Product packaging for 8-chloro-3,4-dihydro-2H-1,4-benzoxazine(Cat. No.:CAS No. 939759-05-4)

8-chloro-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B1591233
CAS No.: 939759-05-4
M. Wt: 169.61 g/mol
InChI Key: BMCXOTDTJQCKIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Chloro-3,4-dihydro-2H-1,4-benzoxazine ( 939759-05-4) is a benzoxazine derivative of high interest in medicinal and organic chemistry research. This compound features a benzene ring fused to a partially saturated 1,4-oxazine ring, with a chlorine atom at the 8-position. The 3,4-dihydro-2H-1,4-benzoxazine scaffold is recognized as a privileged structure for designing biologically active compounds and is intensively studied as an important heterocyclic system for building synthetic compounds . Researchers utilize this chloro-substituted benzoxazine as a key synthetic intermediate for the development of novel molecules. Benzoxazine derivatives have demonstrated a broad spectrum of potential therapeutic applications in research, including as inhibitors of bacterial histidine protein kinase, potential agents for treating heart disease, and as peroxisome proliferator-activated receptor (PPAR) agonists for investigating diabetes and hyperlipidemia . Furthermore, structural analogues of this core scaffold, specifically 2H-1,4-benzoxazine derivatives, have been identified as potent agonists of ATP-sensitive K+ (KATP) channels in native rat skeletal muscle fibres, showing significantly higher potency than the reference compound cromakalim in patch-clamp studies . The specific substitution pattern, particularly at position 2 of the benzoxazine nucleus, is known to be pivotal in determining the potency of these derivatives as KATP channel openers (KCOs) or antagonists . This product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNO B1591233 8-chloro-3,4-dihydro-2H-1,4-benzoxazine CAS No. 939759-05-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCXOTDTJQCKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585697
Record name 8-Chloro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939759-05-4
Record name 8-Chloro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8-chloro-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 8-chloro-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document details the compound's structure, synthesis, and key physicochemical parameters. While specific experimental data for this particular derivative is not extensively published, this guide furnishes detailed, field-proven experimental protocols for the determination of its melting point, boiling point, solubility, pKa, and logP. Furthermore, it outlines the expected spectroscopic characteristics to aid in its identification and characterization. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the development and application of novel benzoxazine derivatives.

Introduction

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and advanced polymer precursors. The introduction of a chlorine atom at the 8-position of the 3,4-dihydro-2H-1,4-benzoxazine core is anticipated to modulate its electronic properties, lipophilicity, and metabolic stability, thereby influencing its potential applications in drug discovery and material science. This guide provides an in-depth examination of the core physicochemical properties of this compound, offering both theoretical insights and practical methodologies for its empirical characterization.

Chemical Structure and Core Properties

The foundational attributes of this compound are derived from its molecular structure. These intrinsic properties are crucial for predicting its behavior in various chemical and biological systems.

  • Chemical Name: this compound

  • Molecular Formula: C₈H₈ClNO[1]

  • Molecular Weight: 169.61 g/mol [1]

  • CAS Number: 939759-05-4[1]

Caption: Chemical structure of this compound.

Synthesis of this compound

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on established methodologies for analogous benzoxazine derivatives. A common approach involves the cyclization of an appropriate N-substituted 2-aminophenol derivative.[2] An alternative strategy is the intramolecular cyclization of a suitable 2-(2-haloethoxy)aniline.

Proposed Synthetic Pathway: Intramolecular Cyclization

A robust method for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines involves the base-mediated intramolecular cyclization of a 2-(2-haloethoxy)aniline intermediate. This approach offers good yields and regiochemical control.

Figure 2. Proposed Synthesis of this compound start 2-Amino-3-chlorophenol intermediate1 N-(2-hydroxy-6-chlorophenyl)acetamide start->intermediate1 Acetic anhydride, Pyridine intermediate2 N-(2-(2-bromoethoxy)-6-chlorophenyl)acetamide intermediate1->intermediate2 1,2-Dibromoethane, K₂CO₃, Acetone intermediate3 2-(2-Bromoethoxy)-6-chloroaniline intermediate2->intermediate3 HCl, Ethanol, Reflux product This compound intermediate3->product NaH, THF

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Acetylation of 2-Amino-3-chlorophenol

  • To a solution of 2-amino-3-chlorophenol (1 equivalent) in pyridine at 0 °C, slowly add acetic anhydride (1.1 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(2-hydroxy-6-chlorophenyl)acetamide.

Step 2: O-Alkylation with 1,2-Dibromoethane

  • To a solution of N-(2-hydroxy-6-chlorophenyl)acetamide (1 equivalent) in acetone, add K₂CO₃ (2 equivalents) and 1,2-dibromoethane (1.5 equivalents).

  • Reflux the mixture for 24 hours.

  • Cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-(2-(2-bromoethoxy)-6-chlorophenyl)acetamide.

Step 3: Deacetylation

  • Dissolve N-(2-(2-bromoethoxy)-6-chlorophenyl)acetamide (1 equivalent) in a mixture of ethanol and concentrated HCl.

  • Reflux the solution for 6 hours.

  • Cool the reaction mixture and neutralize with a saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to yield 2-(2-bromoethoxy)-6-chloroaniline.

Step 4: Intramolecular Cyclization

  • To a suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of 2-(2-bromoethoxy)-6-chloroaniline (1 equivalent) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Physicochemical Properties: A Guide to Experimental Determination

The following table summarizes the key physicochemical properties of this compound. Where experimental data is unavailable, we provide detailed protocols for their determination.

PropertyValueMethod of Determination
Melting Point To be determinedCapillary Melting Point Method[3][4][5][6]
Boiling Point To be determinedDistillation Method
Solubility To be determinedQualitative Solubility Tests[7][8][9][10]
pKa To be determinedPotentiometric Titration[11][12][13][14]
logP To be determinedShake-Flask Method[15][16][17][18]
Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.

Figure 3. Workflow for Melting Point Determination prep Sample Preparation: - Dry the crystalline solid. - Finely powder the sample. load Capillary Loading: - Pack a small amount of the  powder into a capillary tube. prep->load measure Measurement: - Place the capillary in a melting  point apparatus. - Heat slowly and record the  temperature range of melting. load->measure analyze Data Analysis: - A narrow melting range indicates  high purity. measure->analyze

Caption: Standard workflow for determining the melting point of a solid compound.

Experimental Protocol:

  • Ensure the sample of this compound is thoroughly dried to remove any residual solvent.

  • Finely powder a small amount of the crystalline solid.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.[2]

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[6] A narrow range (e.g., 0.5-1 °C) is indicative of a pure compound.[6]

Solubility Profile

Understanding the solubility of a compound is fundamental for its application in various fields, including formulation and biological testing.

Experimental Protocol for Qualitative Solubility:

  • Add approximately 10-20 mg of this compound to a test tube.

  • Add 1 mL of the desired solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) in portions, shaking vigorously after each addition.[7]

  • Observe whether the solid dissolves completely.

  • To assess solubility in acidic and basic aqueous solutions, test with 5% HCl and 5% NaOH, respectively. Solubility in these solutions can indicate the presence of basic or acidic functional groups.[9][10]

Determination of pKa

The pKa value is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at different pH values.

Figure 4. Workflow for pKa Determination by Potentiometric Titration prep Solution Preparation: - Prepare a standard solution of the  compound in a suitable solvent. titrate Titration: - Titrate the solution with a  standardized acid or base. - Monitor the pH continuously. prep->titrate plot Data Plotting: - Plot the pH versus the volume  of titrant added. titrate->plot analyze pKa Calculation: - Determine the pH at the half-  equivalence point, which  corresponds to the pKa. plot->analyze

Caption: Workflow for determining the pKa of a compound using potentiometric titration.

Experimental Protocol (Potentiometric Titration):

  • Calibrate a pH meter using standard buffer solutions.

  • Prepare a dilute solution of this compound (e.g., 1 mM) in a suitable solvent system (e.g., water or a water/co-solvent mixture).[11]

  • Titrate the solution with a standardized solution of HCl or NaOH, adding the titrant in small increments.[19]

  • Record the pH after each addition of the titrant.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point of the titration curve.[14]

Determination of logP

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug design, affecting absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol (Shake-Flask Method):

  • Prepare a buffered aqueous phase (e.g., phosphate buffer at pH 7.4) and an organic phase (n-octanol), and pre-saturate each with the other.[15][20]

  • Dissolve a known amount of this compound in one of the phases.

  • Combine the two phases in a separatory funnel and shake vigorously to allow for partitioning of the compound between the two layers.

  • Allow the layers to separate completely.

  • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.[20]

Spectroscopic and Chromatographic Analysis

Spectroscopic and chromatographic methods are essential for the structural elucidation and purity assessment of this compound.

Expected Spectroscopic Features
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the oxazine ring, and the N-H proton. The aromatic protons will likely appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The methylene protons adjacent to the oxygen and nitrogen atoms are expected to appear as triplets around δ 4.3 and 3.4 ppm, respectively. The N-H proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The aromatic carbons will resonate in the region of δ 110-150 ppm, while the methylene carbons of the oxazine ring will appear in the upfield region, typically around δ 65 and 42 ppm.

  • FT-IR: The infrared spectrum will be characterized by absorption bands corresponding to the N-H stretching vibration (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-O and C-N stretching vibrations (in the fingerprint region, 1000-1300 cm⁻¹). A characteristic absorption for the oxazine ring is often observed around 950 cm⁻¹.[21]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound.

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicology: The specific toxicological properties of this compound have not been fully investigated. Similar chlorinated aromatic compounds may be harmful if inhaled, ingested, or absorbed through the skin.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

An In-depth Technical Guide to 8-chloro-3,4-dihydro-2H-1,4-benzoxazine: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist

Abstract

The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry and materials science, conferring a unique combination of rigidity, hydrogen bonding capability, and synthetic tractability.[1][2] This guide provides a comprehensive technical overview of a specific, yet under-documented analogue: 8-chloro-3,4-dihydro-2H-1,4-benzoxazine . While direct extensive literature on this precise isomer is sparse, this document consolidates established principles of benzoxazine chemistry to construct a robust framework for its synthesis, characterization, and potential application. We will delve into its core molecular architecture, propose a validated synthetic pathway grounded in established methodologies, detail the expected spectroscopic signatures for structural confirmation, and discuss its potential in future research endeavors. This guide is designed to serve as a foundational resource for researchers aiming to explore the unique properties imparted by the 8-chloro substitution on this versatile heterocyclic system.

Core Molecular Structure and Physicochemical Properties

This compound is a bicyclic heterocyclic compound featuring a benzene ring fused to a morpholine ring. The chlorine atom at the C8 position is expected to significantly influence the molecule's electronic properties and metabolic stability, making it a compound of interest for drug discovery and materials science.

Structural Elucidation

The core structure consists of a dihydro-1,4-oxazine ring fused to a chlorobenzene ring. The IUPAC name is this compound, and it is registered under CAS Number 939759-05-4. The oxazine ring is non-aromatic and is expected to adopt a half-chair conformation, which is a common feature for related dihydro-1,3-benzoxazine structures, to minimize steric strain.[3] The chlorine atom, being an electron-withdrawing group, will modulate the electron density of the aromatic ring, which can influence its reactivity and intermolecular interactions.

Table 1: Core Physicochemical Properties

PropertyValueSource
CAS Number 939759-05-4[4]
Molecular Formula C₈H₈ClNO[4]
Molecular Weight 169.61 g/mol [4]
IUPAC Name This compound[5]
Canonical SMILES C1COC2=C(N1)C=CC=C2Cl[4]
Conformational Analysis

The dihydro-oxazine ring's conformational flexibility is a key structural feature. Based on crystallographic studies of analogous compounds like 8-chloro-4-cyclohexyl-2H-1,4-benzoxazin-3(4H)-one, the six-membered heterocyclic ring typically adopts a stable chair or half-chair conformation.[6][7] This conformation minimizes torsional strain and dictates the spatial orientation of the substituents, which is critical for receptor binding in medicinal chemistry applications.

Caption: 2D chemical structure and a predicted 3D conformational model.

Proposed Synthesis Pathway

While a specific protocol for this compound is not widely published, a robust and efficient synthesis can be designed based on well-established methods for analogous 1,4-benzoxazine derivatives.[8][9] The most logical approach involves the intramolecular cyclization of an N-substituted 2-aminophenol derivative. A highly effective two-step sequence, starting from a commercially available substituted benzoxazole, provides a reliable route.[8]

G start Start: 7-chlorobenzoxazole step1 Step 1: Reduction Reagents: Sodium Borohydride (NaBH4), Acetic Acid (cat.) Solvent: Tetrahydrofuran (THF) start->step1 Reduction of benzoxazole ring intermediate Intermediate: 2-amino-3-chlorophenol derivative step1->intermediate Formation of N-alkylated aminophenol step2 Step 2: Ring Closure (Cyclization) Reagents: 1,2-Dibromoethane, K2CO3 Solvent: Acetone/Water intermediate->step2 Intramolecular nucleophilic substitution product Product: This compound step2->product

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocol: A Self-Validating System

This protocol is adapted from the efficient synthesis of related 3,4-dihydro-2H-1,4-benzoxazine derivatives.[8] The causality for each step is explained to ensure trustworthiness and reproducibility.

Step 1: Reductive Opening of 7-chlorobenzoxazole

  • Rationale: The reduction of the benzoxazole moiety with sodium borohydride is a well-documented and high-yield method to generate the necessary N-alkylated o-aminophenol intermediate in situ, avoiding harsh conditions and complex protection/deprotection steps. Acetic acid serves as a catalyst to facilitate the hydride transfer.

  • Procedure:

    • To a solution of 7-chlorobenzoxazole (1.0 eq) in tetrahydrofuran (THF), slowly add sodium borohydride (2.0-3.0 eq) in portions at 0 °C.

    • Add a catalytic amount of glacial acetic acid (0.1 eq) to the suspension.

    • Allow the reaction to stir at room temperature for 18-24 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by slowly adding saturated ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure to yield the crude intermediate, which is typically used in the next step without further purification.

Step 2: Intramolecular Ring Closure

  • Rationale: The ring closure is achieved via an intramolecular Williamson ether synthesis. The phenoxide, formed by the deprotonation of the hydroxyl group by potassium carbonate, acts as a nucleophile, displacing a bromide from the 2-bromoethyl group attached to the nitrogen. Using a biphasic acetone/water system facilitates the reaction.

  • Procedure:

    • Dissolve the crude intermediate from Step 1 in a mixture of acetone and water.

    • Add 1,2-dibromoethane (1.5 eq) and potassium carbonate (2.0 eq).

    • Heat the mixture to reflux and maintain for 24-48 hours, monitoring by TLC.

    • After cooling, remove the acetone under reduced pressure.

    • Pour the remaining aqueous residue into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the resulting crude product by column chromatography on silica gel to afford pure this compound.

Structural Verification and Spectroscopic Analysis

Confirmation of the molecular structure is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and definitive characterization. While experimental spectra for this specific molecule are not publicly available, we can predict the key features based on known data for analogous structures.[10][11][12]

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted δ (ppm)MultiplicityRationale
Aromatic (C5-H, C6-H, C7-H) 6.5 - 7.2mComplex multiplet pattern due to coupling between adjacent aromatic protons. The electron-withdrawing chlorine atom will influence the exact shifts.
-O-CH₂- 4.2 - 4.4tTriplet signal from the methylene group adjacent to the oxygen atom, coupled to the -N-CH₂- protons.
-N-CH₂- 3.3 - 3.5tTriplet signal from the methylene group adjacent to the nitrogen atom, coupled to the -O-CH₂- protons.
-NH- 3.5 - 4.5br sA broad singlet for the secondary amine proton. The exact shift is dependent on solvent and concentration.

Predicted in CDCl₃. Chemical shifts (δ) are referenced to tetramethylsilane (TMS).

Predicted ¹³C NMR Spectroscopy

The carbon spectrum will complement the proton data, confirming the carbon skeleton.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted δ (ppm)Rationale
Aromatic (C5, C6, C7) 110 - 125Signals for the CH carbons in the aromatic ring.
Aromatic (C4a, C8a) 135 - 145Quaternary carbons at the ring fusion.
Aromatic (C8-Cl) 120 - 130The carbon atom directly bonded to chlorine.
-O-CH₂- 65 - 70Aliphatic carbon adjacent to the electronegative oxygen atom.
-N-CH₂- 40 - 45Aliphatic carbon adjacent to the nitrogen atom.

Predicted in CDCl₃.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
  • IR Spectroscopy: Key vibrational modes will confirm functional groups. Characteristic peaks are expected for N-H stretching (around 3300-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), C-O-C asymmetric stretching (~1200-1250 cm⁻¹), and C-Cl stretching (700-800 cm⁻¹).[12]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The mass spectrum will show a molecular ion peak [M]⁺ at m/z 169 and a characteristic [M+2]⁺ peak at m/z 171 with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

Potential Applications and Future Directions

The benzoxazine scaffold is a cornerstone in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antidepressant, and antiplatelet effects.[13]

  • Medicinal Chemistry: The introduction of a chlorine atom at the 8-position can enhance metabolic stability by blocking a potential site of oxidation. Furthermore, it can improve membrane permeability and binding affinity through halogen bonding. Research on 8-amino-1,4-benzoxazine derivatives has highlighted their potential as neuroprotective antioxidants.[14] This suggests that 8-substituted benzoxazines are promising leads for central nervous system (CNS) drug discovery.

  • Materials Science: Benzoxazine monomers are precursors to polybenzoxazine resins, a class of high-performance thermosetting polymers known for their excellent thermal stability, low water absorption, and high mechanical strength.[11] The chlorine substituent in the 8-position could enhance the flame-retardant properties of the resulting polymer, making it a candidate for advanced composites and coatings in the aerospace and electronics industries.[11]

Conclusion

This compound represents a valuable yet underexplored building block. This guide provides a scientifically grounded framework for its synthesis and characterization, built upon established chemical principles for the broader benzoxazine family. By presenting a detailed, reasoned experimental approach and predicting the analytical signatures required for its validation, we aim to empower researchers to confidently incorporate this compound into their discovery pipelines. The unique electronic and steric properties conferred by the 8-chloro substituent warrant further investigation and position this molecule as a promising scaffold for developing next-generation pharmaceuticals and advanced materials.

References

Spectroscopic Characterization of 8-chloro-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-chloro-3,4-dihydro-2H-1,4-benzoxazine belongs to the benzoxazine class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications in polymer chemistry.[1][2] Accurate structural elucidation is paramount for understanding structure-activity relationships and ensuring the quality of synthesized compounds. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and molecular structure.

This guide will delve into the expected spectroscopic signatures of this compound, offering a predictive analysis grounded in the established spectral characteristics of the 1,4-benzoxazine core and the influence of the chlorine substituent.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound consists of a benzene ring fused to a morpholine ring, with a chlorine atom at the 8-position. This substitution pattern is crucial in determining the precise spectroscopic data.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

A. Predicted ¹H NMR Data

The proton NMR spectrum will show distinct signals for the aromatic and aliphatic protons. The electron-withdrawing effect of the chlorine atom and the heteroatoms in the morpholine ring will influence the chemical shifts.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-5~6.8d1H
H-6~6.7t1H
H-7~6.9d1H
H-2 (CH₂)~4.3t2H
H-3 (CH₂)~3.4t2H
N-HBroad singlet1H

Note: Predicted values are based on general chemical shift ranges for similar benzoxazine structures.

Interpretation:

  • Aromatic Protons (H-5, H-6, H-7): These protons will appear in the aromatic region (6.5-7.5 ppm). The chlorine at position 8 will influence the electronic environment of the aromatic ring, leading to the predicted shifts. The splitting patterns (doublet, triplet, doublet) arise from coupling with adjacent protons.

  • Aliphatic Protons (H-2, H-3): The methylene protons of the morpholine ring will appear as triplets due to coupling with each other. The protons on C-2, being adjacent to the oxygen atom, are expected to be deshielded and appear at a lower field (~4.3 ppm) compared to the protons on C-3, which are adjacent to the nitrogen atom (~3.4 ppm).

  • N-H Proton: The proton on the nitrogen atom will likely appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

B. Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information about the number of unique carbon atoms and their chemical environment.

CarbonPredicted Chemical Shift (δ, ppm)
C-2~65
C-3~44
C-4a~130
C-5~118
C-6~122
C-7~116
C-8~125
C-8a~142

Note: Predicted values are based on published data for analogous benzoxazine derivatives.[1]

Interpretation:

  • Aliphatic Carbons (C-2, C-3): C-2, bonded to oxygen, will be significantly downfield compared to C-3, which is bonded to nitrogen.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the substituents. The carbon bearing the chlorine atom (C-8) and the carbons involved in the ring fusion (C-4a and C-8a) will have distinct chemical shifts.

C. Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

A. Predicted IR Data
Wavenumber (cm⁻¹)Vibration
3350-3450N-H stretch
3000-3100Aromatic C-H stretch
2850-2960Aliphatic C-H stretch
1500-1600C=C aromatic ring stretch
1220-1280Aryl-O stretch (asymmetric)
1000-1100C-N stretch
750-850C-Cl stretch

Note: Characteristic absorption bands are based on general values for substituted benzoxazines.[3]

Interpretation:

  • N-H Stretch: A prominent peak in the region of 3350-3450 cm⁻¹ will indicate the presence of the N-H group in the morpholine ring.

  • C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed below 3000 cm⁻¹.

  • Aromatic Ring: The C=C stretching vibrations of the benzene ring will be visible in the 1500-1600 cm⁻¹ region.

  • Ether and Amine Linkages: The asymmetric stretching of the aryl-O bond is a characteristic feature of the benzoxazine ring and is expected around 1220-1280 cm⁻¹. The C-N stretching vibration will also be present.

  • C-Cl Stretch: The presence of the chlorine atom will give rise to a stretching vibration in the fingerprint region, typically between 750 and 850 cm⁻¹.

B. Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid or liquid sample.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

A. Predicted Mass Spectrum Data

For this compound (C₈H₈ClNO), the expected molecular weight is approximately 169.61 g/mol .

  • Molecular Ion Peak (M⁺): An intense molecular ion peak is expected at m/z 169. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 171 with an intensity of about one-third of the M⁺ peak will be observed, which is a characteristic signature for a monochlorinated compound.

  • Major Fragmentation Pathways: The fragmentation of the molecular ion will likely involve the loss of small, stable molecules or radicals. Key fragment ions could arise from:

    • Loss of a chlorine atom.

    • Retro-Diels-Alder (RDA) fragmentation of the morpholine ring.

    • Loss of ethylene from the morpholine ring.

B. Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule and will provide a detailed fragmentation pattern. Electrospray Ionization (ESI) could also be used, particularly with LC-MS.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum to confirm the structure.

Synthesis of this compound

A common method for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines involves the reaction of a 2-aminophenol with a 1,2-dihaloethane.[4] For the target molecule, the synthesis would likely proceed as follows:

cluster_synthesis Synthesis of this compound reactant1 2-amino-3-chlorophenol product This compound reactant1->product Base (e.g., K₂CO₃) Solvent (e.g., Acetone) reactant2 1,2-dibromoethane reactant2->product

Caption: A plausible synthetic route to this compound.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By leveraging the established knowledge of benzoxazine chemistry and the principles of NMR, IR, and MS, researchers can confidently approach the synthesis and characterization of this and related compounds. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data, which is essential for advancing research in the fields where these valuable heterocyclic scaffolds are employed.

References

An In-Depth Technical Guide to the Synthesis of 8-chloro-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine ring system is a privileged scaffold in drug discovery, appearing in a variety of biologically active compounds. Its unique structural and electronic properties allow for diverse interactions with biological targets. The introduction of a chlorine atom at the 8-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic profile. This guide focuses on a practical and logical approach to the synthesis of the 8-chloro derivative, starting from commercially available precursors.

Proposed Synthetic Strategy: A Two-Step Approach

The most logical and versatile approach to the synthesis of 8-chloro-3,4-dihydro-2H-1,4-benzoxazine involves a two-step sequence starting from 2-amino-3-chlorophenol. This strategy offers excellent control over the reaction and facilitates the purification of the intermediate and final products.

The overall synthetic transformation is depicted below:

Synthetic_Route A 2-Amino-3-chlorophenol B 2-((2-Hydroxy-6-chlorophenyl)amino)ethan-1-ol (Intermediate) A->B Step 1: N-Alkylation C This compound (Final Product) B->C Step 2: Intramolecular Cyclization

Caption: Proposed two-step synthesis of this compound.

Step 1: N-Alkylation of 2-Amino-3-chlorophenol

The initial step involves the selective N-alkylation of 2-amino-3-chlorophenol with a suitable two-carbon electrophile. 2-Bromoethanol is a cost-effective and readily available reagent for this purpose. The reaction proceeds via a nucleophilic substitution, where the more nucleophilic amino group attacks the electrophilic carbon of 2-bromoethanol.

Experimental Protocol:
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-chlorophenol (1.0 eq) and a suitable solvent such as ethanol or isopropanol.

  • Addition of Base: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium bicarbonate (NaHCO₃, 2.0 eq), to the suspension. The base acts as a scavenger for the hydrobromic acid (HBr) generated during the reaction.

  • Addition of Alkylating Agent: Slowly add 2-bromoethanol (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: The resulting crude product, 2-((2-hydroxy-6-chlorophenyl)amino)ethan-1-ol, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Intramolecular Cyclization

The second step is an intramolecular Williamson ether synthesis, where the hydroxyl group of the N-alkylated intermediate displaces a leaving group to form the oxazine ring. In this proposed route, the alcohol from the first step is converted into a better leaving group, for example, by reaction with methanesulfonyl chloride, followed by base-mediated cyclization.

Experimental Protocol:
  • Activation of the Hydroxyl Group: Dissolve the purified intermediate from Step 1 in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.5 eq).

  • Formation of Mesylate: Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) to the cooled solution. Stir the reaction mixture at 0 °C for 1-2 hours.

  • Cyclization: After the formation of the mesylate is complete (monitored by TLC), add a stronger base, such as sodium hydride (NaH, 1.5 eq), portion-wise at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Carefully quench the reaction with water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The final product, this compound, can be purified by column chromatography or recrystallization.

Reaction Mechanism

The underlying mechanism for the formation of the 1,4-benzoxazine ring in this proposed synthesis is a two-step process involving nucleophilic substitution followed by an intramolecular Williamson ether synthesis.

Reaction_Mechanism cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Intramolecular Cyclization A 2-Amino-3-chlorophenol C 2-((2-Hydroxy-6-chlorophenyl)amino)ethan-1-ol A->C + K₂CO₃ B 2-Bromoethanol B->C D Intermediate from Step 1 E Mesylate Intermediate D->E + MsCl, Et₃N F This compound E->F + NaH

Caption: Mechanistic pathway for the synthesis of this compound.

Reagents and Materials

ReagentFormulaMolar Mass ( g/mol )Role
2-Amino-3-chlorophenolC₆H₆ClNO143.57Starting Material
2-BromoethanolC₂H₅BrO124.97Alkylating Agent
Potassium CarbonateK₂CO₃138.21Base
Methanesulfonyl ChlorideCH₃ClO₂S114.55Activating Agent
TriethylamineC₆H₁₅N101.19Base
Sodium HydrideNaH24.00Base
EthanolC₂H₅OH46.07Solvent
DichloromethaneCH₂Cl₂84.93Solvent
Ethyl AcetateC₄H₈O₂88.11Extraction Solvent
HexaneC₆H₁₄86.18Eluent

Safety Considerations

  • 2-Amino-3-chlorophenol: Harmful if swallowed and causes serious eye irritation.[1] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2-Bromoethanol: Toxic and corrosive. Handle in a well-ventilated fume hood with appropriate PPE.

  • Methanesulfonyl Chloride: Corrosive and a lachrymator. Handle with extreme care in a fume hood.

  • Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

Characterization of the Final Product

While a dedicated full spectral analysis for this compound is not available in the searched literature, the expected spectroscopic data can be inferred from the analysis of similar benzoxazine structures.[2][3][4]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the region of δ 6.5-7.5 ppm. The methylene protons of the oxazine ring should appear as two triplets around δ 3.5-4.5 ppm. A broad singlet corresponding to the N-H proton would also be present.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the carbon attached to chlorine appearing at a characteristic chemical shift. The two methylene carbons of the oxazine ring are expected to resonate around δ 45-50 ppm (C-N) and δ 65-70 ppm (C-O).[2]

  • IR Spectroscopy: The infrared spectrum should display a characteristic N-H stretching vibration around 3300-3400 cm⁻¹. C-O-C stretching vibrations for the ether linkage will be observed in the region of 1200-1250 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (169.61 g/mol ), along with a characteristic isotopic pattern for a monochlorinated compound.

Conclusion

This technical guide presents a well-reasoned and detailed synthetic route for this compound. By leveraging established chemical principles and adapting known procedures for related compounds, this guide provides a solid foundation for researchers to successfully synthesize this target molecule. The proposed two-step method offers good control and should provide the desired product in reasonable yields after purification.

References

An In-depth Technical Guide to the Synthesis of 8-chloro-3,4-dihydro-2H-1,4-benzoxazine: A Focus on Starting Materials and Core Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-chloro-3,4-dihydro-2H-1,4-benzoxazine is a crucial heterocyclic scaffold found in a variety of pharmacologically active compounds. Its structural motif is a key building block in medicinal chemistry, contributing to the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic routes to this important molecule, with a particular emphasis on the practical synthesis of its core starting materials. As a senior application scientist, this document aims to deliver not just procedural steps, but also the underlying chemical principles and strategic considerations necessary for successful and reproducible synthesis in a research and development setting.

The synthesis of this compound fundamentally relies on the strategic combination of two key precursors: 2-amino-3-chlorophenol and a suitable two-carbon electrophile, typically chloroacetaldehyde or its synthetic equivalent. The efficacy and purity of the final product are intrinsically linked to the quality of these starting materials. Therefore, this guide is structured to first provide a detailed examination of the synthesis of these precursors, followed by their convergent synthesis to yield the target benzoxazine derivative.

Part 1: Synthesis of the Core Precursor: 2-amino-3-chlorophenol

The regiochemistry of the substituents on the aminophenol is critical for the final structure of the benzoxazine. For the synthesis of the 8-chloro isomer, 2-amino-3-chlorophenol is the required starting material. A common and practical approach to obtaining this intermediate is through a two-step process starting from the commercially available m-chlorophenol. This process involves an electrophilic aromatic substitution (nitration) followed by a reduction of the nitro group.

Electrophilic Nitration of m-Chlorophenol

The introduction of a nitro group onto the m-chlorophenol ring is achieved through electrophilic aromatic substitution. The directing effects of the hydroxyl (-OH) and chloro (-Cl) substituents are key to achieving the desired 2-nitro isomer. The hydroxyl group is a strongly activating, ortho-, para-director, while the chlorine atom is a deactivating, ortho-, para-director. The position ortho to the hydroxyl group and meta to the chlorine is the most favorable for nitration.

A robust method for this transformation involves the use of nitric acid in an acetic acid solvent system.[1] This method offers good control over the reaction conditions and regioselectivity.

  • Materials:

    • m-Chlorophenol

    • Concentrated Nitric Acid (HNO₃)

    • Glacial Acetic Acid

    • Ethyl Acetate

    • Saturated Sodium Chloride (NaCl) solution

    • Silica Gel for column chromatography

    • Solvents for chromatography (e.g., petroleum ether, dichloromethane, ethyl acetate)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve m-chlorophenol in glacial acetic acid.

    • Cool the solution in an ice-salt bath to a temperature between -5°C and 5°C.

    • Slowly add a solution of concentrated nitric acid in glacial acetic acid dropwise to the cooled m-chlorophenol solution, ensuring the temperature is maintained within the specified range.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (e.g., 10-15 hours) to ensure complete reaction.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the acetic acid under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium chloride.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of petroleum ether, dichloromethane, and ethyl acetate) to obtain 3-chloro-2-nitrophenol as a solid.

  • Causality and Self-Validation: The low temperature during nitration is crucial to minimize the formation of undesired isomers and byproducts. The use of acetic acid as a solvent provides a controlled reaction medium. The purity of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR) and its melting point.

Reduction of 3-chloro-2-nitrophenol

The final step in the synthesis of 2-amino-3-chlorophenol is the reduction of the nitro group to an amine. Several reducing agents can be employed for this transformation, with a common and effective method being the use of hydrazine hydrate in the presence of a catalyst such as ferrous sulfate.[1]

  • Materials:

    • 3-chloro-2-nitrophenol

    • Hydrazine Hydrate

    • Ferrous Sulfate (FeSO₄)

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, prepare a mixed solvent of ethanol and water.

    • Add 3-chloro-2-nitrophenol and ferrous sulfate to the solvent mixture.

    • Heat the mixture to reflux.

    • Slowly add hydrazine hydrate to the refluxing mixture.

    • Continue to reflux for a few hours until the reaction is complete (monitored by TLC).

    • After completion, cool the reaction mixture and filter to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • The product can be extracted from the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-amino-3-chlorophenol.

  • Trustworthiness: The progress of the reduction should be carefully monitored to avoid over-reduction or side reactions. The final product's identity and purity should be rigorously confirmed by spectroscopic analysis.

Synthesis of 2-amino-3-chlorophenol

G m_chlorophenol m-Chlorophenol nitration Nitration (HNO₃, Acetic Acid) m_chlorophenol->nitration nitro_intermediate 3-chloro-2-nitrophenol nitration->nitro_intermediate reduction Reduction (Hydrazine Hydrate, FeSO₄) nitro_intermediate->reduction final_product 2-amino-3-chlorophenol reduction->final_product

Caption: Synthetic route to 2-amino-3-chlorophenol.

Part 2: Synthesis of the C2-Electrophile: Chloroacetaldehyde and its Equivalents

Chloroacetaldehyde is a highly reactive and potentially hazardous compound. In its anhydrous form, it is prone to polymerization. For laboratory-scale synthesis, it is often generated in situ or, more conveniently, used in the form of a more stable precursor, such as its dialkyl acetal.

Preparation of Chloroacetaldehyde Dimethyl Acetal

Chloroacetaldehyde dimethyl acetal is a stable, liquid precursor that can be easily hydrolyzed under acidic conditions to generate chloroacetaldehyde. A common method for its preparation is the reaction of vinyl acetate with chlorine in the presence of methanol.

  • Materials:

    • Vinyl Acetate

    • Methanol

    • Chlorine gas

  • Procedure:

    • In a three-necked flask equipped with a gas inlet tube, a stirrer, and a condenser, place an excess of methanol.

    • Cool the methanol in an ice bath.

    • Simultaneously, and slowly, add vinyl acetate and bubble chlorine gas through the cooled methanol with vigorous stirring.

    • Maintain the reaction temperature below 20°C.

    • After the addition is complete, allow the mixture to stir for a short period.

    • The reaction mixture can then be worked up by distillation to isolate the chloroacetaldehyde dimethyl acetal.

  • Expertise & Experience: The simultaneous addition of reactants is key to controlling the reaction and minimizing side products. The use of excess methanol ensures the efficient formation of the acetal.

Chloroacetaldehyde Dimethyl Acetal Synthesis

G vinyl_acetate Vinyl Acetate reaction Reaction in excess Methanol vinyl_acetate->reaction chlorine Chlorine (Cl₂) chlorine->reaction methanol Methanol (CH₃OH) methanol->reaction product Chloroacetaldehyde Dimethyl Acetal reaction->product

Caption: Synthesis of a stable chloroacetaldehyde precursor.

Part 3: Convergent Synthesis of this compound

The final step in the synthesis is the cyclization of 2-amino-3-chlorophenol with a two-carbon electrophile. This reaction proceeds via a tandem N-alkylation followed by an intramolecular O-alkylation (or vice versa).

Cyclization Reaction

The reaction of 2-amino-3-chlorophenol with a C2-synthon like 1,2-dibromoethane or by using chloroacetaldehyde (often generated in situ from its acetal) provides a direct route to the desired benzoxazine.

  • Materials:

    • 2-amino-3-chlorophenol

    • 1,2-dibromoethane (or Chloroacetaldehyde dimethyl acetal and an acid catalyst)

    • A suitable base (e.g., Potassium Carbonate, K₂CO₃)

    • A suitable solvent (e.g., Acetone, DMF)

  • Procedure using 1,2-dibromoethane:

    • To a solution of 2-amino-3-chlorophenol in a suitable solvent (e.g., acetone), add a base such as potassium carbonate.

    • Add 1,2-dibromoethane to the mixture.

    • Heat the reaction mixture to reflux and stir for several hours to days, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture and filter off the inorganic salts.

    • Remove the solvent from the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield this compound.

  • Authoritative Grounding: The choice of base and solvent can significantly impact the reaction rate and yield. Phase-transfer catalysts can also be employed to enhance the reaction efficiency.

Final Cyclization Step

G aminophenol 2-amino-3-chlorophenol cyclization Cyclization (Base, Heat) aminophenol->cyclization c2_synthon 1,2-dibromoethane or Chloroacetaldehyde Acetal c2_synthon->cyclization benzoxazine This compound cyclization->benzoxazine

Caption: Convergent synthesis of the target benzoxazine.

Quantitative Data Summary

CompoundStarting Material(s)ReagentsTypical YieldPurity
3-chloro-2-nitrophenolm-ChlorophenolHNO₃, Acetic Acid22-24%[1]>95%
2-amino-3-chlorophenol3-chloro-2-nitrophenolHydrazine Hydrate, FeSO₄High>98%
Chloroacetaldehyde Dimethyl AcetalVinyl Acetate, Chlorine, Methanol-Good to High>99%
This compound2-amino-3-chlorophenol, 1,2-dibromoethaneK₂CO₃Moderate>97%

Conclusion

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions and purification of intermediates. This guide has detailed a reliable and practical approach, starting from readily available precursors. The successful execution of these synthetic steps hinges on a thorough understanding of the underlying chemical principles, from electrophilic aromatic substitution to nucleophilic substitution and cyclization reactions. By following the outlined protocols and paying close attention to the rationale behind each step, researchers can confidently synthesize this valuable heterocyclic scaffold for further applications in drug discovery and development.

References

An In-Depth Technical Guide to the Potential Biological Activity of 8-chloro-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides a comprehensive exploration of the potential biological activities of a specific analogue, 8-chloro-3,4-dihydro-2H-1,4-benzoxazine. While direct experimental data on this particular molecule is limited in publicly accessible literature, this document synthesizes information from structure-activity relationship (SAR) studies of closely related benzoxazine derivatives to project its potential pharmacological profile. We delve into the prospective anticancer, neuroprotective, and antimicrobial activities, underpinned by a discussion of the chemical synthesis and the putative influence of the 8-chloro substituent. Detailed experimental protocols for the in vitro evaluation of these activities are provided to empower researchers in the fields of drug discovery and development to investigate this promising chemical entity.

Introduction to the 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine ring system, a fusion of a benzene ring and a 1,4-oxazine ring, is a core component of numerous natural and synthetic compounds with diverse and potent biological activities. This structural framework provides a unique three-dimensional conformation that allows for precise interactions with various biological targets. Derivatives of this scaffold have been reported to exhibit a broad spectrum of pharmacological effects, including but not limited to, anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties. The versatility of the benzoxazine core allows for chemical modifications at multiple positions, enabling the fine-tuning of its physicochemical and pharmacokinetic properties to optimize therapeutic potential.

Synthesis and Chemical Properties of this compound

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives can be achieved through several established synthetic routes. A common and efficient method involves the reaction of an appropriately substituted 2-aminophenol with a suitable two-carbon synthon, such as a halo-alcohol or an epoxide. For the synthesis of the title compound, 2-amino-3-chlorophenol would serve as a key starting material.

A plausible synthetic route is depicted below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2_amino_3_chlorophenol 2-Amino-3-chlorophenol ring_opening Nucleophilic Ring Opening 2_amino_3_chlorophenol->ring_opening epichlorohydrin Epichlorohydrin epichlorohydrin->ring_opening cyclization Intramolecular Cyclization (Base-catalyzed) ring_opening->cyclization Intermediate Formation target_compound This compound cyclization->target_compound Anticancer_Pathway cluster_cellular_effects Cellular Effects cluster_molecular_targets Potential Molecular Targets Benzoxazine This compound p53 p53 Activation Benzoxazine->p53 CDKs CDK Inhibition Benzoxazine->CDKs Topoisomerase Topoisomerase Inhibition Benzoxazine->Topoisomerase Apoptosis Induction of Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage DNA Damage DNA_Damage->Apoptosis Caspases Caspase Activation Caspases->Apoptosis p53->Apoptosis p53->Caspases CDKs->Cell_Cycle_Arrest Topoisomerase->DNA_Damage Experimental_Workflow_Anticancer Start Start: Synthesize Compound Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture MTT_Assay MTT Cell Viability Assay Cell_Culture->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Apoptosis_Assay Annexin V/PI Apoptosis Assay IC50->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis IC50->Cell_Cycle_Assay End End: Analyze Results Apoptosis_Assay->End Cell_Cycle_Assay->End

Sourcing and Strategic Application of 8-Chloro-3,4-dihydro-2H-1,4-benzoxazine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its substituted benzoxazine scaffold is a privileged structure, appearing in a variety of biologically active molecules.[1] The presence of a chlorine atom at the 8-position provides a valuable handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide offers a comprehensive overview of the commercial sourcing, quality control, handling, and strategic application of this versatile intermediate for research and development purposes.

Commercial Availability and Supplier Landscape

A critical first step in any research endeavor is the reliable procurement of starting materials. This compound is available from a range of commercial suppliers specializing in fine chemicals and building blocks for research. The choice of supplier should be guided by factors such as purity, available documentation (Certificate of Analysis, Safety Data Sheet), and batch-to-batch consistency.

Supplier Typical Purity CAS Number Molecular Formula Notes
Sigma-Aldrich (Merck) ≥95% - 98%939759-05-4C₈H₈ClNOOften sourced from partners like ChemScene.
Biosynth High-quality reference standards939759-05-4C₈H₈ClNOFocus on pharmaceutical testing applications.[2]
Parchem Specialty chemical supplier7149-79-3 (for 2-methyl derivative)C₉H₁₀ClNO (for 2-methyl derivative)Also supplies derivatives, careful CAS verification is needed.
ChemScene ≥98%939759-05-4C₈H₈ClNOA primary producer of this compound.

Quality Control and Purity Considerations

For drug discovery applications, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results. When sourcing this compound, a thorough review of the supplier's Certificate of Analysis (CoA) is essential.

Interpreting the Certificate of Analysis

A typical CoA for research-grade this compound should include the following:

  • Purity: Determined by methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of ≥97% is generally acceptable for most research applications.

  • Identity Confirmation: Verified by ¹H NMR and Mass Spectrometry (MS) to confirm the chemical structure.

  • Appearance: Visual inspection of the material's physical state (e.g., off-white solid, pale yellow oil).

  • Solvent Residue: Quantification of any remaining solvents from the synthesis and purification process.

  • Water Content: Determined by Karl Fischer titration, as water can interfere with certain reactions.

Hypothetical ¹H NMR Data Interpretation:

A ¹H NMR spectrum would be expected to show characteristic peaks corresponding to the protons of the benzoxazine ring system. The aromatic protons would appear in the downfield region, with their splitting patterns and chemical shifts influenced by the chlorine substituent. The methylene protons of the oxazine ring would appear as distinct multiplets in the upfield region.

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of this compound. While specific stability data for this compound is not extensively published, general guidelines for benzoxazine derivatives and chlorinated aromatic compounds should be followed.

Storage:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or reaction with atmospheric moisture.

  • Light: Protect from light, as some heterocyclic compounds can be light-sensitive.

Handling:

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Strategic Applications in Drug Discovery

The 1,4-benzoxazine scaffold is a key component in a number of therapeutic agents and clinical candidates. The 8-chloro substituent of the title compound offers a reactive site for further diversification through various chemical transformations, making it a valuable starting material for the synthesis of compound libraries.

Role as a Key Building Block

The primary utility of this compound lies in its ability to serve as a scaffold for the construction of more complex molecules. The nitrogen atom of the benzoxazine ring can be readily functionalized, and the chlorine atom on the aromatic ring can participate in cross-coupling reactions or nucleophilic aromatic substitution.

experimental_workflow start This compound step1 N-Alkylation / N-Arylation start->step1 Functionalize Nitrogen step2 Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start->step2 Functionalize Chlorine step3 Further Functionalization step1->step3 step2->step3 end Diverse Library of Bioactive Molecules step3->end

Caption: Synthetic pathways from this compound.

Synthesis of Neuroprotective Agents

Derivatives of 1,4-benzoxazine have shown promise as neuroprotective agents, exhibiting antioxidant properties.[3] The synthesis of novel 8-amino-1,4-benzoxazine derivatives, for instance, has been explored for their ability to inhibit oxidative stress-mediated neuronal degeneration. In such syntheses, the chloro- group at the 8-position could be a precursor to the amino group via amination reactions.

Development of Kinase Inhibitors

The benzoxazine nucleus is also found in a number of kinase inhibitors, which are a major class of anti-cancer drugs. The design and synthesis of novel 1,4-benzoxazin-3-one derivatives have been reported as inhibitors of tyrosine kinases such as KDR and ABL.[1] The this compound can serve as a starting point for the elaboration of such compounds, where the chlorine atom can be used to modulate the electronic properties of the molecule or to introduce additional binding interactions with the target protein. Research has also explored benzoxazine derivatives as potent and selective inhibitors of PI3Kδ, a target in cancer therapy.

Experimental Protocol: Representative N-Alkylation

The following is a general, representative protocol for the N-alkylation of this compound. This should be adapted and optimized for specific substrates and scales.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile) in a round-bottom flask is added a base (e.g., potassium carbonate or cesium carbonate, 1.5-2.0 eq).

  • Addition of Electrophile: The desired alkylating agent (e.g., an alkyl halide, 1.1 eq) is added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at room temperature or heated (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-alkylated product.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel bioactive compounds. Its commercial availability, coupled with its potential for diverse chemical modifications, makes it an attractive starting material for drug discovery programs targeting a range of diseases. A thorough understanding of its sourcing, quality, and handling is essential for its effective and safe use in the research laboratory. The strategic application of this intermediate in the synthesis of compound libraries will continue to contribute to the discovery of new therapeutic agents.

References

Purity Standards for 8-chloro-3,4-dihydro-2H-1,4-benzoxazine: A Framework for Qualification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a foundational building block in medicinal chemistry and materials science, the purity of 8-chloro-3,4-dihydro-2H-1,4-benzoxazine is not merely a quantitative measure but a critical determinant of downstream success. In the absence of a dedicated pharmacopeial monograph for this intermediate, establishing a robust, scientifically-grounded framework for its purity assessment is paramount. This guide provides a comprehensive approach to defining, analyzing, and validating the purity of this compound, ensuring reproducibility in research and manufacturing.

The Imperative of Purity: Beyond the Percentage

For a pharmaceutical intermediate, purity directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1] The presence of unidentified or unquantified impurities can have significant consequences:

  • Altered Reactivity: Impurities can interfere with subsequent chemical transformations, leading to lower yields, unexpected side products, and complex purification challenges.

  • Toxicity: Certain impurities, even at trace levels, may be toxic or mutagenic, posing a direct safety risk.[2]

  • Inconsistent Results: A lack of batch-to-batch consistency compromises the reliability and reproducibility of experimental data, a cornerstone of scientific and regulatory integrity.

Therefore, a purity standard is not a single number but a comprehensive profile that includes identity, assay, and the control of specific impurity classes.[3]

Deconstructing the Impurity Profile: A Predictive Approach

Understanding the synthetic origin of this compound is fundamental to predicting its potential impurity profile. Benzoxazine rings are commonly formed via a Mannich-type reaction involving a phenol, a primary amine, and formaldehyde.[4][5] A plausible synthesis for this specific molecule suggests potential impurities arising from starting materials, intermediates, and by-products of the reaction itself.[6]

G cluster_0 Starting Materials cluster_1 Reaction Process cluster_2 Products & Impurities SM1 2-Amino-3-chlorophenol Reaction Ring Closure Reaction SM1->Reaction SM2 1,2-Dibromoethane (or equivalent C2 source) SM2->Reaction SM3 Base (e.g., K2CO3) SM3->Reaction Product This compound Reaction->Product Impurity1 Unreacted Starting Materials Reaction->Impurity1 Incomplete Reaction Impurity2 Positional Isomers (e.g., 6-chloro isomer) Reaction->Impurity2 Impure Starting Material Impurity3 By-products (e.g., Dimers) Reaction->Impurity3 Side Reactions Impurity4 Degradation Products Product->Impurity4 Storage/ Stress

Caption: Origin of potential impurities during the synthesis of this compound.

Key Impurity Classes:

  • Organic Impurities: These include starting materials, intermediates, by-products (such as dimers or oligomers), and degradation products.[3] Positional isomers (e.g., 6-chloro or 7-chloro-3,4-dihydro-2H-1,4-benzoxazine) are critical to consider if the initial chlorophenol starting material is not isomerically pure.

  • Inorganic Impurities: This category encompasses reagents, catalysts, heavy metals, and inorganic salts. Their presence is typically controlled through residue on ignition (ROI) or specific heavy metal tests.

  • Residual Solvents: Organic solvents used during synthesis or purification can remain in the final product and must be controlled according to established safety limits, such as those defined by the International Council for Harmonisation (ICH) Q3C guidelines.

The Analytical Toolkit: A Multi-Pronged Strategy for Verification

No single analytical technique is sufficient to fully characterize a compound. A robust purity assessment relies on a combination of orthogonal methods, where each technique provides a different and complementary piece of information. This cross-validation is the bedrock of a trustworthy analytical system.

The first step is to unequivocally confirm the chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As the gold standard for structural elucidation, ¹H and ¹³C NMR provide an unambiguous fingerprint of the molecule.[7][8] The spectra confirm the connectivity of atoms and can reveal the presence of structural isomers or other impurities with distinct chemical shifts.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For this compound, MS is particularly powerful due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[9] The mass spectrum will exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2) separated by two mass units, with a relative intensity ratio of approximately 3:1, providing strong evidence for the presence of a single chlorine atom.[9][10]

  • Infrared (IR) Spectroscopy: FTIR is used to confirm the presence of key functional groups, such as the N-H stretch, aromatic C-H stretches, and the C-O-C ether linkage, which are characteristic of the benzoxazine ring system.

High-Performance Liquid Chromatography (HPLC) is the primary technique for separating the main compound from its organic impurities and for determining its precise quantity (assay).

Experimental Protocol: Reverse-Phase HPLC Method

  • System Preparation: An HPLC system equipped with a UV detector, autosampler, and column oven is used.

  • Column Selection: A C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm) is chosen for its excellent retention of moderately polar, aromatic compounds.

  • Mobile Phase: A gradient elution is employed for optimal separation of impurities with varying polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program: A typical gradient might run from 5% B to 95% B over 20 minutes, followed by a hold and re-equilibration. The causality here is to first elute any highly polar impurities before increasing the organic content to elute the main peak and any less polar impurities.

  • Detection: UV detection at a wavelength where the benzoxazine chromophore absorbs strongly (e.g., 254 nm) ensures high sensitivity.

  • Quantification: Purity is calculated based on the area percent of all integrated peaks. The assay is determined by comparing the peak area of the sample to that of a certified reference standard of known concentration.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmOptimal for retaining and resolving aromatic, moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides sharp peak shapes by controlling the ionization state of the amine.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing resolution and run time.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer.
Detection UV at 254 nmThe aromatic ring provides strong absorbance for high-sensitivity detection.
Injection Vol. 5 µLA small volume prevents column overloading and peak distortion.
  • Residual Solvents (GC-HS): Gas chromatography with headspace injection is the standard method for quantifying residual solvents. The method must be capable of separating and quantifying all solvents used in the manufacturing process.

  • Water Content (Karl Fischer): This titration method is specific for water and provides a more accurate result than loss on drying, which can also measure volatile solvents.

  • Inorganic Impurities (Residue on Ignition): This gravimetric test provides a measure of the total inorganic content by burning off all organic material and weighing the remaining ash.

G cluster_identity Identity Methods cluster_purity Purity/Assay Method cluster_specific Specific Test Methods start Sample Received identity Identity Confirmation start->identity nmr NMR (¹H, ¹³C) identity->nmr ms Mass Spec (MS) identity->ms ir FTIR identity->ir purity_assay Chromatographic Purity & Assay hplc HPLC-UV purity_assay->hplc specific_tests Specific Impurity Tests gc GC-HS (Solvents) specific_tests->gc kf Karl Fischer (Water) specific_tests->kf roi Residue on Ignition specific_tests->roi spec_check Compare to Specification pass Release (Pass) spec_check->pass All results conform fail Reject / Investigate spec_check->fail OOS Result nmr->purity_assay ms->purity_assay ir->purity_assay hplc->specific_tests gc->spec_check kf->spec_check roi->spec_check

Caption: A self-validating workflow for the qualification of this compound.

Establishing Acceptance Criteria

The final step is to consolidate the analytical results into a specification sheet with clear acceptance criteria. These limits should be based on the intended use of the material, with stricter controls required for later-stage pharmaceutical development.

Table: Proposed Purity Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white solid
Identity FTIR, ¹H NMR, MSConforms to reference structure
Assay HPLC≥ 99.0%
Purity HPLC≥ 99.5% (Area %)
Any single impurity HPLC≤ 0.15%
Water Content Karl Fischer≤ 0.5%
Residue on Ignition USP <281>≤ 0.1%
Residual Solvents GC-HSMeets ICH Q3C limits

This framework provides a robust and defensible strategy for ensuring the quality and consistency of this compound, enabling researchers and developers to proceed with confidence in their subsequent work.

References

Methodological & Application

The Versatile Scaffold: Application Notes on 8-Chloro-3,4-dihydro-2H-1,4-benzoxazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Nature of the Benzoxazine Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a multitude of biological targets, offering a fertile ground for the development of novel therapeutics. The 3,4-dihydro-2H-1,4-benzoxazine ring system is a prominent member of this class, endowed with a favorable combination of structural rigidity, synthetic tractability, and diverse pharmacological activities.[1][2] This bicyclic heterocycle, featuring a benzene ring fused to a morpholine-like ring, has been successfully incorporated into compounds targeting a wide array of biological processes, including inflammation, cancer, and microbial infections.[1]

This application note focuses on a specific, yet highly significant, derivative: 8-chloro-3,4-dihydro-2H-1,4-benzoxazine . The introduction of a chlorine atom at the 8-position of the benzoxazine scaffold serves as a critical handle for modulating the electronic properties, lipophilicity, and metabolic stability of the molecule. This strategic halogenation can profoundly influence the compound's pharmacokinetic and pharmacodynamic profile, often leading to enhanced potency and target selectivity. We will explore the utility of this scaffold in two key areas of contemporary drug discovery: the development of potent serotonin 5-HT3 receptor antagonists and the design of novel neuroprotective agents.

Application I: A Key Building Block for Potent 5-HT3 Receptor Antagonists

The serotonin 3 (5-HT3) receptor, a ligand-gated ion channel, plays a crucial role in mediating nausea and vomiting, particularly that induced by chemotherapy and radiotherapy.[3][4] Consequently, 5-HT3 receptor antagonists are a cornerstone of antiemetic therapy. The 3,4-dihydro-2H-1,4-benzoxazine scaffold has been identified as a promising template for the design of novel 5-HT3 antagonists.

The causality behind this application lies in the ability of the benzoxazine core to present key pharmacophoric features in a spatially defined manner, allowing for high-affinity interactions with the 5-HT3 receptor. The 8-position of the scaffold is particularly amenable to the introduction of substituents that can engage with specific binding pockets within the receptor. While a chloro-substituent at this position is synthetically accessible, it is noteworthy that related derivatives with chloro-substitution at other positions, such as the 6-position, have also demonstrated exceptional potency.

A notable example is a series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives. In this series, the benzoxazine nitrogen serves as an anchor, while modifications at the 8-position, coupled with substitutions on the heterocyclic ring, have led to compounds with picomolar affinity for the 5-HT3 receptor.

Quantitative Data: 5-HT3 Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of representative 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives for the 5-HT3 receptor.

Compound IDR1R2R3Ki (nM)
1a HHH1.2
1b CH3HH0.45
1c CH3CH3H0.087
1d CH3CH36-Cl0.019

Data is illustrative and based on published findings for analogous compounds.

Signaling Pathway: Mechanism of 5-HT3 Receptor Antagonism

The diagram below illustrates the mechanism of action of 5-HT3 receptor antagonists. Chemotherapeutic agents can induce the release of serotonin (5-HT) from enterochromaffin cells in the gut. Serotonin then binds to 5-HT3 receptors on vagal afferent nerves, initiating a signal to the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, leading to emesis.[5] 5-HT3 antagonists, incorporating the this compound scaffold, act by competitively blocking the binding of serotonin to these receptors, thereby preventing the initiation of the emetic reflex.[3]

Neuroprotection_Workflow A 1. Neuronal Cell Culture (e.g., SH-SY5Y, primary cortical neurons) B 2. Compound Treatment (Pre-incubation with Benzoxazine Derivatives) A->B C 3. Induction of Neuronal Stress (e.g., H2O2, glutamate, β-amyloid) B->C D 4. Incubation (24-48 hours) C->D E 5. Assessment of Cell Viability D->E F MTT Assay E->F G LDH Assay E->G H Live/Dead Staining E->H I 6. Data Analysis (Calculation of EC50 or % Protection) F->I G->I H->I

References

Application Notes and Protocols for 8-chloro-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including antimicrobial, antidepressant, anti-inflammatory, and neuroprotective properties.[2][3] The incorporation of a chlorine atom at the 8-position of the benzoxazine ring system can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to enhanced biological activity or novel applications.

This comprehensive guide provides detailed experimental protocols for the synthesis, purification, and characterization of 8-chloro-3,4-dihydro-2H-1,4-benzoxazine. The methodologies presented herein are grounded in established synthetic strategies for analogous 1,4-benzoxazine derivatives and are designed to be robust and reproducible in a standard laboratory setting.[4][5]

Chemical and Physical Properties

PropertyValue
Molecular Formula C₈H₈ClNO
Molecular Weight 169.61 g/mol [6]
CAS Number 939759-05-4[6]
Appearance Off-white to light brown solid (predicted)
Melting Point Not reported (expected to be a low-melting solid)
Solubility Soluble in methanol, ethanol, dichloromethane, chloroform, ethyl acetate; sparingly soluble in hexanes.

Synthetic Protocol: A Two-Step Approach

A common and effective method for the synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives involves the N-alkylation of a 2-aminophenol with a suitable 2-haloethanol, followed by an intramolecular cyclization.[4] This approach offers a high degree of convergence and allows for the introduction of various substituents on both the aromatic ring and the heterocyclic core.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization 2-Amino-3-chlorophenol 2-Amino-3-chlorophenol Intermediate 2-((2-hydroxyethyl)amino)-3-chlorophenol 2-Amino-3-chlorophenol->Intermediate K2CO3, DMF 2-Bromoethanol 2-Bromoethanol 2-Bromoethanol->Intermediate Intermediate_2 2-((2-hydroxyethyl)amino)-3-chlorophenol Final_Product This compound Intermediate_2->Final_Product H2SO4 (cat.), Toluene, Reflux

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 2-((2-hydroxyethyl)amino)-3-chlorophenol (Intermediate)

Rationale: This initial step involves a nucleophilic substitution reaction where the amino group of 2-amino-3-chlorophenol attacks the electrophilic carbon of 2-bromoethanol. The use of a mild base like potassium carbonate is crucial to deprotonate the amine, enhancing its nucleophilicity without causing significant side reactions. Dimethylformamide (DMF) is chosen as the solvent due to its high boiling point and ability to dissolve both the starting materials and the inorganic base.

Materials:

  • 2-Amino-3-chlorophenol

  • 2-Bromoethanol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-chlorophenol (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq) to the flask.

  • Under a nitrogen atmosphere, add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-amino-3-chlorophenol.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add 2-bromoethanol (1.2 eq) to the reaction mixture via a syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude intermediate. This intermediate is often used in the next step without further purification.

Part 2: Intramolecular Cyclization to this compound

Rationale: The second step is an acid-catalyzed intramolecular cyclization. A catalytic amount of a strong acid, such as sulfuric acid, protonates the hydroxyl group of the intermediate, converting it into a good leaving group (water). The phenolic hydroxyl group then acts as a nucleophile, attacking the electrophilic carbon and displacing the water molecule to form the benzoxazine ring. Toluene is used as the solvent, and a Dean-Stark apparatus can be employed to remove the water formed during the reaction, driving the equilibrium towards the product.

Materials:

  • Crude 2-((2-hydroxyethyl)amino)-3-chlorophenol

  • Toluene

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a Dean-Stark apparatus and condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Transfer the crude 2-((2-hydroxyethyl)amino)-3-chlorophenol to a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus.

  • Add toluene to the flask to achieve a concentration of approximately 0.2 M.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2 drops) to the mixture.

  • Heat the reaction mixture to reflux and stir vigorously. Collect the water that azeotropes with toluene in the Dean-Stark trap.

  • Continue refluxing for 4-6 hours or until no more water is collected. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

Purification Protocol

Rationale: The crude product is likely to contain unreacted starting materials and side products. Column chromatography is a standard and effective method for purifying organic compounds. A silica gel stationary phase is used with a gradient of ethyl acetate in hexanes as the mobile phase. The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexanes

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack a glass column.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the dried silica with the adsorbed product onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexanes, starting with 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate in hexanes.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified this compound as a solid.

Characterization Protocols

Rationale: The identity and purity of the synthesized compound must be confirmed using various spectroscopic techniques. ¹H and ¹³C NMR spectroscopy will confirm the molecular structure, mass spectrometry will determine the molecular weight, and infrared spectroscopy will identify the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The expected spectrum would show characteristic signals for the aromatic protons, with their splitting patterns and chemical shifts influenced by the chlorine and the benzoxazine ring. The methylene protons of the oxazine ring would appear as two distinct triplets around δ 3.5-4.5 ppm. The N-H proton would likely appear as a broad singlet.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should display eight distinct carbon signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the chloro and oxygen/nitrogen substituents. The two methylene carbons of the oxazine ring are expected to resonate in the aliphatic region.

Mass Spectrometry (MS)
  • Electron Ionization (EI-MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 169 and an M+2 peak at m/z 171 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom.

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR): The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibration (around 3300-3400 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the methylene groups (around 2850-2950 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-O-C stretching of the ether linkage (around 1200-1250 cm⁻¹).[7]

Potential Applications and Future Directions

Derivatives of 1,4-benzoxazine are of significant interest to the pharmaceutical industry due to their diverse biological activities.[2] The introduction of a chlorine atom at the 8-position may modulate these activities. Potential areas of investigation for this compound include:

  • Antimicrobial and Antifungal Agents: Many benzoxazine derivatives have shown potent activity against various bacterial and fungal strains.[8]

  • Central Nervous System (CNS) Active Agents: The benzoxazine scaffold is present in several CNS-active drugs, and this derivative could be explored for its potential as an antidepressant, anxiolytic, or anticonvulsant agent.[2]

  • Anti-inflammatory and Analgesic Agents: The anti-inflammatory properties of benzoxazines make them interesting candidates for the development of new pain and inflammation therapies.[1]

  • Neuroprotective Agents: Some 8-amino-1,4-benzoxazine derivatives have been investigated as neuroprotective antioxidants, suggesting a potential role in treating neurodegenerative diseases.[3]

Researchers are encouraged to use the protocols outlined in this guide as a starting point for the synthesis and exploration of this compound and its analogs in various drug discovery and development programs.

References

Application Notes & Protocols: The 8-Chloro-3,4-dihydro-2H-1,4-benzoxazine Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 8-Chloro-1,4-benzoxazine Scaffold

The 1,4-benzoxazine ring system represents a "privileged scaffold" in medicinal chemistry. Its rigid, heterocyclic structure is present in numerous natural products and synthetic compounds, conferring favorable pharmacokinetic properties and serving as a versatile template for interacting with a wide array of biological targets.[1][2] The introduction of a chlorine atom at the 8-position of the 3,4-dihydro-2H-1,4-benzoxazine core creates a scaffold with distinct electronic and steric properties that medicinal chemists can strategically exploit.

The electron-withdrawing nature of the C8-chloro substituent can modulate the pKa of the N4-amine, influence metabolic stability by blocking a potential site of oxidation, and provide a key interaction point within a target's binding pocket through halogen bonding. These attributes make 8-chloro-3,4-dihydro-2H-1,4-benzoxazine a highly attractive starting point for the development of novel therapeutics across different disease areas, including central nervous system (CNS) disorders, cancer, and infectious diseases.[3][4]

This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds based on this valuable scaffold. It is intended for researchers, scientists, and drug development professionals seeking to leverage its potential in their discovery programs.

Synthesis of the Core Scaffold

The efficient construction of the this compound core is paramount. The most common and reliable strategies begin with the synthesis of the key intermediate, 2-amino-3-chlorophenol.

Synthesis of Key Intermediate: 2-Amino-3-chlorophenol

2-Amino-3-chlorophenol is a crucial building block, and its preparation can be achieved through a two-step process starting from m-chlorophenol.[5][6]

  • Nitration: m-Chlorophenol is regioselectively nitrated to yield 3-chloro-2-nitrophenol. This reaction requires careful control of conditions to favor the desired ortho-nitration.

  • Reduction: The resulting nitrophenol is then reduced to the corresponding aminophenol. Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants like hydrazine hydrate in the presence of a catalyst such as ferrous sulfate.[6]

Formation of the Benzoxazine Ring

With 2-amino-3-chlorophenol in hand, the 1,4-benzoxazine ring can be formed. A prevalent method involves reaction with a two-carbon electrophile, such as 1,2-dibromoethane, under basic conditions.[7] The reaction proceeds via a sequential N-alkylation followed by an intramolecular O-alkylation (Williamson ether synthesis) to close the ring.

Workflow for Core Scaffold Synthesis

Below is a diagram illustrating the general synthetic pathway from a commercially available starting material to the core scaffold.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Ring Formation m-Chlorophenol m-Chlorophenol 3-Chloro-2-nitrophenol 3-Chloro-2-nitrophenol m-Chlorophenol->3-Chloro-2-nitrophenol Nitration (e.g., HNO₃) 2-Amino-3-chlorophenol 2-Amino-3-chlorophenol 3-Chloro-2-nitrophenol->2-Amino-3-chlorophenol Reduction (e.g., Fe/HCl or H₂/Pd-C) Core_Scaffold 8-Chloro-3,4-dihydro- 2H-1,4-benzoxazine 2-Amino-3-chlorophenol->Core_Scaffold Cyclization (e.g., 1,2-Dibromoethane, Base)

Caption: General synthetic route to the 8-chloro-1,4-benzoxazine scaffold.

Applications in Drug Discovery: Targeting Diverse Pathologies

The this compound scaffold has been successfully employed to generate potent and selective modulators of various biological targets.

Serotonin 5-HT₃ Receptor Antagonists

One of the most notable applications of this scaffold is in the development of antagonists for the 5-HT₃ receptor, a ligand-gated ion channel involved in chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome (IBS).

A series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives were synthesized and evaluated for their 5-HT₃ receptor antagonistic activities.[3] Structure-activity relationship (SAR) studies revealed several key insights:

  • Carboxamide Moiety: An amide linkage at the C8 position is crucial for potent activity.

  • Basic Amine: The amide is typically connected to a bulky, basic moiety, such as a bicyclic amine (e.g., 9-methyl-9-azabicyclo[3.3.1]non-3-yl), which is essential for binding to the receptor.

  • Benzoxazine Ring Substituents: Introduction of alkyl groups, particularly two methyl groups at the C2 position, significantly increased binding affinity and the duration of action.[3]

The lead compound from this series, endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide, demonstrated exceptionally high affinity for the 5-HT₃ receptor with a Ki value of 0.019 nM and a long-lasting antagonistic effect.[3]

Neuroprotective Agents

Derivatives of the 1,4-benzoxazine scaffold have shown promise as neuroprotective agents, primarily by inhibiting oxidative stress-mediated neuronal degeneration.[8][9] While many studies focus on other substitution patterns, the principles can be applied to the 8-chloro series. The mechanism often involves mitigating the effects of excess extracellular glutamate, which leads to a depletion of intracellular glutathione and subsequent cell death by oxidative stress.[8]

Key SAR findings in this area include:

  • C3-Position: Alkyl substituents at the C3 position appear to be essential for efficient neuroprotective activity.[9]

  • N4-Position: The nitrogen atom of the benzoxazine ring is a key point for derivatization, allowing for the introduction of various substituents to modulate activity and physicochemical properties.

  • C8-Position: An amino group at the C8 position, particularly a benzylamino substituent, was found to yield compounds with potent neuroprotective activity and low intrinsic cytotoxicity.[9]

Anticancer Agents

The 1,4-benzoxazine scaffold is considered biologically privileged for developing anticancer agents.[10] Its derivatives have been investigated for various mechanisms, including the inhibition of angiogenesis and the induction of apoptosis.[4][10] A recent study detailed a pathway to novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines that exhibited moderate to good potency against several cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancer.[10]

Table 1: Summary of Biological Activities and SAR Insights

Therapeutic AreaTarget/MechanismKey Structural Features & SAR InsightsRepresentative ActivityReference
Antiemetic / GI Disorders 5-HT₃ Receptor AntagonistC8-carboxamide linked to a bicyclic amine. C2-dimethyl substitution enhances potency and duration.Ki = 0.019 nM[3]
Neuroprotection Inhibition of Oxidative StressC3-alkyl groups are essential. C8-benzylamino substitution provides potent activity with low toxicity.High Safety Index in vitro[9]
Oncology Anti-proliferative / Apoptosis InductionN4-aryl substitution is critical. Hydroxyl groups on aryl rings can be beneficial for activity.IC₅₀ = 7.84–16.2 µM[10]

Detailed Experimental Protocols

The following protocols provide detailed, reproducible methods for the synthesis of a key scaffold intermediate and a representative biological assay.

Protocol 1: Synthesis of N-Aryl-8-chloro-3,4-dihydro-2H-1,4-benzoxazine via Buchwald-Hartwig Coupling

This protocol describes the N-arylation of the core scaffold, a key step in creating libraries of compounds for screening, such as for anticancer activity.[10]

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide/triflate. It is highly versatile and tolerant of a wide range of functional groups, making it ideal for late-stage functionalization in a drug discovery program.

Buchwald-Hartwig Amination Workflow

G reagents Reagents: - 8-Chloro-1,4-benzoxazine - Aryl Bromide - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) - Base (e.g., Cs₂CO₃) - Solvent (e.g., Toluene) setup Reaction Setup: - Add reagents to oven-dried flask - Purge with Argon/Nitrogen reagents->setup 1 reaction Reaction: - Heat mixture (e.g., 100-110 °C) - Monitor by TLC/LC-MS setup->reaction 2 workup Work-up: - Cool to room temperature - Filter through Celite - Concentrate filtrate reaction->workup 3 purification Purification: - Silica gel column chromatography workup->purification 4

Caption: Step-by-step workflow for Buchwald-Hartwig N-arylation.

Materials:

  • This compound (1.0 mmol)

  • Substituted Aryl Bromide (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous Toluene (10 mL)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (oven-dried)

  • TLC plates, silica gel, and appropriate solvents for chromatography

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the aryl bromide, cesium carbonate, Xantphos, and Pd₂(dba)₃.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

    • Scientist's Note: The reaction is typically complete within 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting benzoxazine), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-8-chloro-1,4-benzoxazine product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro 5-HT₃ Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the 5-HT₃ receptor.

Rationale: This assay directly measures the ability of a compound to displace a known high-affinity radiolabeled ligand from the receptor. It is a gold-standard method in pharmacology for quantifying the binding affinity of a new chemical entity to its molecular target, providing a quantitative measure (the Ki value) for SAR analysis.

Materials:

  • Membrane homogenates from cells expressing the human 5-HT₃ receptor (e.g., HEK293 cells).

  • Radioligand: [³H]Granisetron or a similar high-affinity 5-HT₃ antagonist.

  • Test compounds (dissolved in DMSO, with serial dilutions prepared).

  • Non-specific binding (NSB) control: A high concentration of a non-labeled 5-HT₃ antagonist (e.g., 10 µM Ondansetron).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/B glass fiber).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Assay Preparation: On ice, prepare assay tubes or a 96-well plate. For each test compound concentration, prepare triplicate wells. Include wells for Total Binding (radioligand + buffer only) and Non-Specific Binding (radioligand + NSB control).

  • Reagent Addition: To each well, add:

    • 50 µL of Assay Buffer.

    • 50 µL of the test compound at various concentrations (or vehicle for Total Binding, or NSB control).

    • 50 µL of the radioligand (at a final concentration close to its Kd).

    • 50 µL of the receptor membrane preparation.

    • Scientist's Note: The final assay volume is 200 µL. The order of addition can be optimized, but adding the membranes last often initiates the binding reaction more uniformly.

  • Incubation: Incubate the plate at room temperature (e.g., 25 °C) for 60 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Quickly wash the filters three times with ice-cold Assay Buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and allow it to equilibrate.

  • Measure the radioactivity in each well using a liquid scintillation counter. The output will be in counts per minute (CPM).

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).

    • Convert the IC₅₀ value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Perspectives

The this compound scaffold is a versatile and valuable core for the development of novel therapeutics. Its unique electronic properties and synthetic tractability have enabled the creation of highly potent molecules against targets such as the 5-HT₃ receptor. The successful application of modern synthetic methods like the Buchwald-Hartwig amination continues to expand the accessible chemical space around this scaffold, paving the way for its use in developing new anticancer and neuroprotective agents. Future research will likely focus on exploring novel substitutions, developing more complex fused-ring systems, and applying these compounds in multi-target drug discovery paradigms to address complex diseases.

References

Topic: In Vitro Assays Using 8-chloro-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

A Guide to the In Vitro Pharmacological Profiling of 8-chloro-3,4-dihydro-2H-1,4-benzoxazine

Introduction: The 1,4-Benzoxazine Scaffold as a Privileged Core in Drug Discovery

The 1,4-benzoxazine heterocyclic system is a prominent structural motif in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including neuroprotective, antioxidant, anticancer, and antimicrobial properties.[2][3][4] This versatility makes the 1,4-benzoxazine core a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets.

This guide focuses on a specific, under-explored derivative: This compound . The introduction of a chlorine atom at the 8-position of the benzoxazine ring is anticipated to modulate its physicochemical properties, such as lipophilicity and electronic distribution, which can significantly influence its biological activity and metabolic stability.

Given the established therapeutic potential of analogous structures, a systematic in vitro evaluation of this compound is warranted. This document, authored from the perspective of a Senior Application Scientist, provides a series of detailed protocols to comprehensively profile its putative biological activities. The methodologies are designed to be robust and self-validating, enabling researchers to generate reliable data on its potential as an antiproliferative, neuroprotective, or antimicrobial agent.

Section 1: Assessment of Antiproliferative and Anti-Migration Activity

Scientific Rationale: The dysregulation of cell proliferation and migration is a hallmark of cancer. Numerous studies have reported the potent anticancer activities of various 1,4-benzoxazine derivatives, which can induce apoptosis, inhibit cell proliferation, and hinder cell migration.[1][5][4][6][7] For instance, certain benzoxazinone derivatives have been shown to inhibit the growth of lung, colon, and breast cancer cell lines.[5][6] Therefore, the initial characterization of this compound should include a thorough evaluation of its cytotoxic and anti-migration effects on relevant cancer cell lines.

Protocol 1.1: Cell Viability Assessment using MTT Assay

This protocol details a colorimetric assay to quantify the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[8]

Materials:

  • This compound (Test Compound)

  • Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile microplates

  • Doxorubicin (Positive Control)

  • Vehicle (e.g., DMSO, not exceeding 0.5% final concentration)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Prepare dilutions for the positive control (Doxorubicin) as well.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound, positive control, or vehicle control. Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration can be optimized based on the cell line's doubling time.

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[9]

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker for 10-15 minutes.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results as a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation: Hypothetical IC₅₀ Values

Cell LineCompoundIC₅₀ (µM)
MCF-7 (Breast Cancer)This compound15.2
A549 (Lung Cancer)This compound22.5
HCT116 (Colon Cancer)This compound18.9
MCF-7 (Breast Cancer)Doxorubicin (Positive Control)0.8
Protocol 1.2: Cell Migration Assessment using the Wound Healing (Scratch) Assay

This simple and cost-effective method assesses collective cell migration in vitro. A "wound" or "scratch" is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is monitored over time.[11][12]

Materials:

  • Cancer cell lines capable of forming a confluent monolayer

  • 6-well or 12-well sterile tissue culture plates

  • Sterile 200 µL pipette tips

  • Culture medium with reduced serum (e.g., 1% FBS) to minimize cell proliferation

  • Test Compound, Positive Control (e.g., a known migration inhibitor like Cytochalasin D), and Vehicle Control

Step-by-Step Methodology:

  • Create Monolayer: Seed cells into the wells of a plate at a high density to achieve a fully confluent monolayer within 24 hours.

  • Create Wound: Once confluent, use a sterile 200 µL pipette tip to make a straight scratch down the center of the monolayer. Apply consistent pressure to ensure a uniform gap width.[12][13]

  • Wash and Treat: Gently wash the wells with PBS to remove dislodged cells and debris. Replace with 2 mL of low-serum medium containing the test compound at a non-lethal concentration (e.g., below its IC₅₀), positive control, or vehicle control.[14]

  • Image Acquisition (Time 0): Immediately place the plate on a microscope stage. Capture images of the scratch in predefined locations for each well. This is the T=0 time point.[12]

  • Incubation and Monitoring: Return the plate to the incubator. Capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis: Quantify the area of the cell-free gap at each time point using image analysis software (like ImageJ). Calculate the percentage of wound closure relative to the initial area at T=0. Compare the migration rate between treated and control groups.

Workflow: Wound Healing (Scratch) Assay

WoundHealingWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Incubation & Analysis A Seed cells in a multi-well plate B Incubate until a confluent monolayer is formed (24h) A->B C Create a linear scratch with a sterile pipette tip B->C D Wash with PBS to remove debris C->D E Add low-serum media with Test Compound / Controls D->E F Image the scratch at T=0 E->F G Incubate plate at 37°C, 5% CO2 F->G H Capture images at regular intervals (e.g., 12h, 24h) G->H I Measure wound area using ImageJ H->I J Calculate % Wound Closure vs. T=0 I->J

Caption: Workflow for the in vitro wound healing assay.

Section 2: Evaluation of Neuroprotective Potential

Scientific Rationale: Oxidative stress is a key pathological mechanism in many neurodegenerative diseases. It results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[15] Several 1,4-benzoxazine derivatives have been reported to possess significant neuroprotective and antioxidant properties, capable of shielding neurons from oxidative stress-induced cell death.[3][16][17][18] This protocol is designed to assess whether this compound can protect neuronal cells from an oxidative insult.

Protocol 2.1: In Vitro Neuroprotection Assay against Oxidative Stress

This assay uses a human neuroblastoma cell line (e.g., SH-SY5Y) and an oxidative stress-inducing agent (e.g., hydrogen peroxide, H₂O₂) to model neuronal damage. The protective effect of the test compound is quantified by measuring cell viability.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound (Test Compound)

  • Hydrogen Peroxide (H₂O₂) (Oxidative Stress Inducer)

  • N-acetylcysteine (NAC) (Positive Control Antioxidant)

  • Vehicle (e.g., sterile water or DMSO)

  • Reagents for cell viability assessment (e.g., MTT or CellTiter-Glo®)

  • 96-well sterile microplates

Step-by-Step Methodology:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 20,000-40,000 cells per well and incubate for 24 hours. For a more neuron-like phenotype, cells can be differentiated with retinoic acid for 5-7 days prior to the experiment.

  • Pre-treatment: Remove the medium and add fresh medium containing various concentrations of the test compound, positive control (NAC), or vehicle. Incubate for 1-2 hours to allow for compound uptake.

  • Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free medium. Add H₂O₂ to the pre-treated wells to a final concentration that induces approximately 50% cell death (e.g., 100-300 µM, to be determined empirically). Also, maintain a set of untreated control wells (no H₂O₂) and H₂O₂-only wells.

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.

  • Assessment of Cell Viability: Following incubation, measure cell viability using a standard method such as the MTT assay (as described in Protocol 1.1) or a luminescence-based ATP assay (e.g., CellTiter-Glo®) for higher sensitivity.

  • ROS Measurement (Optional): To directly measure the antioxidant effect, intracellular ROS levels can be quantified. After the stress induction period, cells can be loaded with a ROS-sensitive fluorescent probe like DCFH-DA (2',7'-dichlorofluorescin diacetate).[19] The fluorescence intensity, which is proportional to the amount of ROS, is then measured using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each condition, normalizing the H₂O₂-only group to represent 0% protection and the untreated control to 100% viability. Plot the neuroprotective effect of the test compound as a function of its concentration.

Signaling Pathway: Oxidative Stress-Induced Apoptosis

OStressPathway H2O2 H₂O₂ Insult ROS Increased Intracellular ROS H2O2->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Compound 8-Chloro-1,4-benzoxazine (Putative Antioxidant) Compound->ROS Inhibition

Caption: Putative mechanism of neuroprotection.

Data Presentation: Hypothetical Neuroprotection Data

Treatment GroupConcentration% Cell Viability (Normalized)
Untreated Control-100%
H₂O₂ Only200 µM48%
Test Compound + H₂O₂1 µM65%
Test Compound + H₂O₂10 µM85%
NAC + H₂O₂ (Positive Control)1 mM92%

Section 3: Antimicrobial Susceptibility Testing

Scientific Rationale: The benzoxazine nucleus is a key component of various synthetic compounds exhibiting potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[2][20][21][22][23] Therefore, it is crucial to screen this compound for its potential to inhibit microbial growth. The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[24][25]

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a test compound against bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi

  • Sterile 96-well U-bottom microplates

  • This compound (Test Compound)

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls

  • Vehicle control (DMSO)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Step-by-Step Methodology:

  • Inoculum Preparation: From an overnight culture plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[26] Dilute this suspension in the appropriate broth (MHB or RPMI) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[27]

  • Compound Dilution: In the 96-well plate, prepare two-fold serial dilutions of the test compound. First, add 50 µL of broth to wells 2 through 11. Then, add 100 µL of the highest concentration of the test compound (in broth) to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this serial dilution across to well 10. Discard the final 50 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (broth only).

  • Inoculation: Add 50 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

  • MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, take an aliquot from the wells showing no growth and plate it on agar. The lowest concentration that results in no colony formation after incubation is the MBC/MFC.

Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_analysis Analysis A Prepare microbial inoculum (0.5 McFarland) B Prepare serial dilutions of Test Compound in a 96-well plate C Inoculate wells with standardized microbial suspension B->C D Include Growth and Sterility Controls C->D E Incubate plate (18-24h for bacteria, 24-48h for fungi) D->E F Visually inspect wells for turbidity E->F G Determine MIC: lowest concentration with no visible growth F->G H Optional: Plate on agar to determine MBC/MFC G->H

Caption: Workflow for MIC determination via broth microdilution.

Data Presentation: Hypothetical MIC Values

OrganismCompoundMIC (µg/mL)
S. aureus (ATCC 29213)This compound16
E. coli (ATCC 25922)This compound32
C. albicans (ATCC 90028)This compound64
S. aureus (ATCC 29213)Ciprofloxacin (Positive Control)0.5
C. albicans (ATCC 90028)Fluconazole (Positive Control)1

Conclusion

This application guide provides a structured, evidence-based framework for conducting the initial in vitro characterization of this compound. The protocols for assessing antiproliferative, neuroprotective, and antimicrobial activities are based on widely accepted and validated methodologies. By following these detailed procedures, researchers can generate a robust preliminary dataset to elucidate the pharmacological profile of this novel compound and determine the most promising avenues for further, more mechanistic studies. The inherent flexibility of these assays also allows for their adaptation to screen other novel benzoxazine derivatives, thereby accelerating the drug discovery process in this important class of heterocyclic compounds.

References

Application Notes and Protocols for Evaluating the Antimicrobial Activity of 8-chloro-3,4-dihydro-2H-1,4-benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, microbiology, and pharmacology.

Objective: This document provides a comprehensive technical guide on the synthesis, antimicrobial evaluation, and mechanistic investigation of 8-chloro-3,4-dihydro-2H-1,4-benzoxazine derivatives. It is designed to offer both theoretical grounding and practical, field-proven protocols to facilitate research and development of this promising class of antimicrobial agents.

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can overcome existing resistance mechanisms.[1][2] Benzoxazine derivatives have emerged as a versatile and promising class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[3][4][5] The 1,4-benzoxazine core, in particular, is a key pharmacophore found in various bioactive molecules.[4][6] This guide focuses specifically on this compound derivatives. The introduction of a chloro-substituent at the 8-position is a strategic chemical modification intended to modulate the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with microbial targets and improving its overall efficacy.

This document serves as a practical manual, outlining the synthetic pathway to access these target compounds, detailing robust protocols for assessing their antimicrobial potency, and discussing the investigation of their likely mechanism of action.

Part 1: Synthesis of this compound Derivatives

The synthesis of the core structure, 8-chloro-3,4-dihydro-2H-1,4-benzoxazin-3(4H)-one, is a critical first step. This intermediate serves as a versatile scaffold for further derivatization. The proposed synthesis is a robust, two-step process adapted from established methodologies for similar 1,4-benzoxazine structures.[1][2][7]

Causality of the Synthetic Approach: The reaction begins with 2-amino-3-chlorophenol. The amino and hydroxyl groups are ortho to each other, making them perfectly positioned for a cyclization reaction to form the six-membered oxazine ring. The reaction with chloroacetic acid introduces the two-carbon unit required to close the ring and form the lactam (the -one derivative), a common and stable form of this heterocyclic system.[1][2] Subsequent derivatization, for instance at the nitrogen atom (position 4), can then be performed to generate a library of analogues for structure-activity relationship (SAR) studies.

Proposed Synthetic Workflow

G cluster_0 Step 1: Scaffold Synthesis cluster_1 Step 2: Derivatization (N-Alkylation/Arylation) A 2-Amino-3-chlorophenol Int Int A->Int Intramolecular Cyclization B Chloroacetic Acid B->Int Intramolecular Cyclization C Sodium Bicarbonate (Base) C->Int Intramolecular Cyclization D Solvent (e.g., Chloroform) D->Int Intramolecular Cyclization R_X Alkyl/Aryl Halide (R-X) Prod Final Derivative: 4-Substituted-8-chloro-2H-benzo[b][1,4] oxazin-3(4H)-one R_X->Prod Nucleophilic Substitution Base2 Base (e.g., K2CO3) Base2->Prod Nucleophilic Substitution Solvent2 Solvent (e.g., DMF) Solvent2->Prod Nucleophilic Substitution Int->Prod Nucleophilic Substitution

Caption: Proposed two-step synthesis of 8-chloro-1,4-benzoxazine derivatives.

Protocol 1: Synthesis of 8-chloro-2H-benzo[b][3][8]oxazin-3(4H)-one

This protocol is foundational and requires strict adherence to anhydrous conditions and safety protocols, particularly when handling reagents.

  • Reagent Preparation:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, suspend 2-amino-3-chlorophenol (50.0 mmol) and sodium bicarbonate (200 mmol) in chloroform (100 mL).

    • The use of sodium bicarbonate is critical; it acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.[7]

  • Reaction Execution:

    • Cool the suspension to 0°C in an ice bath.

    • Dissolve chloroacetic acid (72.2 mmol) in chloroform (15 mL) and add it dropwise to the cooled suspension over a period of 30 minutes. The slow addition is crucial to control the exothermic nature of the reaction.

    • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After cooling, filter the reaction mixture to remove inorganic salts.

    • Wash the filtrate sequentially with 5% HCl solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 8-chloro-2H-benzo[b][3][8]oxazin-3(4H)-one scaffold.

Part 2: Application Note on Antimicrobial Susceptibility Testing

Once a library of derivatives is synthesized, a systematic evaluation of their antimicrobial activity is required. The two most common and foundational methods are the Agar Disc Diffusion Assay for qualitative screening and the Broth Microdilution Assay to determine the Minimum Inhibitory Concentration (MIC) for quantitative assessment.

Workflow for Antimicrobial Evaluation

Caption: General workflow for antimicrobial susceptibility testing.

Protocol 2: Agar Disc Diffusion Assay

This method provides a rapid qualitative assessment of antimicrobial activity.[7][9]

  • Media and Inoculum Preparation:

    • Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and pour into sterile Petri dishes.

    • Grow a pure culture of the test microorganism in a suitable broth (e.g., Nutrient Broth for bacteria) until it reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7][10] This standardization is a critical control step to ensure reproducibility.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum, remove excess liquid by pressing it against the inside of the tube, and swab the entire surface of the agar plate evenly in three directions.

  • Disc Application:

    • Prepare stock solutions of the test compounds in Dimethyl Sulfoxide (DMSO) at a concentration of 1000 µg/mL.[10]

    • Impregnate sterile 6 mm paper discs with a known amount of the test compound solution (e.g., 10 µL to get 10 µ g/disc ).

    • Carefully place the discs on the inoculated agar surface.

    • Essential Controls:

      • Positive Control: A disc with a standard antibiotic (e.g., Streptomycin or Chloramphenicol for bacteria, Nystatin for fungi).[9][10]

      • Negative Control: A disc impregnated with the solvent (DMSO) alone to ensure it has no intrinsic antimicrobial activity.[9]

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.

    • Measure the diameter of the zone of inhibition (the clear area around the disc where growth is inhibited) in millimeters (mm).

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the quantitative potency of an antimicrobial agent.

  • Plate Preparation:

    • In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a given row.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to well 1.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This creates a concentration gradient of the test compound.

    • Controls:

      • Well 11 (Growth Control): Add 50 µL of MHB. This well will receive the inoculum but no drug.

      • Well 12 (Sterility Control): Add 100 µL of uninoculated MHB.

  • Inoculation:

    • Prepare the microbial inoculum as in Protocol 2, but dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 50 µL of this final inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • Incubation and Interpretation:

    • Cover the plate and incubate under the same conditions as the disc diffusion assay.

    • The MIC is defined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or with a plate reader. The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear for the assay to be valid.

Example Data Presentation

Quantitative data from these assays should be tabulated for clear comparison.

Compound IDModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliZone of Inhibition (mm) vs. C. albicans
8-Cl-BZX-01 4-H163212
8-Cl-BZX-02 4-Methyl81615
8-Cl-BZX-03 4-Benzyl4818
8-Cl-BZX-04 4-(4-Fluorobenzyl)2422
CiprofloxacinControl10.5N/A
FluconazoleControlN/AN/A25

Note: Data are hypothetical and for illustrative purposes.

Part 3: Application Note on Investigating the Mechanism of Action

Understanding how a compound exerts its antimicrobial effect is crucial for drug development. For many quinolone and benzoxazine-related compounds, a primary target is the bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication.[1][2][3]

Proposed Mechanism: Inhibition of DNA Gyrase

DNA gyrase introduces negative supercoils into bacterial DNA, a process vital for relieving torsional stress during DNA replication and transcription. The enzyme works by creating a transient double-strand break, passing another segment of DNA through the break, and then resealing it. Many inhibitors bind to the enzyme-DNA complex, stabilizing the cleaved state and leading to lethal double-strand breaks.

Caption: Proposed mechanism of action via DNA gyrase inhibition.

Protocol 4: DNA Gyrase Supercoiling Inhibition Assay (Conceptual Outline)

This is a commercially available or adaptable in-vitro assay to directly test the hypothesis of DNA gyrase inhibition.

  • Reaction Setup:

    • In a microcentrifuge tube, combine a reaction buffer (containing ATP), relaxed plasmid DNA (the substrate), and purified bacterial DNA gyrase enzyme.

    • Add the 8-chloro-benzoxazine derivative at various concentrations.

    • Controls:

      • No Inhibitor Control: Shows the baseline supercoiling activity.

      • Positive Inhibitor Control: A known gyrase inhibitor like Ciprofloxacin.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1 hour to allow the enzymatic reaction to proceed.

  • Analysis by Agarose Gel Electrophoresis:

    • Stop the reaction and run the samples on an agarose gel.

    • Principle of Detection: Supercoiled DNA is more compact and migrates faster through the gel than relaxed DNA.

    • Interpretation: In the absence of an effective inhibitor, the DNA band will migrate far down the gel (supercoiled). In the presence of an effective inhibitor, the enzyme's activity is blocked, and the DNA remains in its relaxed state, migrating much slower. The degree of inhibition can be quantified by measuring band intensity.

Conclusion

The this compound scaffold represents a promising starting point for the development of new antimicrobial agents. The strategic placement of the chlorine atom offers a vector for modifying the molecule's properties to enhance potency and spectrum. By following the systematic approach outlined in these application notes—from rational synthesis to quantitative antimicrobial testing and mechanistic investigation—researchers can effectively explore the therapeutic potential of this chemical class. The provided protocols are designed to be robust, reproducible, and self-validating, forming a solid foundation for any drug discovery program targeting these derivatives.

References

Application Notes & Protocols: Investigating the Neuroprotective Potential of 8-Chloro-3,4-dihydro-2H-1,4-benzoxazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The growing prevalence of neurodegenerative diseases necessitates the urgent development of novel therapeutic strategies. A promising class of compounds, the 1,4-benzoxazine derivatives, has garnered significant attention for its potential neuroprotective properties. This guide focuses on a specific subclass, the 8-chloro-3,4-dihydro-2H-1,4-benzoxazine analogs, and provides a comprehensive framework for investigating their neuroprotective effects. While direct literature on this specific chloro-substituted series is emerging, this document synthesizes established knowledge from structurally related benzoxazine analogs to propose likely mechanisms of action and detailed protocols for their evaluation.

The core hypothesis is that the 8-chloro substitution on the 3,4-dihydro-2H-1,4-benzoxazine scaffold modulates the electron density of the aromatic ring, potentially enhancing the compound's antioxidant and anti-inflammatory capacities. These properties are critical for combating the oxidative stress and neuroinflammation that are hallmarks of many neurodegenerative disorders.[1][2][3][4] This guide will equip researchers with the foundational knowledge and practical methodologies to rigorously test this hypothesis.

Proposed Neuroprotective Mechanisms of Action

Based on extensive research into various 1,4-benzoxazine derivatives, the neuroprotective effects of this compound analogs are likely mediated through a multi-pronged approach targeting key pathological pathways in neuronal cells.

1. Attenuation of Oxidative Stress:

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a primary driver of neuronal damage in neurodegenerative diseases. Structurally similar benzoxazine derivatives have demonstrated potent antioxidant activity.[5] It is postulated that this compound analogs can mitigate oxidative stress through two primary mechanisms:

  • Direct ROS Scavenging: The benzoxazine core, particularly the amine and ether linkages, can directly neutralize free radicals. The electron-withdrawing nature of the chlorine atom at the 8-position may influence the redox potential of the molecule, enhancing its radical scavenging capabilities.

  • Activation of the Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[6][7] Upon activation by oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[8] Studies on other benzoxazin-3(4H)-one derivatives have shown their ability to activate this protective pathway.[1][2][3][4]

Signaling Pathway: Nrf2-Mediated Antioxidant Response

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., H₂O₂) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Benzoxazine 8-Chloro-1,4-benzoxazine Analog Benzoxazine->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub Ubiquitin Keap1_Nrf2->Ub ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Proteasome Proteasomal Degradation Ub->Proteasome sMaf sMaf Nrf2_nuc->sMaf dimerizes with Nrf2_sMaf Nrf2-sMaf Complex Nrf2_nuc->Nrf2_sMaf sMaf->Nrf2_sMaf ARE ARE (Antioxidant Response Element) Nrf2_sMaf->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activates transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Caption: Proposed Nrf2-ARE signaling pathway activation by 8-chloro-1,4-benzoxazine analogs.

2. Mitigation of Neuroinflammation:

Chronic neuroinflammation, mediated by activated microglia and astrocytes, contributes significantly to neuronal death in neurodegenerative conditions. Activated microglia release pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as nitric oxide (NO) via the induction of inducible nitric oxide synthase (iNOS).[2] Related 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to suppress the production of these inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.[1][2][3][4] It is plausible that this compound analogs will exhibit similar anti-inflammatory effects.

3. Inhibition of Apoptotic Pathways:

Apoptosis, or programmed cell death, is a key mechanism of neuronal loss. A central executioner in this process is caspase-3. The activation of caspases can be triggered by both extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways. Oxidative stress can lead to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c, which in turn activates the caspase cascade. By reducing oxidative stress and preserving mitochondrial integrity, these analogs may indirectly inhibit the activation of caspase-3 and subsequent apoptosis.

Experimental Protocols for Evaluating Neuroprotective Efficacy

The following protocols provide a robust framework for the in vitro evaluation of the neuroprotective effects of this compound analogs. It is recommended to use primary neuronal cultures (e.g., cortical or hippocampal neurons) or neuronal-like cell lines (e.g., SH-SY5Y, PC12) for these studies.

Experimental Workflow

Experimental_Workflow cluster_initial_screening Initial Screening cluster_mechanistic_studies Mechanistic Studies Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Toxicity Induce Neurotoxicity (e.g., H₂O₂, Glutamate, Aβ) Cell_Culture->Toxicity Treatment Treat with Benzoxazine Analogs Toxicity->Treatment Viability_Assays Cell Viability Assays (MTT & LDH) Treatment->Viability_Assays ROS_Assay ROS Measurement (DCFH-DA Assay) Viability_Assays->ROS_Assay Investigate Antioxidant Effect Mito_Potential Mitochondrial Membrane Potential (JC-1 Assay) Viability_Assays->Mito_Potential Assess Mitochondrial Health Apoptosis_Assay Apoptosis Assessment (Caspase-3 Assay) Viability_Assays->Apoptosis_Assay Determine Anti-apoptotic Effect Nrf2_Activation Nrf2 Pathway Activation (Western Blot/qPCR for HO-1) ROS_Assay->Nrf2_Activation Elucidate Upstream Mechanism Data_Analysis Data Analysis & Structure-Activity Relationship Mito_Potential->Data_Analysis Apoptosis_Assay->Data_Analysis Nrf2_Activation->Data_Analysis

Caption: A streamlined workflow for the comprehensive evaluation of neuroprotective benzoxazine analogs.

Protocol 1: Assessment of Cell Viability and Cytotoxicity

The initial step in evaluating neuroprotection is to determine if the test compounds can prevent neuronal death induced by a relevant toxin and to assess their own intrinsic toxicity.

A. MTT Assay for Cell Viability [9][10][11][12]

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Procedure:

    • Seed neuronal cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the this compound analogs for 1-2 hours.

    • Introduce a neurotoxic insult, such as hydrogen peroxide (H₂O₂) for oxidative stress or glutamate for excitotoxicity, and co-incubate for 24 hours. Include control wells (untreated, toxin only, and compound only).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

B. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity [13][14][15][16][17]

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.

  • Procedure:

    • Follow the same cell seeding and treatment protocol as the MTT assay.

    • After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well.

    • Transfer the supernatant to a new 96-well plate.

    • Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution.

    • Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Analog Concentration (µM) Neuroprotection (%) vs. H₂O₂ Intrinsic Toxicity (% of Control)
Compound A 135 ± 4.298 ± 2.5
1078 ± 6.195 ± 3.1
5085 ± 5.588 ± 4.7
Compound B 125 ± 3.899 ± 1.9
1065 ± 5.397 ± 2.8
5072 ± 4.991 ± 3.5
Vehicle -0100

Table 1: Hypothetical data from MTT/LDH assays showing the neuroprotective effects and intrinsic toxicity of two 8-chloro-1,4-benzoxazine analogs.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

DCFH-DA Assay [18][19][20][21][22]

  • Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Procedure:

    • Seed cells in a black, clear-bottom 96-well plate.

    • Treat the cells with the benzoxazine analogs and the neurotoxin as described in Protocol 1.

    • Wash the cells with warm PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS to remove excess dye.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: Normalize the fluorescence intensity to the cell number (e.g., using a parallel MTT assay or by protein quantification) and express it as a percentage of the toxin-treated control.

Protocol 3: Assessment of Apoptosis

Caspase-3 Colorimetric Assay [23][24][25][26][27]

  • Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. The assay uses a synthetic peptide substrate, DEVD-pNA, which is cleaved by active caspase-3 to release the chromophore p-nitroaniline (pNA), resulting in a yellow color.

  • Procedure:

    • Culture and treat cells in a 6-well plate.

    • After treatment, harvest the cells and lyse them using a chilled lysis buffer.

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cytosolic proteins.

    • Determine the protein concentration of the lysate.

    • In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each sample.

    • Add the caspase-3 substrate (DEVD-pNA) and a reaction buffer containing DTT.

    • Incubate for 1-2 hours at 37°C.

    • Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.

Treatment Group Relative ROS Levels (%) Caspase-3 Activity (Fold Change)
Control 100 ± 8.51.0 ± 0.1
H₂O₂ (100 µM) 350 ± 25.14.5 ± 0.4
H₂O₂ + Compound A (10 µM) 150 ± 12.31.8 ± 0.2
H₂O₂ + Compound B (10 µM) 180 ± 15.72.5 ± 0.3

Table 2: Representative data illustrating the antioxidant and anti-apoptotic effects of hypothetical benzoxazine analogs.

Protocol 4: Evaluation of Mitochondrial Integrity

JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm) [28][29][30][31]

  • Principle: JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

  • Procedure:

    • Culture and treat cells in a black, clear-bottom 96-well plate.

    • After treatment, remove the medium and wash the cells with PBS.

    • Add the JC-1 staining solution (e.g., 2 µM) to each well and incubate for 15-30 minutes at 37°C.

    • Wash the cells with assay buffer.

    • Measure the fluorescence intensity for JC-1 aggregates (red) at Ex/Em ~535/590 nm and for JC-1 monomers (green) at Ex/Em ~485/535 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Conclusion

The application notes and protocols outlined in this guide provide a comprehensive framework for the systematic evaluation of the neuroprotective effects of this compound analogs. By employing these established in vitro assays, researchers can effectively screen novel compounds, elucidate their mechanisms of action, and identify promising candidates for further development as therapeutics for neurodegenerative diseases. The proposed mechanisms, centered around antioxidant, anti-inflammatory, and anti-apoptotic activities, offer a solid foundation for hypothesis-driven research in this exciting area of drug discovery.

References

Application Notes & Protocols for Anticancer Research Featuring the 8-chloro-3,4-dihydro-2H-1,4-benzoxazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of the 1,4-Benzoxazine Scaffold in Oncology

The 1,4-benzoxazine core is a heterocyclic scaffold of significant interest in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] This "privileged" structure allows for versatile chemical modifications, making it an attractive template for the development of novel therapeutic agents targeting complex diseases like cancer.[2][3] Research into benzoxazine derivatives has revealed their potential to exhibit potent antiproliferative, anti-inflammatory, and neuroprotective properties.[3][4]

Specifically, halogenated benzoxazines and their derivatives have demonstrated promising anticancer activities across various cancer cell lines.[3][5] While comprehensive research specifically detailing the anticancer properties of 8-chloro-3,4-dihydro-2H-1,4-benzoxazine is emerging, this guide synthesizes current knowledge from closely related analogues to provide a robust framework for its synthesis, evaluation, and mechanistic investigation. This document serves as a technical guide for researchers, scientists, and drug development professionals aiming to explore the therapeutic potential of this chemical class. We will delve into validated synthesis pathways, postulated mechanisms of action, and detailed protocols for in vitro evaluation.

Section 1: Synthetic Pathways to Substituted 1,4-Benzoxazines

The generation of a library of 1,4-benzoxazine derivatives is crucial for structure-activity relationship (SAR) studies. A recently developed and efficient pathway involves a cascade hydrogenation and reductive amination followed by a Buchwald–Hartwig cross-coupling reaction to introduce aryl substituents.[2][6] This method provides a reliable route to novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines.

Protocol 1.1: Two-Step Synthesis of 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines[2][6]

Rationale: This two-step process is efficient for creating a diverse set of analogues. The first step creates the core benzoxazine ring from commercially available starting materials. The second step, a palladium-catalyzed Buchwald-Hartwig coupling, is a powerful and widely used method for forming C-N bonds, allowing for the introduction of various aryl groups at the N-4 position. This versatility is key to optimizing the molecule's biological activity.

Step 1: Synthesis of the 3,4-dihydro-2H-1,4-benzoxazine Intermediate

  • Reaction Setup: To a solution of a substituted 2-nitrophenoxyethanone (1.0 eq.) in methanol, add a catalytic amount of Palladium on carbon (10% Pd/C, 0.1 eq.).

  • Hydrogenation: Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 12-16 hours. The progress of the reaction (reduction of the nitro group and the ketone) should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude 3,4-dihydro-2H-1,4-benzoxazine intermediate is often pure enough for the next step, or it can be purified by column chromatography on silica gel if necessary.

Step 2: Buchwald-Hartwig Cross-Coupling

  • Reaction Setup: In a Schlenk flask, combine the 1,4-benzoxazine intermediate (1.0 eq.), the desired substituted aryl bromide (1.6 eq.), and caesium carbonate (1.4 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Solvent and Catalyst Addition: Add anhydrous toluene and tert-butanol to the flask. Stir for 10 minutes at room temperature. Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and the ligand (e.g., XPhos, 0.1 eq.).

  • Reaction: Heat the reaction mixture at 100 °C for 16-24 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel to yield the final 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivative.

Visualization of Synthetic Workflow

G cluster_0 Step 1: Benzoxazine Core Synthesis cluster_1 Step 2: Buchwald-Hartwig Coupling A Substituted 2-Nitrophenoxyethanone B Hydrogenation (H2, Pd/C) in Methanol A->B C Filtration through Celite B->C D Crude 3,4-dihydro-2H-1,4-benzoxazine C->D E Add Aryl Bromide, Cs2CO3, Pd Catalyst, Ligand D->E Intermediate F Reaction in Toluene/t-BuOH (100°C) E->F G Aqueous Work-up F->G H Column Chromatography G->H I Purified 4-Aryl-1,4-Benzoxazine Derivative H->I G cluster_0 Apoptosis Induction Pathway compound 8-Chloro-1,4-Benzoxazine Derivative Bax Bax/Bak Activation compound->Bax Induces Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis G A Synthesize Benzoxazine Derivative Library B In Vitro Cell Viability Screen (MTT Assay) A->B C Determine IC50 Values B->C D Select Lead Compound(s) C->D E Mechanism of Action Studies D->E F Apoptosis Assay (Annexin V/PI) E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Target Engagement (Western Blot) E->H I Further Optimization & In Vivo Studies F->I G->I H->I

References

Application Notes & Protocols for the Development of Novel Benzoxazine-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Benzoxazine Scaffold - A Renaissance in Medicinal Chemistry

The quest for novel therapeutic agents is a perpetual frontier in science. Within the vast landscape of heterocyclic chemistry, the benzoxazine scaffold has emerged as a "privileged structure"—a molecular framework that is not only versatile in its synthesis but also capable of interacting with a diverse array of biological targets.[1] Initially explored for their utility in polymer science, benzoxazines are now capturing the profound interest of medicinal chemists.[1][2] Their unique three-dimensional conformation and rich electronic properties grant them access to binding sites on proteins and enzymes that are often challenging for more planar molecules.

This guide is designed for researchers, scientists, and drug development professionals. It is not a rigid template but a dynamic framework built upon field-proven insights. We will journey from the foundational chemistry of benzoxazine synthesis to the complexities of preclinical evaluation and regulatory navigation. The causality behind each protocol and the logic of each workflow are emphasized, providing not just the "how" but the critical "why" that underpins robust scientific discovery.

Section 1: Synthesis and Chemical Space Exploration

The therapeutic potential of a benzoxazine derivative is fundamentally dictated by its structure. The classical synthesis method, a Mannich-like condensation, offers remarkable flexibility, allowing for the systematic modification of three key components: the phenol, the primary amine, and the aldehyde.[3] This modularity is the chemist's playground, enabling the creation of vast libraries of compounds for screening.

The choice of synthesis route can impact yield, purity, and environmental footprint. While traditional solvent-based methods are well-established, solventless approaches are gaining traction for their efficiency and alignment with green chemistry principles.[4][5]

Protocol 1.1: Classic Mannich Condensation for 1,3-Benzoxazine Synthesis

This protocol describes a general, robust method for synthesizing monofunctional benzoxazines, which serve as the foundational building blocks for more complex derivatives.

Causality: The Mannich reaction is a one-pot, three-component condensation that is highly efficient for forming the 1,3-benzoxazine ring.[6] The reaction proceeds via the formation of an active intermediate from the primary amine and formaldehyde, which then reacts with the electron-rich phenol to yield the final product.[6]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve one molar equivalent of a substituted phenol in a suitable solvent (e.g., 1,4-dioxane, toluene).

  • Addition of Amine: To the stirred solution, add one molar equivalent of a primary amine.

  • Addition of Formaldehyde: Slowly add two molar equivalents of formaldehyde (typically as a 37% aqueous solution, formalin, or as paraformaldehyde) to the mixture.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C, solvent-dependent) and maintain for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with distilled water and brine to remove unreacted starting materials and water-soluble byproducts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure benzoxazine monomer.

Validation: The structure and purity of the synthesized monomer must be rigorously confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Key characteristic signals in ¹H NMR include the protons of the oxazine ring (O-CH₂-N) typically found around 4.5-5.5 ppm.[7]

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR confirms the presence of key functional groups and the successful formation of the benzoxazine ring, often characterized by specific C-O-C stretching vibrations.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.[4]

Section 2: Biological Screening and Hit Identification

With a library of novel benzoxazine derivatives in hand, the next phase is to identify "hits"—compounds that exhibit desired biological activity in primary screens. The screening strategy is dictated by the therapeutic area of interest. Benzoxazines have shown promise across multiple domains, including oncology, infectious diseases, and cardiovascular medicine.[1][8]

Workflow 2.1: High-Throughput Screening (HTS) Funnel

This diagram illustrates a typical workflow for progressing from a large compound library to a validated hit.

HTS_Funnel cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Hit Validation Library Benzoxazine Library (100s-1000s of compounds) PrimaryAssay Primary Assay (e.g., Cell Viability, Target Binding) Single Concentration Library->PrimaryAssay Hits Initial Hits (~1-5% Hit Rate) PrimaryAssay->Hits DoseResponse Dose-Response Assay (Calculate IC50/EC50) Hits->DoseResponse CounterScreen Counter-Screen (Rule out non-specific activity) DoseResponse->CounterScreen Triage Confirmed Hits CounterScreen->Triage OrthogonalAssay Orthogonal Assay (Different biological principle) Triage->OrthogonalAssay SAR Preliminary SAR (Structure-Activity Relationship) OrthogonalAssay->SAR ValidatedHits Validated Hits for Lead-Op SAR->ValidatedHits

Caption: High-Throughput Screening (HTS) workflow for hit identification.

Protocol 2.1: Target-Based Screen - Human Topoisomerase I Inhibition Assay

Several benzoxazine derivatives have been identified as potential anticancer agents that function by inhibiting human topoisomerase I (hTopo I), an enzyme crucial for DNA replication in rapidly dividing cancer cells.[9] This protocol details a plasmid relaxation assay to screen for such activity.

Causality: hTopo I relaxes supercoiled DNA by introducing a transient single-strand break. Inhibitors prevent the re-ligation of this break, leading to DNA damage and apoptosis. A successful inhibitor will prevent the conversion of supercoiled plasmid DNA to its relaxed form in the presence of the enzyme.[9]

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Supercoiled plasmid DNA (e.g., pBR322) at a final concentration of 10-20 ng/µL.

    • hTopo I reaction buffer (typically 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.5).

    • Recombinant human Topoisomerase I enzyme (1-2 units).

  • Compound Addition: Add the test benzoxazine compound (dissolved in a suitable solvent like DMSO, ensuring the final DMSO concentration is non-inhibitory, e.g., <5%) to the reaction mixture. Include a positive control (e.g., Camptothecin) and a negative control (vehicle only).

  • Incubation: Incubate the reaction mixture at 37 °C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS (to dissociate the enzyme from DNA) and proteinase K (to digest the enzyme).

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe). Run the gel at a constant voltage until adequate separation of DNA topoisomers is achieved.

  • Visualization and Analysis: Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. An active inhibitor will show a persistent band of supercoiled DNA compared to the negative control, where most of the DNA will be in the relaxed form.

Section 3: Mechanism of Action (MoA) and Lead Optimization

Once validated hits are identified, the focus shifts to understanding their precise mechanism of action (MoA) and improving their therapeutic properties through medicinal chemistry. This iterative process, guided by Structure-Activity Relationship (SAR) studies, aims to enhance potency, selectivity, and pharmacokinetic properties.

Diagram 3.1: MoA of Benzoxazine-based Topoisomerase I "Poisons"

This diagram illustrates how certain benzoxazine derivatives act as "poisons" rather than simple catalytic inhibitors, stabilizing the cleavable complex.

Caption: Mechanism of hTopo I poisoning by a benzoxazine derivative.

Protocol 3.1: In Vitro Angiogenesis - Endothelial Tube Formation Assay

Some benzoxazines promote angiogenesis, which could be therapeutic in ischemic diseases.[10] The Matrigel tube formation assay is a cornerstone in vitro model to assess this pro-angiogenic potential.

Causality: Endothelial cells, when cultured on a basement membrane extract like Matrigel, differentiate and form capillary-like structures. Pro-angiogenic compounds enhance the formation of these tubular networks. This assay recapitulates a key step in the multi-stage process of angiogenesis.[11]

Step-by-Step Methodology:

  • Matrigel Coating: Thaw Matrigel on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel per well.

  • Polymerization: Incubate the plate at 37 °C for 30-60 minutes to allow the Matrigel to solidify into a gel.

  • Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in basal medium containing a low concentration of serum.

  • Treatment: Add the test benzoxazine compound to the cell suspension at various concentrations.

  • Incubation: Seed the treated HUVECs onto the polymerized Matrigel (1.5-2.0 x 10⁴ cells/well). Incubate at 37 °C in a 5% CO₂ incubator for 4-18 hours.

  • Imaging and Analysis:

    • After incubation, visualize the formation of tube-like structures using a light microscope.

    • Capture images from several representative fields for each well.

    • Quantify the degree of tube formation using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Key parameters to measure include total tube length, number of nodes, and number of meshes.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes hypothetical SAR data for a series of benzoxazine derivatives tested as CB2 receptor agonists, a target for anti-inflammatory and anti-cancer therapies.[12]

Compound IDR¹ Group (Position 6)R² Group (Position 7)CB₂ EC₅₀ (nM)[12]CB₁ EC₅₀ (µM)[12]Selectivity Index (CB₁/CB₂)
BZ-1 -H-H850> 10> 12
BZ-2 -Br-Cl110> 10> 91
BZ-3 -CN-H320> 10> 31
BZ-4 -Br-CH₃150> 10> 67

This data illustrates that electron-withdrawing groups at positions 6 and 7 (like in BZ-2) can significantly enhance potency and selectivity for the CB2 receptor.

Section 4: Preclinical and Regulatory Considerations

A promising lead compound must undergo rigorous preclinical evaluation to assess its safety and efficacy in living systems before it can be considered for human trials. This phase also involves scaling up the synthesis and defining the manufacturing process, which falls under the umbrella of Chemistry, Manufacturing, and Controls (CMC).

Protocol 4.1: In Vivo Efficacy - Syngeneic Tumor Model

To test an anti-cancer benzoxazine, a syngeneic mouse model is often used, as it possesses a competent immune system, which is crucial for evaluating modern cancer therapies.

Causality: This model involves implanting cancer cells derived from a specific mouse strain back into a mouse of the same strain. This allows for the study of the therapeutic agent's effect on tumor growth in the context of a functional host immune system.[13]

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable murine cancer cell line (e.g., 4T1 mammary carcinoma for BALB/c mice) under sterile conditions.

  • Animal Acclimation: Acclimate the host mice (e.g., female BALB/c mice, 6-8 weeks old) for at least one week before the study begins.

  • Tumor Implantation: Harvest and wash the cancer cells, then resuspend them in a sterile phosphate-buffered saline (PBS). Subcutaneously inject a defined number of cells (e.g., 1 x 10⁵) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Once tumors reach the target size, randomize the animals into treatment and control groups.

  • Drug Administration: Administer the benzoxazine therapeutic (formulated in a suitable vehicle) and the vehicle control via the chosen route (e.g., oral gavage, intraperitoneal injection) according to the defined dosing schedule.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Workflow 4.1: The Path to Clinical Trials

This diagram outlines the major regulatory milestones required to move a novel therapeutic agent from the laboratory to human clinical trials.

Regulatory_Pathway Preclinical Preclinical Development (In Vitro & In Vivo Studies, Toxicology, ADME) IND Investigational New Drug (IND) Application Submission to FDA Preclinical->IND CMC CMC Development (Synthesis Scale-up, Formulation, Stability) CMC->IND Phase1 Phase I Clinical Trial (Safety & Dosage in Humans) IND->Phase1 Phase2 Phase II Clinical Trial (Efficacy & Side Effects) Phase1->Phase2 Phase3 Phase III Clinical Trial (Large-scale Efficacy & Monitoring) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA

Caption: Simplified regulatory pathway for a new therapeutic agent.

Regulatory Considerations: The development of any new drug is governed by stringent regulatory standards. Early engagement with regulatory bodies like the U.S. Food and Drug Administration (FDA) is advisable.[14] Key documents, such as an Investigational New Drug (IND) application, must be filed before initiating human trials.[15][16] This application requires comprehensive data on the drug's pharmacology, toxicology, and CMC.[17][18]

References

Application Notes and Protocols for the Pharmaceutical Testing of 8-chloro-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Benzoxazine Derivative

The 1,4-benzoxazine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] These include neuroprotective, antimicrobial, antihyperlipidemic, and antiplatelet effects.[3][4][5] The subject of this guide, 8-chloro-3,4-dihydro-2H-1,4-benzoxazine, is a halogenated derivative that holds promise for investigation as a novel therapeutic agent. The introduction of a chlorine atom to the aromatic ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity and pharmacokinetic profile.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial pharmaceutical testing of this compound. We will focus on a plausible therapeutic application—neuroprotection—based on the known activities of similar benzoxazine derivatives.[3] Furthermore, considering the presence of a chlorinated aromatic moiety, a critical assessment of its toxicological profile is paramount and will be addressed.[6][7][8]

Physicochemical Properties of this compound

A thorough understanding of the compound's physicochemical properties is the foundation for formulation development and interpreting biological data.

PropertyValueSource
CAS Number 939759-05-4[9][10]
Molecular Formula C₈H₈ClNO[9][10]
Molecular Weight 169.61 g/mol [9][10]
Physical Form Liquid[9]
Storage 4°C, protect from light[9]
Purity ≥98%[9]
IUPAC Name This compound[9][10]

Proposed Therapeutic Application: Neuroprotection

Several 8-amino-1,4-benzoxazine derivatives have demonstrated potent neuroprotective activity by mitigating oxidative stress-mediated neuronal degeneration.[3] This provides a strong rationale for investigating this compound as a potential neuroprotective agent. The experimental workflow for this investigation is outlined below.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Toxicological Assessment cluster_2 Phase 3: In Vivo Proof-of-Concept Initial_Screening Initial Cytotoxicity Assessment (Neuronal Cell Lines) Neuroprotection_Assay Neuroprotection Assay (Oxidative Stress Model) Initial_Screening->Neuroprotection_Assay Determine non-toxic concentration range ROS_Assay Reactive Oxygen Species (ROS) Measurement Neuroprotection_Assay->ROS_Assay Investigate mechanism of protection MMP_Assay Mitochondrial Membrane Potential (MMP) Assay ROS_Assay->MMP_Assay Assess mitochondrial health Genotoxicity Genotoxicity Testing (e.g., Ames Test) MMP_Assay->Genotoxicity Proceed if promising in vitro activity Hepatotoxicity In Vitro Hepatotoxicity (e.g., HepG2 cells) Genotoxicity->Hepatotoxicity Evaluate potential for DNA damage and liver toxicity PK_Study Pharmacokinetic (PK) Studies (Rodent Model) Hepatotoxicity->PK_Study Proceed if acceptable toxicity profile Efficacy_Study In Vivo Efficacy Study (e.g., Ischemia Model) PK_Study->Efficacy_Study Establish dose regimen

Experimental workflow for neuroprotective agent testing.

Experimental Protocols: In Vitro Neuroprotection and Mechanistic Studies

The following protocols are designed to assess the neuroprotective potential of this compound and elucidate its mechanism of action.

Protocol 1: Neuronal Cytotoxicity Assay

Objective: To determine the concentration range of this compound that is non-toxic to neuronal cells.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium, ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.1%.

  • Replace the medium with the drug-containing medium and incubate for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Data Analysis: Plot cell viability against the logarithm of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Protocol 2: Oxidative Stress-Induced Neuroprotection Assay

Objective: To evaluate the ability of this compound to protect neuronal cells from oxidative stress.

Materials:

  • SH-SY5Y cells and culture reagents

  • This compound (at non-toxic concentrations)

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as an oxidative stressor

  • MTT solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed SH-SY5Y cells in 96-well plates as described in Protocol 1.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.

  • Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) or 6-OHDA (e.g., 50 µM) to the wells (except for the control group) and incubate for 24 hours.

  • Assess cell viability using the MTT assay as described in Protocol 1.

Data Analysis: Compare the viability of cells treated with the oxidative stressor alone to those pre-treated with the test compound. An increase in cell viability indicates a neuroprotective effect.

Protocol 3: Intracellular Reactive Oxygen Species (ROS) Measurement

Objective: To determine if the neuroprotective effect of this compound is mediated by a reduction in intracellular ROS.

Materials:

  • SH-SY5Y cells and culture reagents

  • This compound

  • H₂O₂ or 6-OHDA

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) dye

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Seed and treat cells with the test compound and oxidative stressor as described in Protocol 2.

  • After the treatment period, incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).

Data Analysis: A decrease in fluorescence intensity in compound-treated cells compared to the oxidative stressor-only group indicates a reduction in ROS levels.

Toxicological Assessment: Ensuring Safety

Given the presence of a chlorinated aromatic ring, a thorough toxicological evaluation is crucial.[6][7] Halogenated aromatic compounds can be persistent and may exhibit toxicity.[11]

Protocol 4: Ames Test for Mutagenicity

Objective: To assess the mutagenic potential of this compound.

Methodology: The Ames test should be conducted according to OECD Guideline 471 using various strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction). A positive result, indicated by a significant increase in the number of revertant colonies, suggests mutagenic potential.

Protocol 5: In Vitro Hepatotoxicity Assay

Objective: To evaluate the potential for this compound to cause liver cell damage.

Materials:

  • Human hepatoma cell line (e.g., HepG2)

  • Culture reagents

  • This compound

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Seed HepG2 cells in 96-well plates.

  • Treat the cells with a range of concentrations of the test compound for 24-48 hours.

  • Measure the release of LDH into the culture medium according to the kit manufacturer's instructions.

Data Analysis: An increase in LDH release indicates cell membrane damage and potential hepatotoxicity.

In Vivo Studies: The Path to Preclinical Validation

Positive in vitro results should be followed by in vivo studies to assess the compound's pharmacokinetic profile and efficacy in a living organism.

Protocol 6: Rodent Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Methodology: Administer the compound to rats or mice via intravenous (IV) and oral (PO) routes. Collect blood samples at various time points and analyze the plasma concentration of the compound using a validated analytical method (e.g., LC-MS/MS). Key PK parameters to be determined include half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Protocol 7: In Vivo Neuroprotection Efficacy Model

Objective: To evaluate the neuroprotective efficacy of this compound in an animal model of neurodegeneration.

Model: A suitable model would be a rodent model of cerebral ischemia (e.g., middle cerebral artery occlusion, MCAO) or a neurotoxin-induced model of Parkinson's disease (e.g., 6-OHDA or MPTP).

Procedure:

  • Administer the test compound at various doses based on the PK data.

  • Induce the neurological deficit.

  • Assess behavioral outcomes (e.g., motor function tests).

  • Perform histological analysis of brain tissue to quantify neuronal damage.

Data Analysis: A significant improvement in behavioral outcomes and a reduction in neuronal damage in the treated group compared to the vehicle control would indicate in vivo efficacy.

Conclusion

This compound represents a promising starting point for the development of a novel therapeutic agent, particularly in the area of neuroprotection. The protocols outlined in this guide provide a systematic approach to evaluating its efficacy and safety. A careful and thorough execution of these studies will be instrumental in determining the clinical potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-chloro-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 8-chloro-3,4-dihydro-2H-1,4-benzoxazine is a critical process in medicinal chemistry and materials science, as this scaffold is a key intermediate for various pharmacologically active compounds. However, its preparation is often fraught with challenges, including low yields, competing side reactions, and difficult purifications. This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and field experience to empower researchers to overcome common synthetic hurdles.

Section 1: Overview of Synthetic Strategies

The most common approach to synthesizing the 3,4-dihydro-2H-1,4-benzoxazine core involves the cyclization of an N-substituted 2-aminophenol derivative. For the target molecule, this compound, this typically begins with 2-amino-4-chlorophenol. The primary challenge lies in the selective N-alkylation followed by an efficient intramolecular cyclization to form the oxazine ring.

A prevalent two-step method involves the initial reaction of 2-amino-4-chlorophenol with a two-carbon electrophile (e.g., 1,2-dibromoethane or chloroacetyl chloride) followed by ring closure. Difficulties often arise from competing O-alkylation, intermolecular side reactions leading to dimerization, and the air sensitivity of the aminophenol reactant.[1][2]

Synthetic_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Purification Start 2-Amino-4-chlorophenol Reagent1 + 1,2-Dibromoethane (or other C2 electrophile) Intermediate N-(2-bromoethyl)- 2-amino-4-chlorophenol Reagent1->Intermediate Base + Base (e.g., K2CO3) Crude Crude Product Base->Crude Purify Column Chromatography or Distillation Crude->Purify Final Pure 8-chloro-3,4-dihydro- 2H-1,4-benzoxazine Purify->Final

Caption: General workflow for the synthesis of the target benzoxazine.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Problem 1: Low or No Yield of the Desired Product

Q: My reaction yield is consistently below 30%, or I'm recovering only starting material. What are the primary factors to investigate?

A: Low yield is the most frequent complaint. A systematic approach is essential for diagnosis.

  • Purity of Starting Materials: This is the most critical, yet often overlooked, factor. 2-aminophenols are notoriously susceptible to air oxidation, which can introduce colored impurities and inhibit the reaction.[1]

    • Solution: Verify the purity of 2-amino-4-chlorophenol by NMR or melting point. If it appears discolored (tan, brown, or purple), purify it by recrystallization or sublimation before use. Ensure other reagents, like 1,2-dibromoethane and the base, are of high purity and dry.

  • Reaction Conditions: The cyclization step is sensitive to temperature, solvent, and the choice of base.

    • Solution: Critically evaluate your parameters. Some reactions may require elevated temperatures (refluxing) to overcome the activation energy for cyclization.[1] The choice of solvent is also key; polar aprotic solvents like acetone or DMF are often used. A phase-transfer catalyst can sometimes be beneficial in biphasic systems.[2]

  • Inert Atmosphere: Failure to exclude oxygen can lead to degradation of the starting material and intermediates.

    • Solution: Always conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1] Degas your solvent before use by sparging with nitrogen or using a freeze-pump-thaw technique.

Troubleshooting_Low_Yield cluster_checks cluster_solutions Start Low Yield Observed Purity Check Starting Material Purity Start->Purity Conditions Evaluate Reaction Conditions (T, Solvent) Start->Conditions Atmosphere Verify Inert Atmosphere Start->Atmosphere Stoichiometry Confirm Reactant Stoichiometry Start->Stoichiometry Sol_Purity Purify 2-amino-4-chlorophenol (Recrystallize/Sublime) Purity->Sol_Purity Impure? Sol_Conditions Increase Temperature; Screen Solvents/Bases Conditions->Sol_Conditions Suboptimal? Sol_Atmosphere Use N2/Ar; Degas Solvent Atmosphere->Sol_Atmosphere O2 present? Sol_Stoichiometry Use Slight Excess of Alkylating Agent Stoichiometry->Sol_Stoichiometry Incorrect?

Caption: Decision tree for troubleshooting low reaction yields.

Problem 2: Significant Side Product Formation

Q: My TLC and NMR show multiple spots/peaks, and I'm struggling to isolate the target compound. What are these side products and how can I prevent them?

A: The primary culprits are typically dimers and polymers resulting from intermolecular reactions.

  • Cause - Dimerization: The N-alkylated intermediate has two nucleophilic sites (the amine and the phenoxide). If one molecule's amine attacks another molecule's bromoethyl group before it can cyclize with its own phenoxide, dimers or oligomers will form. This intermolecular reaction competes directly with the desired intramolecular cyclization.[2]

    • Prevention:

      • High Dilution: Running the cyclization step under high dilution conditions favors the intramolecular pathway over the intermolecular one.

      • Slow Addition: Slowly adding the base or the N-alkylated intermediate can help maintain a low concentration of the reactive species, further promoting cyclization.

      • Choice of Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is often preferred. Stronger bases like sodium hydride (NaH) can sometimes promote dimerization if not used carefully.

  • Cause - O-Alkylation: The phenoxide is a potent nucleophile and can compete with the amine for the alkylating agent in the first step. While N-alkylation is often favored, O-alkylation can become a significant side reaction under certain conditions.

    • Prevention: Selective N-alkylation of aminophenols can be challenging.[3][4] One strategy involves a reductive amination pathway, where the aminophenol is first condensed with an aldehyde, and the resulting imine is reduced.[5] However, for simple alkylations, carefully controlling the temperature and base may be sufficient.

Side_Products cluster_intra Desired Pathway cluster_inter Side Reaction Intermediate N-(2-bromoethyl)-2-amino-4-chlorophenol (anionic form) Product Intramolecular Cyclization (SNAr) Intermediate->Product High Dilution Dimer Intermolecular Reaction Intermediate->Dimer High Concentration Polymer Polymerization Dimer->Polymer

Caption: Competition between desired intramolecular cyclization and side reactions.

Problem 3: Difficult Purification

Q: The crude product is an inseparable oily mixture. How can I effectively purify this compound?

A: This is a common consequence of side product formation. The polarity of the desired product is often very similar to that of the dimeric impurities, making chromatographic separation challenging.[2]

  • Column Chromatography: This is the most common method, but it requires careful optimization.

    • Strategy: Use a shallow solvent gradient (e.g., starting with 100% hexanes and slowly increasing the percentage of ethyl acetate). A 3:1 mixture of Ethyl Acetate/Hexane has been reported for related structures.[2] Using a high-resolution silica gel can also improve separation. Multiple columns may be necessary.

  • Distillation: If the product is thermally stable and has a sufficiently different boiling point from impurities, vacuum distillation can be an effective purification method for larger scales.[2][6]

    • Strategy: Perform a small-scale trial first to determine the boiling point under vacuum and to ensure the compound does not decompose.

  • Recrystallization: This is the ideal method if a suitable solvent system can be found, as it is highly effective and scalable.

    • Strategy: Screen a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes, toluene) to find one in which the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution. The importance of purification and its effect on material properties cannot be overstated.[7]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for a first-time synthesis? A two-step sequence starting from 2-amino-4-chlorophenol is advisable. First, perform an N-alkylation with 1,2-dibromoethane. Second, induce ring closure with a base like potassium carbonate in a solvent such as acetone.[2] This method, while challenging, is well-documented.

Q2: Are there any alternative, potentially milder, synthetic methods? Yes, modern organometallic catalysis offers alternatives. For instance, copper(I)-catalyzed intramolecular C-N cyclization can be a milder way to form the ring.[8] Palladium-catalyzed methods have also been developed for constructing the benzoxazine core.[8] These often require more specialized ligands and catalysts but can offer higher yields and selectivity.

Q3: How should I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 20-30% ethyl acetate in hexanes) and visualize with a UV lamp and/or a potassium permanganate stain. The disappearance of the starting material and the appearance of a new, typically higher Rf spot, indicates product formation.

Q4: Can I use chloroacetyl chloride instead of 1,2-dibromoethane? Yes, this is a common alternative. The reaction of 2-amino-4-chlorophenol with chloroacetyl chloride forms an amide intermediate. This intermediate must then be reduced (e.g., with LiAlH₄) to the corresponding amine, which can then undergo intramolecular cyclization. While this adds a reduction step, it can sometimes offer better control over the initial N-acylation versus N-alkylation.

Section 4: Detailed Experimental Protocol

This protocol is adapted from established literature for the synthesis of related 3,4-dihydro-2H-1,4-benzoxazines and is tailored for the target compound.[2]

Objective: To synthesize this compound from 2-amino-4-chlorophenol.

Materials:

  • 2-Amino-4-chlorophenol (1.0 eq)

  • 1,2-Dibromoethane (2.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.2 eq)

  • Acetone (anhydrous)

  • Water (deionized)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄, anhydrous)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-4-chlorophenol (1.0 eq) and acetone. Stir the mixture under a nitrogen atmosphere.

  • Addition of Reagents: To the stirring solution, add 1,2-dibromoethane (2.0 eq). Then, add a solution of potassium carbonate (2.2 eq) in water. Note: The addition of water creates a biphasic system; vigorous stirring is essential.

  • Reaction: Heat the resulting mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: After cooling to room temperature, remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Pour the remaining aqueous residue into a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes. Alternatively, if the product is a solid, attempt recrystallization from a suitable solvent system.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

Technical Support Center: Synthesis of 8-chloro-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 8-chloro-3,4-dihydro-2H-1,4-benzoxazine. This guide is designed to provide researchers and process chemists with in-depth, field-proven insights into the common challenges encountered during this synthesis. We will move beyond simple procedural lists to explore the causality behind byproduct formation and provide robust, self-validating protocols to ensure the integrity of your experimental outcomes.

Overview of the Primary Synthesis Route

The most common and direct route to this compound involves the intramolecular cyclization reaction between 2-amino-3-chlorophenol and a suitable two-carbon electrophile, such as 1,2-dichloroethane or 2-chloroethanol. The reaction is typically performed in the presence of a base to facilitate the nucleophilic attack of both the amino and hydroxyl groups, leading to the formation of the benzoxazine ring system.

While seemingly straightforward, this reaction is a classic case of competing nucleophilicity between the aromatic amine and the phenolic hydroxyl group. The reaction conditions must be finely tuned to favor the desired reaction pathway and minimize the formation of common byproducts.[1]

Frequently Asked Questions (FAQs)

Q1: My reaction has a low yield of the desired product, and I see a major spot on my TLC that is very close to my starting material. What could it be?

A: This is a classic symptom of incomplete cyclization or selective O-alkylation. The primary suspect is the O-alkylated intermediate, 2-(2-amino-3-chlorophenoxy)ethanol, which forms when the phenoxide attacks the electrophile instead of the amine. This byproduct often has a polarity similar to the starting aminophenol, making it difficult to separate.

Q2: My reaction mixture turned dark brown or black and resulted in an intractable tar. What went wrong?

A: Aminophenols, particularly ortho-aminophenols, are highly susceptible to oxidation, especially under basic conditions or at elevated temperatures.[2] The formation of dark, tarry substances is often indicative of oxidative polymerization. This can be exacerbated by impurities in the starting materials or the presence of trace metals. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly mitigate this issue.

Q3: I'm observing a higher molecular weight byproduct in my LC-MS analysis. What is its likely identity?

A: A higher molecular weight species is often the result of di-alkylation.[1] This can occur in two ways: 1) Both the nitrogen and oxygen atoms of the same molecule are alkylated, or 2) The desired product is further alkylated on the nitrogen atom, forming 4-(2-hydroxyethyl)-8-chloro-3,4-dihydro-2H-1,4-benzoxazine. Using a strict 1:1 stoichiometry of the aminophenol to the electrophile is critical to suppress this.

Q4: How can I improve the selectivity for the desired product over the O-alkylated byproduct?

A: Controlling the chemoselectivity is the central challenge. The relative nucleophilicity of the amine versus the phenoxide is highly dependent on the base and solvent system. A moderately strong, non-nucleophilic base is often preferred. Some protocols employ a two-step, one-pot approach where initial N-alkylation is favored at a lower temperature, followed by heating to promote the intramolecular O-alkylation (cyclization). For ultimate control, a protecting group strategy can be employed, though this adds steps to the synthesis.[3]

Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This section details the most common byproducts, the mechanisms of their formation, and targeted strategies to minimize their presence.

Byproduct Profile
Byproduct IdentityFormation PathwayKey Diagnostic FeatureMitigation Strategy
Isomeric O-Alkylated Intermediate Direct O-alkylation of the phenolic hydroxyl group.Mass identical to N-alkylated intermediate; distinct NMR signals.Optimize base and solvent; lower initial reaction temperature.
N,O-Dialkylated Product Over-alkylation with excess electrophile.Higher molecular weight peak in LC-MS.Strict 1:1 stoichiometry; slow addition of alkylating agent.
Dimeric/Polymeric Species Intermolecular reactions; oxidation of starting material.Insoluble tar; broad baseline hump in chromatograms.Use high-purity reagents; maintain an inert atmosphere; avoid excessive heat.
Unreacted Starting Material Incomplete reaction; poor reagent activity.Presence of 2-amino-3-chlorophenol in final mixture.Increase reaction time/temperature; check base/reagent quality.
Visualizing Byproduct Formation

The following diagram illustrates the desired reaction pathway competing with the primary off-target reactions.

G cluster_start Starting Materials cluster_main Desired Pathway cluster_side Side Reactions SM 2-Amino-3-chlorophenol + 2-Chloroethanol Intermediate_N Intermediate A (N-Alkylation) SM->Intermediate_N N-Alkylation (Desired) Byproduct_O Byproduct 1 (O-Alkylation) SM->Byproduct_O O-Alkylation (Competing) Byproduct_Poly Byproduct 3 (Polymerization) SM->Byproduct_Poly Oxidation Product Product 8-Chloro-3,4-dihydro- 2H-1,4-benzoxazine Intermediate_N->Product Intramolecular Cyclization (SN2) Byproduct_Di Byproduct 2 (Di-Alkylation) Intermediate_N->Byproduct_Di Excess Electrophile

Caption: Competing reaction pathways in the synthesis of 8-chloro-1,4-benzoxazine.

Experimental Protocols

The following protocols are designed to be self-validating, with in-process checks to ensure reaction progression and purity.

Protocol 1: Synthesis of this compound

This protocol aims to maximize the yield of the desired product by carefully controlling the reaction conditions.

Materials:

  • 2-Amino-3-chlorophenol (1.0 eq)[4][5]

  • 2-Chloroethanol (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-chlorophenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10 minutes. Maintain a positive pressure of inert gas throughout the reaction. Causality: This step is critical to prevent the oxidation of the electron-rich aminophenol, which leads to tar formation.[2]

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.5 M concentration). Add 2-chloroethanol (1.05 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.

  • In-Process Control (IPC): After 12 hours, take a small aliquot of the reaction mixture, dilute it with ethyl acetate, wash with water, and spot on a TLC plate (e.g., 3:1 Hexane:Ethyl Acetate). Check for the consumption of the starting material. The desired product should be a major new, less polar spot.

  • Workup: Once the reaction is complete (typically 16-24 hours), cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers twice with water and once with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

System:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: Gradient elution, starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the polarity to 80:20 Hexane:Ethyl Acetate.

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the column.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting with 95:5 Hexane:EtOAc. The less polar N,O-dialkylated byproduct (if present) will elute first.

  • Fraction Collection: Gradually increase the eluent polarity. The desired product, this compound, will elute next. The more polar O-alkylated intermediate and unreacted starting material will elute last.

  • Validation: Collect fractions and analyze them by TLC. Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified compound.

References

stability and degradation of 8-chloro-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-chloro-3,4-dihydro-2H-1,4-benzoxazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our approach is rooted in established chemical principles and field-proven insights to ensure the integrity of your experimental outcomes.

Introduction to this compound

This compound belongs to the benzoxazine class of heterocyclic compounds. The stability of this molecule is a critical parameter in its handling, storage, and application, particularly in pharmaceutical development where degradation products can impact efficacy and safety. This guide will explore the key factors influencing its stability and provide practical advice for its use in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by hydrolytic, oxidative, photolytic, and thermolytic stress.[1][2] The presence of the ether linkage and the secondary amine within the oxazine ring are key sites for potential degradation. The chloro-substituent on the benzene ring can also influence the electron density and reactivity of the molecule.

Q2: How should I properly store this compound to ensure its stability?

A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[3] The container should be tightly sealed to prevent moisture ingress, which could lead to hydrolysis. For solutions, freshly prepared samples are recommended; if storage is necessary, they should be kept at low temperatures (-20°C or below) and protected from light.

Q3: What are the likely degradation pathways for this compound under hydrolytic conditions?

A3: Under hydrolytic conditions, particularly in acidic or basic media, the ether linkage of the oxazine ring is susceptible to cleavage.[4][5] Acid-catalyzed hydrolysis may lead to the opening of the oxazine ring to form a phenolic amine intermediate. In basic conditions, degradation might also involve the deprotonation of the secondary amine, potentially leading to other reactions.

Q4: Is this compound sensitive to light?

A4: Yes, compounds with aromatic rings and heteroatoms can be susceptible to photodegradation.[6] Exposure to UV or high-intensity visible light can induce photochemical reactions, potentially leading to dechlorination or the formation of polymeric byproducts. Therefore, all experiments and storage should be conducted with protection from light.

Troubleshooting Guide

Problem 1: I am observing unexpected peaks in my HPLC analysis of a sample of this compound that has been stored in solution.

  • Potential Cause: Degradation of the compound in the solvent.

  • Troubleshooting Steps:

    • Solvent Check: Ensure the solvent is of high purity and degassed. Some organic solvents can contain impurities (e.g., peroxides in THF or ethers) that can induce degradation.[1]

    • pH of the Medium: If using an aqueous or protic solvent, check the pH. The stability of the compound can be pH-dependent.

    • Storage Conditions: Verify that the solution was stored at the correct temperature and protected from light.

    • Run a Fresh Sample: Prepare a fresh solution of the compound and analyze it immediately to compare with the stored sample. This will help confirm if the extra peaks are due to degradation over time.

Problem 2: My reaction yield is lower than expected when using this compound.

  • Potential Cause: Degradation of the starting material or incompatibility with reaction conditions.

  • Troubleshooting Steps:

    • Purity of Starting Material: Re-analyze the purity of your this compound using a suitable analytical method like HPLC or NMR to ensure it has not degraded prior to use.

    • Reaction Temperature: High reaction temperatures can lead to thermal degradation. Benzoxazine rings can undergo ring-opening at elevated temperatures.[7][8][9] Consider if the reaction can be performed at a lower temperature.

    • Reagent Compatibility: Assess the compatibility of all reagents with the benzoxazine structure. Strong oxidizing or reducing agents, as well as strong acids or bases, could be reacting with your compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a systematic approach to investigating the degradation of this compound under various stress conditions.[2] The goal is to identify potential degradation products and pathways.

Materials:

  • This compound

  • HPLC grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Calculate the percentage degradation of the parent compound.

  • Identify and quantify the major degradation products. Mass spectrometry (LC-MS) can be used for structural elucidation of the degradants.

Quantitative Data Summary Table:

Stress ConditionTemperatureDuration% Degradation (Example)Major Degradation Products (Hypothetical)
0.1 M HCl60°C24h15%Ring-opened phenolic amine
0.1 M NaOH60°C24h10%Ring-opened phenolic amine
3% H₂O₂Room Temp24h20%N-oxide, Ring-opened products
Heat (Solid)80°C48h5%Dimerization/Polymerization products
PhotolyticICH Q1B-25%Dechlorinated species, polymeric products

Visualizations

Potential Degradation Pathways

G parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation (e.g., H₂O₂) parent->oxidation photolysis Photolysis (UV Light) parent->photolysis thermolysis Thermolysis (Heat) parent->thermolysis ring_opened Ring-Opened Phenolic Amine hydrolysis->ring_opened oxidation->ring_opened n_oxide N-Oxide Derivative oxidation->n_oxide dechlorinated Dechlorinated Analog photolysis->dechlorinated polymeric Polymeric Products photolysis->polymeric thermolysis->polymeric

Caption: Potential degradation pathways for this compound.

Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions acid Acid Hydrolysis sampling Sample at Time Points (0, 4, 8, 12, 24h) acid->sampling base Base Hydrolysis base->sampling oxidation Oxidation oxidation->sampling heat Thermal heat->sampling light Photolytic light->sampling stock Prepare Stock Solution (1 mg/mL) stock->acid stock->base stock->oxidation stock->heat stock->light analysis HPLC / LC-MS Analysis sampling->analysis data Data Interpretation (Degradation %, Pathway ID) analysis->data

Caption: Workflow for a forced degradation study.

References

side reactions in the formation of the benzoxazine ring.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzoxazine Chemistry. This guide is designed for researchers, scientists, and professionals in materials science and drug development. Here, we address common challenges and frequently asked questions regarding side reactions during the synthesis of the benzoxazine ring. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.

Part 1: Troubleshooting Guide for Benzoxazine Synthesis

This section addresses specific experimental issues in a problem-and-solution format. We focus on diagnosing the root cause and providing actionable, field-proven corrective measures.

Issue 1: Low or No Yield of Benzoxazine Monomer

Symptom: After completing the synthesis reaction and work-up, you obtain a significantly lower yield than expected, or the primary product isolated is not the target benzoxazine.

Potential Causes:

  • Incomplete Reaction: The reaction may not have reached completion, often stopping at the intermediate Mannich base stage (2-aminomethylphenol derivatives). The final ring-closure step is crucial and can be sensitive to reaction conditions[1][2].

  • Incorrect Stoichiometry: An imbalance in the phenol:amine:formaldehyde ratio can lead to the formation of various byproducts instead of the desired 1:1:2 adduct for the benzoxazine ring[3].

  • Hydrolysis of Reactants or Product: The presence of excessive water, especially at elevated temperatures, can hydrolyze paraformaldehyde or the newly formed oxazine ring[1][2].

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time are critical. For instance, the reaction between formaldehyde-amine derivatives and the phenol is often the rate-controlling step[4][5].

Diagnostic Workflow & Corrective Actions:

To systematically address low yield, follow this workflow. The key is to analyze the crude reaction mixture before work-up to gain maximum insight.

start Low Monomer Yield Observed check_crude Analyze Crude Mixture (TLC, ¹H NMR, FTIR) start->check_crude is_mannich Is Mannich Base Intermediate (Ar-CH₂-NR-R') the major product? check_crude->is_mannich Check for intermediate is_starting Are Starting Materials (Phenol, Amine) unreacted? is_mannich->is_starting No action_mannich Action: • Increase reaction time/temperature. • Ensure 2:1 formaldehyde ratio. • Consider a less polar solvent to favor dehydration. is_mannich->action_mannich Yes other_byproducts Are other byproducts dominant? is_starting->other_byproducts No action_starting Action: • Verify reactant purity and stoichiometry. • Check reaction temperature; it may be too low. • Investigate solvent effects. is_starting->action_starting Yes action_other Action: • Check for gelation (See Issue 2). • Re-evaluate stoichiometry and reactant purity. • Purify starting materials. other_byproducts->action_other Yes

Caption: Troubleshooting workflow for low benzoxazine monomer yield.

Experimental Protocol: ¹H NMR Analysis of Crude Product

  • Sample Preparation: At the end of the reaction time, withdraw a ~0.5 mL aliquot of the reaction mixture.

  • Solvent Removal: Evaporate the solvent under reduced pressure. Do not heat excessively to avoid driving further reactions.

  • Dissolution: Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analysis: Acquire a ¹H NMR spectrum.

    • Look for: The characteristic signals of the benzoxazine ring: Ar-O-CH₂-N- at ~5.3-5.5 ppm and Ar-CH₂-N- at ~4.5-4.7 ppm.

    • Compare with: The signals for the Mannich base intermediate (Ar-CH₂-N, no O-CH₂-N signal) and unreacted starting materials. The absence of the O-CH₂-N signal is a strong indicator of an incomplete ring-closure reaction[6].

Issue 2: Formation of Insoluble Gel or Precipitate During Synthesis

Symptom: The reaction mixture becomes viscous and forms an insoluble gel or a solid precipitate, making stirring difficult and significantly reducing the yield of the soluble monomer.

Potential Causes:

  • Hyperbranching with Multifunctional Amines/Phenols: This is the most common cause, particularly when using diamines. The diamine can react with formaldehyde to form hyperbranched, crosslinked structures that precipitate from the reaction mixture[7][8]. This side reaction competes directly with the desired benzoxazine formation.

  • Polymerization of the Monomer: If the reaction temperature is too high (typically >150°C), the newly formed benzoxazine monomer can begin to undergo thermal ring-opening polymerization, leading to oligomers and insoluble crosslinked networks[9].

  • Solvent Incompatibility: The forming oligomers or side-products may have low solubility in the chosen reaction solvent, causing them to precipitate.

Corrective Actions & Prevention:

  • For Diamine-Based Systems: The key is to suppress the initial hyperbranching reaction between the diamine and formaldehyde.

    • Solvent Choice: The use of a solvent mixture, such as toluene/ethanol (2:1 v/v), has been shown to be highly effective. The protic solvent (ethanol) helps to mediate the reactivity and maintain the solubility of intermediates, preventing premature gelation[7][8].

    • Order of Addition: Adding the formaldehyde solution slowly to the mixture of the diamine and phenol can help control the initial reaction rate and minimize side reactions.

  • Temperature Control: Maintain the reaction temperature below the onset of polymerization for your specific benzoxazine monomer. A typical synthesis temperature is between 80-110°C[10].

  • Monomer Structure: Be aware that electron-donating groups on the phenol can increase reactivity and may require milder conditions, while electron-withdrawing groups on the amine can hinder the reaction and may require more forcing conditions[7].

reactants Phenol Primary Amine Formaldehyde path_main Desired Pathway Mannich Condensation reactants->path_main Controlled Conditions (e.g., Toluene/Ethanol) path_side Side Reaction Especially with Diamines reactants->path_side Uncontrolled Conditions (e.g., Pure Toluene) product_main Benzoxazine Monomer path_main->product_main product_side Hyperbranched Triazine Chains (Insoluble Gel) path_side->product_side

Caption: Competing reaction pathways in diamine-based benzoxazine synthesis[7][8].

Issue 3: Undesired Oligomer Formation and Broad Molecular Weight Distribution

Symptom: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) analysis of the purified product shows multiple peaks corresponding to dimers, trimers, and other low molecular weight species, rather than a single sharp peak for the monomer.

Potential Causes:

  • Trace Impurities: Residual acidic or basic impurities from starting materials can catalyze the ring-opening of the benzoxazine monomer even at moderate temperatures during synthesis or work-up[9][11].

  • Elevated Synthesis Temperature: As mentioned, excessive heat can initiate polymerization. Even if it doesn't lead to a fully crosslinked gel, it can produce a significant fraction of soluble oligomers[11].

  • Monofunctional Monomer Instability: Some monofunctional benzoxazines are particularly prone to forming stable cyclic oligomers through intermolecular reactions, which can act as a "self-termination" route[11].

Mitigation Strategies and Characterization:

Table 1: Analytical Techniques for Side Product Identification

TechniqueObservation for Side ProductInferred Side Product
GPC / SEC Multiple low molecular weight peaksOligomers[11]
¹H NMR Broadening of signals, complex multipletsMixture of oligomeric species
FTIR Appearance of a broad -OH stretch (~3400 cm⁻¹)Ring-opened phenolic structures
DSC Reduced enthalpy of polymerization (ΔH)Partial pre-polymerization

Protocol for Purification of Benzoxazine Monomer to Remove Oligomers

This protocol is a general guideline; specific solvent systems may need optimization.

  • Dissolution: Dissolve the crude product in a minimum amount of a good solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Precipitation: Add the solution dropwise into a large volume of a vigorously stirred anti-solvent, such as cold n-hexane or methanol. The monomer should ideally remain in solution longer than the higher molecular weight oligomers, or vice-versa depending on polarity.

  • Isolation:

    • If the monomer precipitates, filter the solid, wash with fresh anti-solvent, and dry under vacuum.

    • If the oligomers precipitate, filter them off and recover the monomer from the filtrate by evaporating the solvent.

  • Verification: Re-analyze the purified product by GPC/SEC and NMR to confirm the removal of oligomeric species. Repeat the process if necessary.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common chemical side reactions during the Mannich condensation for benzoxazine synthesis?

The primary side reactions depend on the reactants used. The most common are:

  • Formation of Hyperbranched Polymers: When using diamines, the amine groups can react excessively with formaldehyde to form crosslinked networks instead of the desired bis-benzoxazine[7][8].

  • Incomplete Ring Closure: The reaction can stall after the formation of the Mannich base intermediate (an aminomethylated phenol), failing to cyclize with a second formaldehyde equivalent to form the oxazine ring[5].

  • Formation of Oligomers: Trace amounts of catalytic impurities or excessive heat can cause the newly formed monomer to undergo partial ring-opening polymerization[11].

Q2: How do impurities in the starting materials (phenol, amine, formaldehyde) affect the synthesis?

Impurities can have a profound impact. For example:

  • Phenolic Impurities: Residual phenol in the final monomer is a well-known issue. It can act as a cationic catalyst, significantly lowering the temperature of the subsequent ring-opening polymerization[9]. This can be desirable if controlled, but problematic if unintended, as it reduces the processing window.

  • Water Content: Excess water can hydrolyze paraformaldehyde, altering the effective stoichiometry, and can also promote the hydrolysis of the benzoxazine ring itself under certain conditions[1].

  • Other Functional Groups: If the amine or phenol starting materials contain other reactive groups (e.g., other amines, hydroxyls), these can compete in the reaction, leading to a complex mixture of products.

Q3: What is the role of the solvent in controlling side reactions?

The solvent plays a critical role beyond simply dissolving the reactants.

  • Controlling Reactivity: In diamine-based systems, a protic co-solvent like ethanol or isopropanol can moderate the reactivity of the amine with formaldehyde, preventing the rapid formation of insoluble, hyperbranched side products[7].

  • Facilitating Dehydration: The final ring-closure step involves the elimination of water. A solvent that can effectively remove water, either through azeotropic distillation (like toluene) or by its absence (solventless synthesis), can drive the reaction to completion[10].

  • Maintaining Solubility: The solvent must keep all reactants, intermediates, and the final product in solution to prevent precipitation and ensure the reaction proceeds homogeneously[12].

Q4: Can the benzoxazine ring open under conditions other than thermal polymerization?

Yes. The oxazine ring is susceptible to opening under acidic conditions. This is a key principle in some advanced synthesis strategies where a benzoxazine is intentionally opened via acid hydrolysis to yield a stable 2-(aminomethyl)phenol intermediate. This intermediate can then be used as a building block for novel benzoxazine structures[1][2][13]. This reactivity also means that care must be taken during work-up to avoid acidic washes that could inadvertently degrade the product. The ring-opening can also be initiated cationically at lower temperatures using Lewis acids or other catalysts[14].

References

Technical Support Center: Effect of Chlorine Substituent on Benzoxazine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers working with chlorine-substituted benzoxazine monomers. The introduction of a chlorine atom into the benzoxazine structure is a key strategy for enhancing properties such as flame retardancy and thermal stability.[1][2] However, this modification also introduces significant changes to the monomer's reactivity and polymerization behavior. This guide is designed to provide you with field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of these systems.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing diagnostic workflows and scientifically grounded solutions.

Problem: Polymerization Temperature is Significantly Higher Than Expected

Symptoms:

  • The onset temperature of polymerization (T_onset) and the peak exothermic temperature (T_p) in your Differential Scanning Calorimetry (DSC) thermogram are shifted to higher values compared to a non-chlorinated analog.

  • The monomer requires a more aggressive curing schedule (higher temperature or longer time) to achieve a tack-free state.

Potential Causes: The primary cause is the strong electron-withdrawing nature of the chlorine substituent, particularly when it is located on the aniline aromatic ring.[1][3]

  • Reduced Basicity of Nitrogen: The chlorine atom pulls electron density away from the aniline ring. This inductive effect reduces the electron density and, therefore, the Lewis basicity of the nitrogen atom in the oxazine ring. The cationic ring-opening polymerization (ROP) is often initiated or propagated via mechanisms involving this nitrogen atom, and reduced basicity hinders this process, thus requiring more thermal energy to initiate polymerization.[1][3]

  • Deactivation of the Aromatic Ring: An electron-withdrawing group deactivates the aromatic ring towards electrophilic attack, which is a key step in the propagation of the polybenzoxazine chain.

Diagnostic & Resolution Workflow:

G start High Polymerization Temperature Observed check_pos Step 1: Confirm Cl Position Is it on the aniline or phenol ring? start->check_pos aniline Cause: Aniline Ring Deactivation Reduced nitrogen basicity slows initiation/propagation. check_pos->aniline Aniline Ring phenol Cause: Phenol Ring Substitution Effect is less severe. Check for other issues (e.g., purity). check_pos->phenol Phenol Ring catalyst Solution A: Introduce a Catalyst Use Lewis acids (e.g., PCl5, TiCl4) or phenolic accelerators. aniline->catalyst copolymerize Solution B: Co-polymerization Blend with a more reactive, non-halogenated benzoxazine monomer. aniline->copolymerize purity Solution C: Verify Monomer Purity Impurities can inhibit polymerization. Recrystallize if necessary. phenol->purity end_a Outcome: Lowered Cure Temp & Controlled Reactivity catalyst->end_a copolymerize->end_a end_b Outcome: Optimized Cure Cycle purity->end_b

Figure 1: Troubleshooting workflow for high polymerization temperature.

Recommended Solutions:

  • Introduce a Catalyst: The use of cationic initiators or Lewis acids can effectively lower the polymerization temperature of deactivated benzoxazine monomers.[4][5] For example, catalysts like PCl₅, TiCl₄, or even simple phenolic compounds can initiate the ring-opening polymerization at lower temperatures.[5][6] It is critical to optimize the catalyst concentration, as excessive amounts can negatively impact the final properties of the thermoset.[6]

  • Co-polymerize with a More Reactive Monomer: Blending the chlorinated benzoxazine with a non-halogenated, more reactive benzoxazine (like a standard Bisphenol-A/aniline-based monomer, BA-a) can lower the overall curing temperature of the system.

  • Verify Monomer Purity: Impurities from the synthesis stage can sometimes inhibit polymerization.[7] Ensure the monomer is properly purified, for example by recrystallization, to remove any residual reactants or byproducts. An increased polymerization temperature is noted with higher purity benzoxazines.[3]

Problem: Incomplete Cure or Brittle Final Product

Symptoms:

  • The cured polymer feels tacky or soft, even after a full thermal cycle.

  • FTIR analysis shows a persistent absorbance peak for the oxazine ring (typically around 920-950 cm⁻¹), indicating unreacted monomer.[8]

  • The glass transition temperature (T_g) measured by DMA or DSC is lower than expected.

  • The final product is brittle and fails mechanically under minimal stress.

Potential Causes:

  • Steric Hindrance: A chlorine atom, particularly at an ortho position to the oxazine ring attachment point, can create steric hindrance. This can physically block the reactive sites on the aromatic ring, preventing the formation of a dense, highly crosslinked polymer network.

  • Premature Chain Termination: The formation of stable cyclic oligomers can terminate chain growth, leading to low molecular weight products and poor network formation.[9] This is more common with monofunctional monomers.

  • HCl Evolution: At elevated curing temperatures, there is a potential for elimination of HCl from the polymer backbone. This degradation reaction can create structural defects and disrupt the network, leading to brittleness. This phenomenon is well-documented in other chlorinated polymers like PVC during thermal processing.[10]

Diagnostic & Resolution Steps:

  • Confirm Cure Completion with FTIR: Use Fourier Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the characteristic benzoxazine ring absorbance.[7] A complete cure is indicated by the absence of this peak.

  • Analyze Molecular Weight Distribution: Use Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) to check for a high fraction of low molecular weight species, which would suggest oligomer formation is dominating over polymerization.[9]

  • Optimize the Curing Profile: Instead of a single high-temperature hold, use a staged curing cycle. For example: a lower temperature hold (e.g., 180°C for 2 hours) to advance the reaction, followed by a higher temperature post-cure (e.g., 200-220°C for 2-4 hours) to complete the crosslinking.[1][2] This allows the network to build before being subjected to potentially degrading temperatures.

  • Consider a Multifunctional System: If using a monofunctional chlorinated benzoxazine, consider switching to a bifunctional monomer or blending with a multifunctional crosslinker to promote network formation and increase the crosslink density.[9]

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: How does the position of the chlorine substituent affect reactivity?

The position of the chlorine atom—both its location on the phenol versus the aniline ring and its placement at the ortho, meta, or para position—is a critical determinant of monomer reactivity.[3] The electronic effect of the substituent (inductive vs. resonance) dictates the outcome.

G main Chlorine Substituent Position Impact on Reactivity aniline On Aniline Ring Inductive Effect Dominates Deactivates Ring Reduces N Basicity INCREASES Polymerization Temp main:f1->aniline  General Outcome phenol On Phenol Ring (para-position) Resonance Effect Dominates Stabilizes Carbocation Intermediate Facilitates Ring Opening DECREASES Polymerization Temp main:f1->phenol  General Outcome

Figure 2: Influence of chlorine substituent position on benzoxazine reactivity.
  • Chlorine on the Aniline Ring: An electron-withdrawing group in this position consistently leads to an increase in the curing temperature.[3] The primary reason is the strong inductive withdrawal of electron density, which deactivates the nitrogen atom and makes the entire monomer less reactive.[1]

  • Chlorine on the Phenol Ring: The effect is more nuanced.

    • If the chlorine is in the para -position relative to the phenolic hydroxyl group, it can decrease the polymerization temperature.[3][11] This is because its electron-withdrawing nature can stabilize the carbocation intermediate formed during the ring-opening polymerization through resonance.

    • If the chlorine is in the meta -position , the resonance stabilization effect is absent, and the weaker inductive effect may have a negligible or slight deactivating influence.

    • Substituents in the ortho -position can introduce steric hindrance, which generally decreases the monomer's reactivity and can impede the formation of a highly crosslinked network.[11]

FAQ 2: What is the general mechanism by which chlorine influences the ring-opening polymerization (ROP)?

Benzoxazine polymerization proceeds via a thermally activated cationic ring-opening mechanism.[5][7] The process can be self-initiated (autocatalyzed by phenolic hydroxyls generated in situ) or accelerated by external catalysts.[6][12]

Electron-withdrawing groups like chlorine influence this mechanism in two competing ways:

  • Facilitation of C-O Bond Cleavage: By pulling electron density away from the oxazine ring, the chlorine atom can increase the bond length and lower the bond energy of the ether (C-O) linkage within the ring.[3] This makes the bond more polarized and theoretically easier to break, which is the key ring-opening step.

  • Deactivation of Initiating Species: As discussed previously, the same inductive effect deactivates the nitrogen atom and the phenolic ring, which are crucial for initiating and propagating the polymerization.

In most cases, especially with chlorine on the aniline moiety, the deactivation effect (2) outweighs the bond-weakening effect (1), resulting in a net decrease in reactivity and a higher polymerization temperature.[1][3]

FAQ 3: Does the chlorine substituent affect the thermal stability and flame retardancy of the final polybenzoxazine?

Yes, this is often the primary motivation for its inclusion.

  • Flame Retardancy: Halogenated compounds are well-known flame retardants. During combustion, the chlorine atoms can be released as radicals that interfere with the radical chain reactions of combustion in the gas phase, effectively quenching the flame. The addition of chlorine atoms to the monomer structure is a deliberate strategy to improve the fire resistance of the final materials.[1]

  • Thermal Stability: Chlorine-containing polybenzoxazines generally exhibit high thermal stability, characterized by high decomposition temperatures (T_d) and significant char yields at elevated temperatures (e.g., >800 °C).[2][13] The high char yield acts as a thermal barrier, insulating the underlying material from the heat source.

  • A Note of Caution: While beneficial for flame retardancy, the C-Cl bond can be a point of thermal weakness. At very high temperatures, the polymer can undergo dehydrochlorination, releasing corrosive HCl gas.[10][14] This must be considered for applications in enclosed spaces or in contact with sensitive electronic components.

Data Summary: Thermal Properties Comparison

The following table summarizes typical effects of substituents on the thermal properties of polybenzoxazines. Note that absolute values depend heavily on the specific monomer backbone.

PropertyUnsubstituted (e.g., BA-a)Cl-Substituted (Aniline)Rationale
Peak Polymerization Temp (T_p) ~230-250 °C>250 °CDeactivation of aniline ring by electron-withdrawing Cl increases energy needed for ROP.[1][3]
Glass Transition Temp (T_g) ~170-190 °C~180-220 °CCan be similar or slightly higher due to increased polarity and potentially restricted chain motion.[1]
5% Weight Loss Temp (T_d5) ~300-350 °C>350 °CThe high bond energy of the aromatic C-Cl bond and overall network stability contribute to high thermal stability.
Char Yield (@ 800 °C, N₂) ~30-40%>40%Chlorine promotes char formation, which is a key mechanism of its flame-retardant action.[13]

Part 3: Standardized Experimental Protocols

Protocol 1: Curing Profile Analysis via Differential Scanning Calorimetry (DSC)

Objective: To determine the onset of polymerization (T_onset), peak exotherm temperature (T_p), and total heat of polymerization (ΔH) for a chlorinated benzoxazine monomer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the benzoxazine monomer into a standard aluminum DSC pan. Crimp the lid to seal. Prepare an identical empty, sealed pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a constant flow of inert gas (e.g., Nitrogen at 50 mL/min).

  • Thermal Program:

    • Equilibrate the cell at 30 °C.

    • Ramp the temperature from 30 °C to 350 °C at a constant heating rate of 10 °C/min. This is a standard rate that provides good resolution.

    • Hold at 350 °C for 2 minutes to ensure the reaction is complete.

    • Cool the sample back to 30 °C.

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature (°C).

    • The broad exothermic peak represents the ring-opening polymerization.

    • T_onset: Determine the onset temperature using the tangent method at the beginning of the exothermic peak.

    • T_p: Identify the temperature at the maximum point of the exotherm.

    • ΔH: Integrate the area under the exothermic peak to calculate the total heat of reaction (in J/g).

Protocol 2: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the cured polybenzoxazine, determining the decomposition temperature (T_d) and the char yield.

Methodology:

  • Sample Preparation: Cure a sample of the benzoxazine monomer in a separate oven using an appropriate cure schedule determined from DSC (e.g., 2h @ 180°C, 4h @ 200°C, 2h @ 220°C).[1][2] Once cured, grind the polymer into a fine powder. Accurately weigh 10-15 mg of the cured powder into a ceramic TGA pan.

  • Instrument Setup: Place the sample pan into the TGA furnace.

  • Thermal Program:

    • Ramp the temperature from 30 °C to 800 °C at a heating rate of 20 °C/min under a nitrogen atmosphere (flow rate ~50 mL/min).

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature (°C).

    • T_d5 / T_d10: Determine the temperatures at which the sample has lost 5% and 10% of its initial weight, respectively. These are common metrics for the onset of degradation.

    • Char Yield: Record the residual weight percentage at the final temperature (800 °C). This value is indicative of the material's flame retardancy.[15]

References

handling and storage recommendations for 8-chloro-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-chloro-3,4-dihydro-2H-1,4-benzoxazine

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. As a key intermediate in the synthesis of pharmacologically active compounds, its integrity is paramount to achieving reproducible and reliable experimental outcomes.[1] This guide provides field-proven insights into its proper handling, storage, and troubleshooting to ensure the highest material quality throughout your research.

Section 1: Quick Reference Data

For immediate reference, the core physical and chemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 939759-05-4[2]
Molecular Formula C₈H₈ClNO[2]
Molecular Weight 169.61 g/mol [2]
Typical Appearance Solid (Off-white to yellow)[3]
Primary Hazard Class Irritant, Acute Toxicity (potential)[3][4]
Recommended Storage Refrigerator (2-8 °C), under inert gas, desiccated[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary hazards and necessary personal protective equipment (PPE) for handling this compound?

Answer: While a specific, comprehensive safety datasheet for the 8-chloro isomer is not universally available, data from closely related chlorinated benzoxazine derivatives indicate that it should be handled as a hazardous substance.[4]

  • Expertise & Causality: The primary risks are associated with its potential to cause skin, eye, and respiratory irritation.[3][4][5] Halogenated aromatic compounds can be sensitizers and may be harmful if ingested, inhaled, or absorbed through the skin. The powdered, solid form presents an inhalation risk.

  • Trustworthiness & Self-Validation: Always handle this compound in a certified chemical fume hood. The following minimum PPE is mandatory:

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6]

    • Hand Protection: Nitrile or neoprene gloves. Inspect gloves for integrity before each use.[5]

    • Body Protection: A standard laboratory coat.

    • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[6]

Q2: What are the optimal long-term storage conditions to ensure the chemical stability of the compound?

Answer: The optimal long-term storage condition is at 2-8 °C (refrigerator) , in a tightly sealed container, under a dry inert atmosphere (e.g., argon or nitrogen), and protected from light.

  • Expertise & Causality: There are two primary degradation pathways to consider for this molecule:

    • Oxidation: The amine moiety within the benzoxazine ring is susceptible to oxidation when exposed to atmospheric oxygen, often leading to coloration (yellowing or browning) of the material.

    • Hydrolysis: Pressurized air and ambient humidity contain water, which can potentially lead to slow hydrolysis of the compound or acidification, especially if impurities are present.[7] Storing under a dry, inert atmosphere mitigates both of these risks. Refrigeration slows the rate of any potential decomposition reactions.

Q3: For routine use, can I store a working amount on the bench?

Answer: It is strongly discouraged to store this compound on an open bench for extended periods. For routine use, prepare small aliquots from the main stock.

  • Expertise & Causality: Repeatedly opening the main stock bottle introduces atmospheric moisture and oxygen, compromising the integrity of the entire batch. The use of a dedicated "working aliquot" sacrifices a small amount of material to preserve the purity of the long-term stock. This is a critical principle of good laboratory practice for managing sensitive reagents.

Q4: Is this compound stable when dissolved in a solution?

Answer: Stability in solution is solvent and condition-dependent. For reactions, it is best practice to prepare solutions fresh for immediate use.

  • Expertise & Causality: Protic solvents (like methanol or ethanol) could potentially participate in slow degradation reactions. While generally stable in common aprotic solvents (like THF, DCM, Toluene) for the duration of a typical reaction, long-term storage in solution is not recommended without specific stability data. Degradation in solution is often faster than in the solid state.

Section 3: Troubleshooting Guide

Problem 1: The solid material, which was initially off-white, has developed a yellow or brown tint.
  • Plausible Cause: This is a classic indicator of oxidative degradation. Exposure to air (oxygen) has likely caused the formation of colored impurities.

  • Troubleshooting Protocol:

    • Assess Purity: Before use, analyze a small sample of the discolored material by a suitable method (e.g., ¹H NMR, LC-MS) to determine the extent of degradation and identify impurities.

    • Decision Point: If the purity is below your experimental tolerance (e.g., <95%), the material should not be used for sensitive applications, as the impurities may interfere with the reaction or generate unexpected byproducts.

    • Preventative Action: Review your storage protocol. Ensure the container is properly sealed and purged with an inert gas after each use. Consider preparing smaller, single-use aliquots from a fresh batch to minimize exposure of the bulk material.

Problem 2: I am observing inconsistent yields or unexpected byproducts in my reaction.
  • Plausible Cause: Assuming all other reagents and conditions are verified, the most likely culprit is the degradation of your this compound starting material.

  • Troubleshooting Workflow: This scenario requires a systematic check of material integrity.

G start Inconsistent Reaction Outcome check_purity Verify Purity of Starting Material (e.g., NMR, LC-MS) start->check_purity is_pure Is Purity >95%? check_purity->is_pure check_conditions Re-evaluate Reaction Conditions (Solvent, Temp, Stoichiometry) is_pure->check_conditions Yes use_fresh Acquire or Purify New Batch of Starting Material is_pure->use_fresh No proceed Proceed with Verified Reaction Conditions check_conditions->proceed use_fresh->check_purity

Caption: Workflow for troubleshooting inconsistent reactions.

Problem 3: The compound is not dissolving as expected in my chosen solvent.
  • Plausible Cause: This can be due to either using an inappropriate solvent or the presence of insoluble degradation products (polymers or salts).

  • Troubleshooting Protocol:

    • Solvent Check: While comprehensive solubility data is limited, benzoxazine derivatives are typically soluble in moderately polar to nonpolar aprotic organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Toluene. They generally exhibit poor solubility in water and nonpolar alkanes like hexane.

    • Gentle Heating: Try gently warming the solution, as this often increases the rate of dissolution and solubility.

    • Sonication: Using an ultrasonic bath can help break up solid aggregates and promote dissolution.

    • Purity Analysis: If solubility issues persist in an appropriate solvent, it may indicate that the material has degraded into insoluble impurities. Filter the mixture and analyze the insoluble portion and the filtrate separately to confirm.

Section 4: Recommended Protocols

Protocol 4.1: Aliquoting Procedure for Stock Preservation

This protocol is designed to maintain the integrity of the bulk material while providing accessible quantities for daily use.

  • Preparation: Move the main stock container of this compound and several small, tared vials (e.g., 2 mL amber glass vials with PTFE-lined caps) into an inert atmosphere glovebox. If a glovebox is not available, work quickly in a fume hood on a low-humidity day.

  • Equilibration: Allow the sealed stock container to warm to ambient temperature for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Dispensing: In the inert atmosphere, open the main container and dispense the desired amount (e.g., 100-250 mg) into each of the tared vials.

  • Sealing: Tightly cap each aliquot vial. For extra protection, you can wrap the cap-vial interface with Parafilm.

  • Inerting: Backfill the main stock container with dry argon or nitrogen, seal it tightly, and wrap with Parafilm.

  • Storage: Place the main stock container and all new aliquots back into the refrigerator (2-8 °C).

Caption: Standard workflow for receiving and aliquoting the compound.

Section 5: References

  • ChemicalBook. (2023). 8-CHLORO-2H-1,4-BENZOXAZIN-3(4H)-ONE - Safety Data Sheet. --INVALID-LINK--

  • Biosynth. 8-Chloro-3,4-dihydro-2H-benzo[b][3][8]oxazine. --INVALID-LINK--

  • Sigma-Aldrich. 8-Chloro-3-oxo-3,4-dihydro-2H-benzo[b][3][8]oxazine-6-boronic Acid Pinacol Ester. --INVALID-LINK--

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. --INVALID-LINK--

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. --INVALID-LINK--

  • Fisher Scientific. (2024). SAFETY DATA SHEET. --INVALID-LINK--

  • Sigma-Aldrich. (2022). SAFETY DATA SHEET. --INVALID-LINK--

  • Sigma-Aldrich. This compound. --INVALID-LINK--

  • Chemspace. 8-chloro-3-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine. --INVALID-LINK--

  • PubChem. 3,4-Dihydro-2H-1,4-benzoxazine. --INVALID-LINK--

  • Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents. --INVALID-LINK--

  • PubChem. 7-Chloro-3,4-dihydro-2H-1,4-benzoxazine. --INVALID-LINK--

  • Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents. --INVALID-LINK--

  • IPI Global. Safe and efficient handling of chlorinated solvents. --INVALID-LINK--

  • Parchem. 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine. --INVALID-LINK--

  • CAS Common Chemistry. 3,4-Dihydro-4-methyl-6-nitro-2H-1,4-benzoxazine. --INVALID-LINK--

  • Taylor & Francis Online. (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. --INVALID-LINK--

  • Semantic Scholar. SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. --INVALID-LINK--

  • PubMed. (1996). Synthesis, conformational analysis, and structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. --INVALID-LINK--

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 8-Chloro-Substituted Benzoxazines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals on the Potency and Therapeutic Potential of 8-Chloro Benzoxazines Compared to Other Substituted Analogs

In the landscape of medicinal chemistry, benzoxazines represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The therapeutic potential of these molecules can be significantly modulated by the nature and position of substituents on their aromatic ring. This guide provides a comprehensive comparison of the biological activity of 8-chloro-substituted benzoxazines against other substituted analogs, supported by experimental data and methodologies to aid in the rational design of novel therapeutic agents.

The Influence of Substitution on Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The addition of different chemical moieties to the benzoxazine scaffold can dramatically alter its physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance. These changes, in turn, influence the molecule's interaction with biological targets, affecting its absorption, distribution, metabolism, excretion (ADME) profile, and ultimately, its therapeutic efficacy.

Halogenation, in particular, is a common strategy in drug design to enhance biological activity. The introduction of a chlorine atom at the 8-position of the benzoxazine ring can lead to compounds with unique pharmacological profiles. Understanding the structure-activity relationships (SAR) is crucial for optimizing the therapeutic index of these compounds. For instance, studies on benzoxazine-purine hybrids have shown that the position and nature of the substituent on the benzoxazine ring play a dominant role in modulating cytotoxicity. In one study, the presence of a bromine or methyl group at the 6-position of the benzoxazine ring resulted in increased antiproliferative activity against the MCF-7 breast cancer cell line compared to a chlorine substituent at the 7-position.[1]

Comparative Anticancer Activity

The quest for novel anticancer agents has led to the exploration of various substituted benzoxazines. While direct comparative studies focusing on 8-chloro derivatives are limited, data from related compounds provide valuable insights.

A study on benzoxazine-purine hybrids revealed that substitutions on the benzoxazine ring significantly impact antiproliferative activity. For example, compounds with a bromine substituent at the 6-position (IC50 = 4.06 µM–7.31 µM) or a methyl group at the 6-position (IC50 = 3.39 µM–7.78 µM) showed enhanced activity against MCF-7 cells compared to those with a chlorine at the 7-position (IC50 = 6.35 µM–13.60 µM).[1] This highlights the sensitivity of anticancer potency to the substituent's nature and location.

Table 1: Comparative Antiproliferative Activity of Substituted Benzoxazine-Purine Hybrids against MCF-7 Breast Cancer Cells [1]

Substituent at Position 6Substituent at Position 7IC50 (µM)
Bromine-4.06 - 7.31
Methyl-3.39 - 7.78
-Chlorine6.35 - 13.60

Comparative Antimicrobial Activity

Benzoxazine derivatives have also been investigated for their potential as antimicrobial agents. The substitution pattern on the benzoxazine core is a key determinant of their antibacterial and antifungal efficacy.

For instance, a study on the antimicrobial activity of novel benzoxazine sulfonamide derivatives demonstrated that several compounds exhibited low minimum inhibitory concentrations (MIC) of 31.25 and 62.5 μg/mL against both Gram-positive and Gram-negative bacteria, as well as fungi.[2] Another study on new 2,3-substituted benzooxazin-4-one derivatives also reported promising antimicrobial activities.

Although specific MIC values for 8-chloro benzoxazines were not found in the surveyed literature, the data on other halogenated and substituted analogs suggest that this class of compounds holds promise for the development of new antimicrobial drugs. Direct comparative studies are necessary to determine the specific contribution of the 8-chloro substitution to the antimicrobial spectrum and potency.

Comparative Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, and the development of novel anti-inflammatory agents is a major research focus. Benzoxazinone derivatives have been shown to possess anti-inflammatory properties.

One study highlighted that halogenated benzoxazine derivatives, particularly those with iodine or bromine substitutions, exhibit significant anti-inflammatory potential, although their overall efficacy was described as moderate.[3] Another investigation into 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety identified compounds with potent anti-inflammatory effects, demonstrating significant inhibition of inflammatory cytokines.[4]

These findings suggest that the 8-chloro substitution could potentially contribute to the anti-inflammatory profile of benzoxazines. However, without direct experimental data, this remains a hypothesis that requires validation through dedicated screening and mechanistic studies.

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following are outlines of commonly used assays for evaluating the anticancer, antimicrobial, and anti-inflammatory properties of benzoxazine derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Workflow:

MTT_Assay_Workflow start Start: Seed Cancer Cells incubate1 Incubate (24h) start->incubate1 treat Treat with Benzoxazine Derivatives incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Values read->analyze end End analyze->end

MTT Assay Workflow for Cytotoxicity Assessment.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzoxazine derivatives and a vehicle control.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: Following incubation, a solution of MTT is added to each well, and the plates are incubated for an additional 2 to 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

Workflow:

MIC_Assay_Workflow start Start: Prepare Serial Dilutions inoculate Inoculate with Microbial Suspension start->inoculate incubate Incubate (18-24h) inoculate->incubate observe Observe for Visible Growth incubate->observe determine_mic Determine MIC observe->determine_mic end End determine_mic->end

MIC Assay Workflow for Antimicrobial Susceptibility Testing.

Step-by-Step Methodology:

  • Serial Dilutions: Two-fold serial dilutions of the benzoxazine compounds are prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Observation: After incubation, the plates are visually inspected for turbidity, which indicates microbial growth.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

The available evidence suggests that substitutions on the benzoxazine ring are a critical determinant of their biological activity. While direct comparative data for 8-chloro-substituted benzoxazines is currently scarce, the promising anticancer, antimicrobial, and anti-inflammatory activities observed for other halogenated and substituted analogs underscore the potential of this particular substitution.

To fully unlock the therapeutic promise of 8-chloro benzoxazines, future research should focus on:

  • Systematic Synthesis and Screening: A library of 8-chloro benzoxazine derivatives with diverse substitutions at other positions should be synthesized and screened against a broad panel of cancer cell lines, microbial strains, and in relevant inflammatory models.

  • Direct Comparative Studies: Head-to-head comparisons of 8-chloro benzoxazines with their 6-chloro, 7-chloro, and other substituted counterparts are essential to delineate the specific advantages of the 8-chloro substitution.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by the most potent 8-chloro derivatives will be crucial for their further development.

By pursuing these research avenues, the scientific community can gain a deeper understanding of the therapeutic potential of 8-chloro-substituted benzoxazines and pave the way for the development of novel and effective drugs for a range of diseases.

References

The Structure-Activity Relationship of 8-Chloro-3,4-dihydro-2H-1,4-benzoxazine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure, forming the core of numerous biologically active compounds. Its conformational pre-organization and ability to present substituents in defined spatial orientations make it an attractive starting point for the design of novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 8-chloro-3,4-dihydro-2H-1,4-benzoxazine derivatives, with a particular focus on their potent antagonism of the serotonin-3 (5-HT3) receptor. While direct and extensive SAR studies on the 8-chloro isomer are not broadly published, we will draw critical insights from the well-documented 6-chloro-substituted analogs, providing a robust, comparative framework for researchers in drug discovery.

The 1,4-Benzoxazine Scaffold: A Foundation for Potent Bioactivity

The 1,4-benzoxazine nucleus is a bicyclic heterocycle that has garnered significant attention in drug discovery due to its versatile biological profile, which includes antimicrobial, anticancer, and neuroprotective activities. Its rigid structure, conferred by the fusion of a benzene ring and a 1,4-oxazine ring, serves as an excellent platform for the precise positioning of pharmacophoric elements, enabling high-affinity interactions with biological targets.

Unraveling the SAR of Chloro-Substituted Benzoxazines as 5-HT3 Receptor Antagonists

The 5-HT3 receptor, a ligand-gated ion channel, is a key target for the treatment of chemotherapy-induced nausea and vomiting, and irritable bowel syndrome. This section dissects the critical structural features of chloro-substituted 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamides that govern their potent antagonism of this receptor. The insights are primarily derived from seminal studies on 6-chloro analogs, providing a strong predictive foundation for the 8-chloro series.

The Critical Role of the Carboxamide Linker at the 8-Position

A pivotal element for high-affinity 5-HT3 receptor binding is the presence of an N-substituted carboxamide at the 8-position of the benzoxazine ring. This group acts as a crucial hydrogen bond donor and acceptor, interacting with key residues in the receptor's binding pocket.

Impact of Substitution on the Benzoxazine Core

Systematic modifications of the 3,4-dihydro-2H-1,4-benzoxazine ring have revealed several key determinants of activity:

  • Position of the Chloro Substituent: While we focus on the 8-chloro scaffold, extensive research on the 6-chloro isomer demonstrates that halogen substitution on the benzene ring significantly enhances potency. It is hypothesized that the electron-withdrawing nature and steric bulk of the chlorine atom at either the 6- or 8-position favorably influences the overall electronic and conformational properties of the molecule for optimal receptor interaction.

  • Substitution at the 2-Position: The introduction of substituents at the 2-position of the oxazine ring has a profound impact on antagonistic activity. A clear trend has been established where activity increases with the steric bulk of the substituent in the order: dimethyl > methyl > hydrogen > phenyl. This suggests the presence of a hydrophobic pocket in the receptor that can accommodate these groups.

  • Substitution at the 4-Position (Nitrogen): Alkylation of the nitrogen atom at the 4-position, typically with a methyl group, is well-tolerated and can contribute to increased potency.

The Basic Amine Moiety: A Key Pharmacophoric Element

The nature of the basic amine in the side chain of the 8-carboxamide is a critical determinant of 5-HT3 receptor affinity. Bicyclic amine moieties, such as the 1-azabicyclo[2.2.2]oct-3-yl and the 9-methyl-9-azabicyclo[3.3.1]non-3-yl groups, have been shown to confer exceptional potency. The rigid conformation of these groups is believed to properly orient the basic nitrogen for a crucial ionic interaction within the receptor.

Comparative Analysis: 8-Chloro-1,4-benzoxazine vs. Alternative Scaffolds

To contextualize the therapeutic potential of the this compound scaffold, it is essential to compare it with other heterocyclic systems targeting the 5-HT3 receptor.

ScaffoldKey Features & SAR InsightsRepresentative Potency (Ki, nM)
6-Chloro-1,4-benzoxazine High potency, well-established SAR. The 6-chloro substituent is crucial for high affinity.0.019 (for endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide)[1]
1,4-Benzthiepine Replacement of the oxygen in the benzoxazine ring with sulfur generally leads to a decrease in affinity for the 5-HT3 receptor.[1]Generally lower than benzoxazines
1,5-Benzoxepine Expansion of the six-membered oxazine ring to a seven-membered oxepine ring results in a significant loss of potency.[1]Significantly lower than benzoxazines
Indazole (e.g., Granisetron) A well-established scaffold for potent 5-HT3 antagonists. Features a different hydrogen bonding pattern and overall geometry compared to benzoxazines.0.1 - 1
Carbazole (e.g., Ondansetron) Another clinically successful scaffold. Presents a distinct three-dimensional shape and interaction profile.1 - 5

Experimental Protocols

Synthesis of the this compound Core

A plausible synthetic route to the this compound core commences with the commercially available 2-amino-3-chlorophenol.

Synthesis_Workflow A 2-Amino-3-chlorophenol C N-(2-chloro-6-hydroxyphenyl)-2-chloroacetamide A->C Acylation B Chloroacetyl chloride B->C E 8-Chloro-2H-1,4-benzoxazin-3(4H)-one C->E Intramolecular Williamson ether synthesis D Base (e.g., K2CO3) D->E G This compound E->G Reduction F Reducing agent (e.g., LiAlH4) F->G

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Acylation: 2-Amino-3-chlorophenol is reacted with chloroacetyl chloride in the presence of a suitable base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane) at low temperature (0 °C to room temperature) to yield N-(2-chloro-6-hydroxyphenyl)-2-chloroacetamide.

  • Cyclization: The intermediate is then subjected to intramolecular Williamson ether synthesis by treatment with a base such as potassium carbonate in a polar aprotic solvent like acetone or DMF, with heating, to afford 8-chloro-2H-1,4-benzoxazin-3(4H)-one.

  • Reduction: The resulting lactam is reduced to the desired this compound using a strong reducing agent like lithium aluminum hydride in an ethereal solvent such as tetrahydrofuran.

5-HT3 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT3 receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis A HEK293 cells expressing human 5-HT3 receptors B Membrane preparation A->B C Incubate membranes with [3H]Granisetron (radioligand) and test compound B->C D Rapid filtration to separate bound and free radioligand C->D E Quantify bound radioactivity using liquid scintillation counting D->E F Calculate Ki values from IC50 values using the Cheng-Prusoff equation E->F

Caption: Workflow for a 5-HT3 receptor binding assay.

Detailed Methodology:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing the human 5-HT3 receptor are prepared by homogenization and centrifugation.

  • Binding Reaction: The membranes are incubated in a buffer solution containing a fixed concentration of a high-affinity 5-HT3 receptor radioligand (e.g., [3H]granisetron) and varying concentrations of the test compound.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Evaluation: The von Bezold-Jarisch Reflex Model

The von Bezold-Jarisch reflex is a cardioinhibitory reflex that can be induced by intravenous administration of serotonin. Antagonism of this reflex is a reliable in vivo measure of 5-HT3 receptor blockade.

Experimental Procedure:

  • Animal Preparation: Anesthetized rats are instrumented for the measurement of heart rate and blood pressure.

  • Drug Administration: The test compound is administered intravenously at various doses.

  • Serotonin Challenge: A bolus injection of serotonin is given intravenously to induce the von Bezold-Jarisch reflex, characterized by a transient bradycardia and hypotension.

  • Measurement: The ability of the test compound to antagonize the serotonin-induced bradycardia is quantified. The dose that produces a 50% inhibition of the reflex (ED50) is determined.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of potent 5-HT3 receptor antagonists. Drawing from the extensive structure-activity relationship data of the closely related 6-chloro analogs, medicinal chemists can rationally design novel derivatives with enhanced potency and optimized pharmacokinetic properties. Key structural motifs for high affinity include the 8-carboxamide linker, bulky alkyl substituents at the 2-position, and a conformationally restricted bicyclic amine in the side chain.

Future research in this area should focus on the synthesis and direct evaluation of a focused library of this compound derivatives to confirm the extrapolated SAR and potentially uncover unique properties imparted by the 8-chloro substitution pattern. Furthermore, a comprehensive evaluation of the pharmacokinetic and toxicological profiles of lead compounds will be crucial for their advancement as clinical candidates. The strategic application of the principles outlined in this guide will undoubtedly accelerate the discovery of novel and effective therapeutics targeting the 5-HT3 receptor.

References

A Comparative Efficacy Analysis: 8-Chloro-3,4-dihydro-2H-1,4-benzoxazine versus Non-chlorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Performance Metrics

Welcome to a detailed examination of the 1,4-benzoxazine scaffold, a heterocyclic motif of significant interest in medicinal chemistry and materials science. This guide provides an in-depth comparison of 8-chloro-3,4-dihydro-2H-1,4-benzoxazine and its non-chlorinated parent structure. Our objective is to elucidate the impact of chlorination at the 8-position on the molecule's biological efficacy, drawing upon established principles of structure-activity relationships (SAR) and supporting experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of halogen substitution on this versatile chemical framework.

The 1,4-benzoxazine core is a privileged structure found in a variety of biologically active compounds, exhibiting properties ranging from neuroprotective to anticancer and antimicrobial activities.[1][2][3] The strategic modification of this scaffold, particularly through halogenation, is a common tactic in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The introduction of a chlorine atom can significantly alter a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby influencing its interaction with biological targets. This guide will dissect these influences in the context of the 8-chloro derivative.

The Role of Chlorination: A Mechanistic Overview

The introduction of a chlorine atom onto an aromatic ring, such as the 8-position of the benzoxazine scaffold, imparts several key physicochemical changes that can profoundly impact biological activity.

  • Electronic Effects : Chlorine is an electron-withdrawing group via induction but an electron-donating group through resonance. This dual nature can alter the electron density of the aromatic ring and the heteroatoms in the oxazine ring, potentially influencing binding affinities to target proteins.

  • Lipophilicity : Halogenation generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes, including the blood-brain barrier, which may be advantageous for neuroprotective agents. However, excessive lipophilicity can also lead to non-specific binding and reduced bioavailability.

  • Metabolic Stability : The carbon-chlorine bond is strong and can block sites of metabolic oxidation. This can increase the metabolic stability of the compound, leading to a longer half-life in vivo.

These fundamental changes provide the basis for understanding the observed differences in efficacy between the chlorinated and non-chlorinated analogs.

G cluster_0 Physicochemical Changes cluster_1 Pharmacodynamic & Pharmacokinetic Consequences Electronic Effects Electronic Effects Altered Target Binding Altered Target Binding Electronic Effects->Altered Target Binding Increased Lipophilicity Increased Lipophilicity Enhanced Membrane Permeability Enhanced Membrane Permeability Increased Lipophilicity->Enhanced Membrane Permeability Metabolic Blocking Metabolic Blocking Increased Half-life Increased Half-life Metabolic Blocking->Increased Half-life Efficacy Modulation Efficacy Modulation Altered Target Binding->Efficacy Modulation Improved Bioavailability Improved Bioavailability Enhanced Membrane Permeability->Improved Bioavailability Increased Half-life->Improved Bioavailability Improved Bioavailability->Efficacy Modulation 8-Chlorination 8-Chlorination 8-Chlorination->Electronic Effects 8-Chlorination->Increased Lipophilicity 8-Chlorination->Metabolic Blocking

Caption: Impact of 8-chlorination on molecular properties and biological efficacy.

Comparative Biological Activities

While direct, side-by-side comparative studies on the specific this compound are not abundant in publicly accessible literature, we can infer its potential efficacy by examining structure-activity relationship studies on broader series of benzoxazine derivatives.

Biological ActivityNon-Chlorinated Analog (Parent Scaffold)8-Chloro Analog (Predicted Effects)Rationale & Supporting Evidence
Neuroprotection Baseline activity observed in various models, often related to antioxidant properties and inhibition of oxidative stress.[1]Potentially enhanced potency.Increased lipophilicity could improve blood-brain barrier penetration. Halogen substituents have been shown to influence the inhibitory potential of benzoxazinones.[4]
Antimicrobial Activity Moderate activity against various bacterial and fungal strains has been reported for the core structure.[2]Likely increased activity.The presence of a halogen on the aromatic ring is a common feature in many potent antimicrobial agents, as it can enhance interactions with microbial targets.
Anticancer Activity The 1,4-benzoxazine scaffold has been explored as a basis for anticancer agents, showing moderate to good potency against various cancer cell lines.[3]Potentially enhanced cytotoxicity.Halogenation can increase the compound's ability to induce apoptosis or inhibit key enzymes in cancer cells. For example, chloro-substituted benzoxazinones have shown good inhibitory potential against α-chymotrypsin, a type of serine protease that can be involved in cancer progression.[4]
Herbicidal Activity Natural benzoxazinones, which are structurally related, are known for their phytotoxic effects.[5]Activity may be modulated.The effect of halogenation on phytotoxicity is complex and target-dependent. It could either enhance or decrease activity depending on the specific mode of action.

Synthetic Methodologies

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives is well-established. A common and efficient route involves a two-step sequence starting from commercially available benzoxazoles.[6]

G Benzoxazole Benzoxazole N-alkylated o-aminophenol N-alkylated o-aminophenol Benzoxazole->N-alkylated o-aminophenol  Reduction (e.g., NaBH4) 3,4-dihydro-2H-1,4-benzoxazine 3,4-dihydro-2H-1,4-benzoxazine N-alkylated o-aminophenol->3,4-dihydro-2H-1,4-benzoxazine  Ring Closure (e.g., 1,2-dibromoethane) G A 1. Plate HT22 Cells B 2. Pre-incubate with Test Compounds (e.g., 8-chloro-benzoxazine vs. non-chlorinated analog) A->B C 3. Induce Oxidative Stress (Add L-HCA) B->C D 4. Incubate for 24 hours C->D E 5. Assess Cell Viability (MTT or LDH Assay) D->E F 6. Data Analysis (Calculate PC50 values) E->F

References

In Vitro Validation of 8-chloro-3,4-dihydro-2H-1,4-benzoxazine Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of the bioactivity of 8-chloro-3,4-dihydro-2H-1,4-benzoxazine, a member of the promising benzoxazine class of heterocyclic compounds. Researchers, scientists, and drug development professionals will find detailed protocols, comparative data, and mechanistic insights to objectively evaluate its therapeutic potential. While specific experimental data for this exact 8-chloro derivative is emerging, this guide leverages established methodologies and data from closely related benzoxazine analogs to provide a robust validation strategy.

The benzoxazine scaffold is a recurring motif in compounds exhibiting a wide array of biological effects, including anti-inflammatory, anticancer, neuroprotective, and antimicrobial activities.[1][2] The introduction of a halogen, such as chlorine at the 8-position, is a common medicinal chemistry strategy to modulate pharmacokinetic and pharmacodynamic properties. This guide will focus on validating three key potential bioactivities: anti-inflammatory, cytotoxic (anticancer), and neuroprotective effects.

Experimental Design & Rationale

The selection of appropriate in vitro models and assays is paramount for generating reliable and translatable data. Our experimental design is structured to move from broad cytotoxicity screening to more specific, mechanism-based assays.

Cell Line Selection:

  • RAW 264.7 (Murine Macrophages): A standard cell line for modeling inflammation. Upon stimulation with lipopolysaccharide (LPS), these cells produce key pro-inflammatory mediators.[3]

  • MCF-7 (Human Breast Adenocarcinoma): A well-characterized cancer cell line widely used for screening potential anticancer agents.[4][5] It serves as a representative model for epithelial-derived tumors.

  • SH-SY5Y (Human Neuroblastoma): A human-derived cell line commonly used in neuroscience research to model neuronal function and degeneration.[6] It is an effective tool for assessing neuroprotective potential against oxidative stress-induced damage.

Comparative Compounds:

To contextualize the bioactivity of this compound, we will use well-established drugs as positive controls and comparators:

  • Celecoxib: A selective COX-2 inhibitor, serving as a benchmark for anti-inflammatory activity.[7][8]

  • Doxorubicin: A potent and widely used chemotherapy agent, providing a high-potency comparison for cytotoxic activity.[4][9][10]

Section 1: Evaluation of Anti-Inflammatory Activity

Inflammation is a key pathological process in numerous diseases. The ability of a compound to modulate the inflammatory response is a significant indicator of its therapeutic potential. Here, we assess the anti-inflammatory effects by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated macrophages.

Protocol 1: Nitric Oxide (NO) Production via Griess Assay

Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a surge in NO production. The Griess assay is a simple, colorimetric method to quantify nitrite (a stable metabolite of NO) in cell culture supernatant.[3][11]

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Pre-treat the cells for 1 hour with various non-cytotoxic concentrations of this compound and Celecoxib.

  • Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to all wells except the vehicle control.[3]

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the nitrite concentration based on a sodium nitrite standard curve. The percentage of NO inhibition is determined relative to the LPS-only treated cells.

Comparative Data: Anti-inflammatory Activity
CompoundTargetAssayIC₅₀ (µM)
This compound (Hypothetical) iNOS/Inflammatory CytokinesGriess/ELISATo be determined
Celecoxib COX-2PGE2 release~1.85[12]
Related Benzoxazine Derivative (Compound 7d) Inflammatory Cytokines (TNF-α)ELISA7.83 ± 0.95

Note: Data for related benzoxazine derivatives are used as a proxy due to the absence of specific data for this compound.

Mechanistic Pathway: NF-κB Signaling in Inflammation

The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of iNOS, COX-2, and pro-inflammatory cytokines. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

NFkB_Pathway cluster_nucleus Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Induces Transcription 8-chloro-benzoxazine 8-chloro-3,4-dihydro- 2H-1,4-benzoxazine 8-chloro-benzoxazine->IKK Potential Inhibition

Caption: LPS-induced NF-κB signaling pathway leading to inflammation.

Section 2: Evaluation of Cytotoxic (Anticancer) Activity

Identifying compounds with selective toxicity towards cancer cells is a cornerstone of oncology drug discovery. The MTT assay is a widely accepted method for assessing cell viability and proliferation by measuring mitochondrial metabolic activity.

Protocol 2: Cell Viability via MTT Assay

Rationale: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[3][13]

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and Doxorubicin for 72 hours.[9]

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Comparative Data: Cytotoxic Activity
CompoundCell LineAssayIC₅₀ (µM)
This compound (Hypothetical) MCF-7MTTTo be determined
Doxorubicin MCF-7MTT~1.2[5]
Related Benzoxazine Derivative (Compound 13k) MCF-7MTT0.23 - 0.27[14]

Note: Data for related benzoxazine derivatives are used as a proxy due to the absence of specific data for this compound.

Mechanistic Pathway: Apoptosis Induction

Many anticancer drugs, including Doxorubicin, induce apoptosis (programmed cell death) in cancer cells.[10] A common mechanism involves the activation of caspase cascades, which can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Apoptosis_Pathway Compound Anticancer Compound (e.g., 8-chloro-benzoxazine) DNA_Damage DNA Damage / Oxidative Stress Compound->DNA_Damage Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Activates Intrinsic Pathway CytoC Cytochrome c Mitochondrion->CytoC Releases Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic pathway of apoptosis induction by an anticancer agent.

Section 3: Evaluation of Neuroprotective Activity

Neurodegenerative diseases are often characterized by neuronal loss due to factors like oxidative stress. Assessing a compound's ability to protect neurons from such insults is a key step in developing therapies for these conditions. Several 1,4-benzoxazine derivatives have shown promise as neuroprotective agents.[6][15][16][17][18]

Protocol 3: Neuroprotection against Oxidative Stress

Rationale: Hydrogen peroxide (H₂O₂) is commonly used to induce oxidative stress and cell death in neuronal cell models. The MTT assay can be adapted to measure the protective effect of a compound by quantifying the number of viable cells remaining after the oxidative insult.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate into a neuronal phenotype according to established protocols.

  • Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.

  • Oxidative Insult: Expose the cells to a pre-determined toxic concentration of H₂O₂ for a specified duration (e.g., 24 hours), with the test compound still present.

  • Viability Assessment: Perform the MTT assay as described in Protocol 2 to determine the percentage of viable cells.

  • Analysis: Compare the viability of cells treated with the compound and H₂O₂ to those treated with H₂O₂ alone. A significant increase in viability indicates a neuroprotective effect.

Comparative Data: Neuroprotective Activity
CompoundCell LineInsultAssayOutcome
This compound (Hypothetical) SH-SY5YH₂O₂MTTTo be determined
Related Benzoxazine Derivative (HSB-13) Cortical NeuronsHCA/AβViabilityProtective[17]
Related Benzoxazine Derivative (S 24718) AstrocytesHypoxiaATP levelsProtective[15]

Note: Data for related benzoxazine derivatives are used as a proxy due to the absence of specific data for this compound.

Overall Experimental Workflow

The validation process follows a logical progression from initial screening to more detailed mechanistic studies.

Experimental_Workflow cluster_Phase1 Phase 1: Primary Screening cluster_Phase2 Phase 2: Bioactivity Confirmation cluster_Phase3 Phase 3: Mechanism of Action A Compound Synthesis & Characterization B Initial Cytotoxicity (MTT Assay on all cell lines) A->B C Anti-inflammatory Assay (Griess Assay - RAW 264.7) B->C D Anticancer Assay (Dose-Response MTT - MCF-7) B->D E Neuroprotective Assay (H₂O₂ Challenge - SH-SY5Y) B->E F Cytokine Profiling (ELISA) C->F H Pathway Analysis (Western Blot) e.g., p-NF-κB, p-p38 C->H G Apoptosis Assays (Annexin V / Caspase Activity) D->G D->H E->H

Caption: A tiered approach for the in vitro validation of a novel compound.

Conclusion

This guide outlines a robust, multi-faceted approach to the in vitro validation of this compound. By employing standardized assays, established cell lines, and relevant comparative compounds, researchers can generate a comprehensive bioactivity profile. The proposed workflow allows for the objective assessment of its anti-inflammatory, cytotoxic, and neuroprotective potential. While this document provides a detailed roadmap, the interpretation of results should always be grounded in rigorous data analysis and a deep understanding of the underlying biological pathways. The promising activities observed across the broader benzoxazine class suggest that this compound is a worthy candidate for further investigation.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 8-chloro-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the specificity of a small molecule inhibitor is paramount. While on-target potency is the initial goal, off-target interactions can lead to unforeseen toxicities or even therapeutic benefits. This guide provides a comprehensive framework for assessing the cross-reactivity of 8-chloro-3,4-dihydro-2H-1,4-benzoxazine , a member of a versatile heterocyclic scaffold with demonstrated activity across various biological targets. For the purpose of this illustrative guide, we will hypothesize that its primary target is a protein kinase, a common focus for benzoxazine derivatives in oncology and inflammation research.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind experimental choices, provide detailed protocols for robust cross-reactivity profiling, and present a framework for data interpretation, empowering you to make informed decisions in your drug discovery pipeline.

The Imperative of Selectivity Profiling

The human kinome consists of over 500 protein kinases, many of which share structural homology within their ATP-binding pockets. This similarity presents a significant challenge in developing selective kinase inhibitors. Unintended inhibition of off-target kinases can lead to adverse effects, highlighting the critical need for comprehensive selectivity profiling early in the drug development process.[1][2][3] This guide will compare the binding profile of this compound against its hypothetical primary target and a panel of representative off-target kinases.

Experimental Design for Cross-Reactivity Assessment

A multi-tiered approach is essential for a thorough cross-reactivity assessment. We will begin with a broad, high-throughput screen to identify potential off-target interactions, followed by a more focused, cell-based assay to confirm these findings in a more physiologically relevant context.

Tier 1: In Vitro Kinase Panel Screening

The initial step involves screening this compound against a large panel of purified kinases. This provides a broad overview of its selectivity across the kinome.

Rationale: A comprehensive kinase panel provides a global view of the compound's interaction space. By identifying potential off-targets early, we can prioritize which interactions warrant further investigation.

Table 1: Illustrative Kinase Selectivity Profile of this compound

Kinase TargetPercent Inhibition at 1 µMIC50 (nM)
Hypothetical Target Kinase A 95% 50
Off-Target Kinase B75%500
Off-Target Kinase C40%>10,000
Off-Target Kinase D15%>10,000
Off-Target Kinase E5%>10,000
Tier 2: Cellular Target Engagement

Following the initial screen, it is crucial to validate the identified off-target interactions within a cellular environment. The Cellular Thermal Shift Assay (CETSA™) is a powerful technique for assessing target engagement in intact cells.[1][4][5][6][7]

Rationale: CETSA™ measures the thermal stabilization of a protein upon ligand binding.[4][5][6] A significant thermal shift indicates direct engagement of the compound with the target protein in its native cellular context. This method does not require modification of the compound, preserving its authentic binding characteristics.

Table 2: Comparative CETSA™ Results for this compound

TargetVehicle Control Tagg (°C)This compound Tagg (°C)ΔTagg (°C)
Hypothetical Target Kinase A 52.5 58.0 5.5
Off-Target Kinase B55.056.51.5
Off-Target Kinase C60.260.50.3

Methodologies

Experimental Protocol: In Vitro Kinase Panel Screening

This protocol outlines a typical competitive binding assay format for kinase profiling.

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series to cover a range of concentrations for IC50 determination.

  • Assay Plate Preparation: Add the kinase, a fluorescently labeled ATP-competitive ligand (tracer), and the test compound to a microplate.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Detection: Measure the fluorescence polarization or other suitable signal. A decrease in signal indicates displacement of the tracer by the test compound.

  • Data Analysis: Calculate the percent inhibition at a single concentration and determine the IC50 value for active compounds by fitting the data to a dose-response curve.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA™)

This protocol provides a general workflow for a CETSA™ experiment.

  • Cell Culture and Treatment: Culture cells expressing the target kinases to an appropriate density. Treat the cells with this compound or vehicle control for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other quantitative methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the aggregation temperature (Tagg). A shift in Tagg in the presence of the compound indicates target engagement.[1][4][5][6]

Visualization of the Cross-Reactivity Workflow

Cross_Reactivity_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Cellular Validation cluster_2 Data Analysis & Interpretation A Compound Synthesis (this compound) B High-Throughput Kinase Panel Screening (e.g., Competitive Binding Assay) A->B C Initial Hit Identification (Primary Target & Potential Off-Targets) B->C D Cellular Thermal Shift Assay (CETSA™) on Identified Hits C->D Prioritized Hits E Confirmation of Target Engagement in a Physiological Context D->E F Comparative Analysis of IC50 and ΔTagg values E->F G Selectivity Profile Generation F->G H Informed Decision Making for Lead Optimization G->H Interpretation_Framework cluster_high_selectivity High Selectivity cluster_moderate_selectivity Moderate Selectivity cluster_low_selectivity Low Selectivity Start Analyze Cross-Reactivity Data A Potent on-target activity (Low IC50) Significant on-target ΔTagg Start->A D Potent on-target activity Start->D G Activity across multiple kinase families Start->G B Weak or no off-target activity (High IC50, minimal ΔTagg) C Proceed to Lead Optimization B->C E Activity on a limited number of structurally related off-targets F Consider Structure-Activity Relationship (SAR) studies to improve selectivity E->F H Potential for polypharmacology or toxicity I Re-evaluate scaffold or de-prioritize H->I

References

Comparative Analysis of Herbicidal Activity in Benzoxazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the herbicidal activity of different benzoxazine derivatives, designed for researchers, scientists, and professionals in the field of agrochemical development. We will delve into the structural nuances that dictate efficacy, compare the performance of various derivatives with supporting experimental data, and provide detailed protocols for reproducible evaluation.

Introduction: The Rise of Benzoxazines in Weed Management

Benzoxazine derivatives have emerged as a promising class of herbicides, offering novel modes of action and potential solutions to the growing problem of weed resistance to existing chemistries. These heterocyclic compounds, characterized by a core structure containing a benzene ring fused to an oxazine ring, have demonstrated potent phytotoxic effects against a broad spectrum of problematic weeds. Their mechanism of action is often linked to the inhibition of key plant enzymes, leading to rapid and effective weed control. This guide will explore the structure-activity relationships (SAR), comparative efficacy, and underlying mechanisms that make benzoxazines a compelling area of herbicide research.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint of Herbicidal Potency

The herbicidal activity of benzoxazine derivatives is intricately linked to their molecular structure. Specific substitutions on the benzoxazine scaffold can dramatically influence their potency, selectivity, and even their mode of action.

A significant body of research has focused on 1,3-benzoxazin-4-ones. Studies have consistently shown that the nature and position of substituents on the 2-aryl ring are critical for high herbicidal activity. For instance, the presence of electron-withdrawing groups, such as trifluoromethyl or nitro groups, at the ortho or para positions of the 2-phenyl ring often enhances phytotoxicity. This is likely due to the influence of these groups on the electronic properties of the molecule, which can affect its binding affinity to the target enzyme.

Furthermore, modifications to the benzoxazine ring itself, such as the introduction of substituents at the 6-position, have been shown to modulate activity. For example, a chlorine atom at the 6-position has been found to be beneficial for the herbicidal activity of certain series of benzoxazine derivatives.

Below is a diagram illustrating the key structural features of a benzoxazine molecule and the positions where substitutions can modulate its herbicidal activity.

SAR_Benzoxazine cluster_0 Key Structural Features of Benzoxazine Derivatives for Herbicidal Activity benzoxazine R1 Substituents at the 2-aryl ring are critical. Electron-withdrawing groups (e.g., CF3, NO2) often enhance activity. R1->benzoxazine Position 2 R2 Modifications at the 6-position, such as halogenation (e.g., Cl), can increase potency. R2->benzoxazine Position 6

Caption: Key positions on the benzoxazine scaffold for SAR studies.

Comparative Efficacy of Benzoxazine Derivatives

The ultimate measure of a herbicide's utility is its performance in controlling target weeds. Numerous studies have evaluated the herbicidal efficacy of various benzoxazine derivatives against a range of both monocotyledonous and dicotyledonous weeds.

The data consistently indicates that certain structural motifs lead to superior performance. For example, derivatives containing a 2-(2,4-dichlorophenyl) group have shown excellent activity against weeds like Amaranthus retroflexus (redroot pigweed) and Echinochloa crus-galli (barnyard grass).

The following table summarizes the herbicidal activity (GR50 values in g ai/ha) of representative benzoxazine derivatives against common weed species, compiled from various studies. Lower GR50 values indicate higher herbicidal potency.

Derivative IDR1 (Position 2)R2 (Position 6)Amaranthus retroflexus (GR50)Echinochloa crus-galli (GR50)Setaria faberi (GR50)
BZD-1 2,4-dichlorophenylH75110150
BZD-2 4-trifluoromethylphenylH90125180
BZD-3 2-nitrophenylCl6595130
BZD-4 4-chlorophenylCl85115165

Note: The data presented is a synthesized representation from multiple sources for illustrative purposes.

Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

A primary mechanism of action for many herbicidal benzoxazine derivatives is the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways in plants. PPO catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).

Inhibition of PPO by benzoxazine derivatives leads to the accumulation of PPGIX in the plant cells. This excess PPGIX leaks from the chloroplast and is rapidly oxidized by non-enzymatic processes in the cytoplasm, generating singlet oxygen and other reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death. This mode of action results in rapid and characteristic symptoms, such as necrosis and desiccation of the treated plant tissues.

The following diagram illustrates the proposed mechanism of action of benzoxazine derivatives via PPO inhibition.

PPO_Inhibition_Pathway cluster_pathway Mechanism of Action: PPO Inhibition by Benzoxazine Derivatives cluster_cellular_damage Cellular Damage Cascade Glutamate Glutamate ALA 5-Aminolevulinic Acid (ALA) Glutamate->ALA PBG Porphobilinogen (PBG) ALA->PBG UPGIII Uroporphyrinogen III PBG->UPGIII CPGIII Coproporphyrinogen III UPGIII->CPGIII PPGIX Protoporphyrinogen IX CPGIII->PPGIX PPO Protoporphyrinogen Oxidase (PPO) PPGIX->PPO Catalyzes Accumulated_PPGIX Accumulated PPGIX (in cytoplasm) PPGIX->Accumulated_PPGIX Leaks from chloroplast PPIX Protoporphyrin IX PPO->PPIX Chlorophyll Chlorophyll & Heme PPIX->Chlorophyll Benzoxazine Benzoxazine Derivative Benzoxazine->PPO Inhibits ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) Accumulated_PPGIX->ROS Non-enzymatic oxidation Lipid_Peroxidation Lipid Peroxidation of Cell Membranes ROS->Lipid_Peroxidation Cell_Death Cell Death & Necrosis Lipid_Peroxidation->Cell_Death Herbicidal_Assay_Workflow cluster_workflow Experimental Workflow for Whole-Plant Herbicidal Bioassay start Start germination Seed Germination & Plant Growth start->germination treatment Herbicide Application (2-3 leaf stage) germination->treatment incubation Incubation in Growth Chamber treatment->incubation assessment Visual Assessment & Fresh Weight Measurement (21 DAT) incubation->assessment analysis Data Analysis (GR50 Calculation) assessment->analysis end End analysis->end

A Comparative Guide to Analytical Methods for Confirming the Identity of 8-chloro-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Unambiguous Identification

8-chloro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any synthesized compound destined for further development, rigorous and unambiguous confirmation of its chemical identity is a non-negotiable prerequisite. This guide provides a comparative overview of the primary analytical techniques employed for the structural elucidation and identity confirmation of this compound, offering insights into the causality behind experimental choices and presenting illustrative data.

This document is structured to empower researchers to not only apply these methods but also to understand their orthogonal strengths, ensuring a comprehensive and self-validating analytical workflow.

The Analytical Workflow: A Multi-Technique Approach

A robust confirmation of the identity of this compound relies on a synergistic approach, where each analytical technique provides a unique piece of the structural puzzle. The workflow typically begins with spectroscopic methods to elucidate the core structure and functional groups, followed by chromatographic techniques to assess purity and provide further confirmation.

Analytical_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Confirmation cluster_confirmation Identity Confirmation Compound Synthesized This compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR Structural Elucidation MS Mass Spectrometry (MS) Compound->MS Molecular Weight FTIR FT-IR Spectroscopy Compound->FTIR Functional Groups HPLC HPLC Analysis Compound->HPLC Purity Assessment Confirmed Confirmed Identity and Purity NMR->Confirmed MS->Confirmed FTIR->Confirmed HPLC->Confirmed

Caption: A typical analytical workflow for the confirmation of a synthesized chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Why NMR is Essential for this Compound

For this compound, ¹H and ¹³C NMR are indispensable. ¹H NMR will reveal the number of different types of protons, their multiplicity (splitting patterns), and their integration (relative numbers). This allows for the precise mapping of the protons on the aromatic ring and the dihydrooxazine ring. ¹³C NMR provides complementary information on the carbon skeleton of the molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

    • ¹H NMR Acquisition:

      • Acquire a standard one-dimensional ¹H NMR spectrum.

      • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C NMR spectrum.

      • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

  • Data Processing and Analysis:

    • Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C in CDCl₃).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the splitting patterns (singlet, doublet, triplet, etc.) in the ¹H NMR spectrum to deduce the connectivity of protons.

    • Correlate the observed chemical shifts in both ¹H and ¹³C spectra with expected values for the proposed structure. For complex spectra, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.

Expected Spectral Data (Illustrative)
Technique Expected Observations for this compound
¹H NMR Aromatic Protons: Signals in the range of 6.5-7.5 ppm. The chlorine substituent will influence the chemical shifts of the adjacent protons. Oxazine Ring Protons: Two methylene groups (-CH₂-O- and -CH₂-N-) with signals typically between 3.0 and 5.0 ppm. A broad singlet for the N-H proton.
¹³C NMR Aromatic Carbons: Signals in the range of 110-150 ppm. The carbon attached to the chlorine will have a distinct chemical shift. Oxazine Ring Carbons: Signals for the two methylene carbons in the range of 40-70 ppm.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

The Role of Mass Spectrometry in Identity Confirmation

For this compound, mass spectrometry serves two primary purposes:

  • Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion, allowing for the confirmation of the elemental composition (C₈H₈ClNO).

  • Structural Confirmation through Fragmentation: Under ionization, the molecule will fragment in a predictable manner. Analyzing these fragment ions provides evidence for the presence of the benzoxazine core and the chloro-substituent.

Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, a direct insertion probe or gas chromatography (GC-MS) inlet can be used.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV. This high energy induces fragmentation, providing a characteristic fingerprint of the molecule.

  • Mass Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: The detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z. Analyze the molecular ion peak and the major fragment ions. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible in the molecular ion and any chlorine-containing fragments.

Expected Mass Spectral Data (Illustrative)
Technique Expected Observations for this compound
Mass Spec. Molecular Ion (M⁺): An intense peak at m/z corresponding to the molecular weight (169.61 g/mol ). The isotopic peak at M+2 due to ³⁷Cl should be approximately one-third the intensity of the M⁺ peak. Key Fragment Ions: Loss of a chlorine atom ([M-Cl]⁺). Fragmentation of the oxazine ring, leading to characteristic daughter ions. The fragmentation pattern of chlorinated compounds can be complex, but the loss of HCl or the chlorine radical is a common feature.[3][4]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching and bending) at specific frequencies.

Why FT-IR is a Valuable Complementary Technique

For this compound, FT-IR can quickly confirm the presence of key functional groups, including:

  • N-H bond of the secondary amine in the oxazine ring.

  • C-O-C ether linkage.

  • Aromatic C-H and C=C bonds.

  • C-Cl bond.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. This method requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition:

    • Instrument: A standard FT-IR spectrometer equipped with an ATR accessory.

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Acquire a background spectrum of the empty ATR crystal before running the sample.

  • Data Analysis: The resulting spectrum shows the percentage of transmittance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected FT-IR Data (Illustrative)
Technique Expected Observations for this compound
FT-IR N-H Stretch: A peak in the region of 3300-3500 cm⁻¹. Aromatic C-H Stretch: Peaks above 3000 cm⁻¹. Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹. C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region. C-O-C Asymmetric Stretch: A strong band around 1230 cm⁻¹.[5] C-N Stretch: A peak in the 1250-1020 cm⁻¹ region. C-Cl Stretch: A peak in the 600-800 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Aiding Identification

HPLC is a powerful separation technique used to separate, identify, and quantify each component in a mixture. For a synthesized compound, HPLC is crucial for determining its purity.

The Importance of HPLC in the Analytical Workflow
  • Purity Assessment: A single, sharp peak in the chromatogram indicates a high degree of purity. The presence of other peaks would suggest impurities or by-products from the synthesis.

  • Identity Confirmation: The retention time (the time it takes for the compound to elute from the column) is a characteristic property of a compound under a specific set of chromatographic conditions. While not an absolute identifier on its own, it provides strong supporting evidence when compared to a reference standard.

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Accurately weigh and dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Instrument and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column is a common choice for compounds of this polarity.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution (where the composition of the mobile phase is changed over time) is often used to achieve good separation.

    • Flow Rate: Typically 1 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., determined by UV-Vis spectroscopy).

  • Data Analysis: The output is a chromatogram showing the detector response versus time. The area under the peak is proportional to the concentration of the compound. Purity can be estimated by calculating the percentage of the main peak area relative to the total area of all peaks.

Expected HPLC Data (Illustrative)
Technique Expected Observations for this compound
HPLC Chromatogram: A single major peak with a characteristic retention time. Purity: Peak area percentage should be >95% for a pure compound.

Conclusion: A Triangulation of Evidence for Confident Identification

The unambiguous identification of this compound is achieved not by a single analytical technique, but by the convergence of evidence from multiple, orthogonal methods. NMR spectroscopy provides the detailed structural framework, mass spectrometry confirms the molecular weight and elemental composition, FT-IR spectroscopy verifies the presence of key functional groups, and HPLC assesses the purity of the synthesized compound. By integrating the data from these techniques, researchers can have a high degree of confidence in the identity and quality of their material, which is a critical step in the journey of drug discovery and materials development.

References

Benchmarking 8-chloro-3,4-dihydro-2H-1,4-benzoxazine Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the biological activity of 8-chloro-3,4-dihydro-2H-1,4-benzoxazine. While the precise molecular target of this compound is not definitively established in publicly available literature, recent studies on structurally related 3,4-dihydro-2H-1,4-benzoxazine derivatives have indicated potential inhibitory activity against key cellular kinases, specifically HER2 and JNK1.[1] This guide, therefore, focuses on a comparative analysis of this compound against well-characterized inhibitors of these two kinases, providing researchers with the necessary protocols and rationale to elucidate its potential mechanism of action and relative potency.

Introduction: The Rationale for Kinase-Targeted Benchmarking

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The recent identification of potential, albeit residual, activity of this scaffold against HER2 and JNK1 kinases provides a logical and compelling starting point for the characterization of this compound.[1]

  • HER2 (Human Epidermal Growth Factor Receptor 2): A receptor tyrosine kinase that is a key driver in certain types of breast cancer.[2][3] Inhibitors of HER2 are a cornerstone of targeted cancer therapy.[4][5]

  • JNK1 (c-Jun N-terminal Kinase 1): A member of the mitogen-activated protein kinase (MAPK) family, JNK1 is involved in cellular responses to stress, inflammation, and apoptosis.[6][7] Its dysregulation has been implicated in various diseases, including neurodegenerative disorders and cancer.[8][9]

By benchmarking this compound against known inhibitors of these kinases, researchers can ascertain its inhibitory potential, selectivity, and mechanism of action, thereby informing its potential therapeutic applications.

Comparative Inhibitors: Establishing a Performance Baseline

To provide a robust benchmark, a selection of well-characterized HER2 and JNK1 inhibitors with distinct mechanisms of action are proposed for comparative analysis.

Selected Known Inhibitors
Target KinaseInhibitorMechanism of Action
HER2 LapatinibReversible, ATP-competitive dual inhibitor of EGFR and HER2.[3][4]
NeratinibIrreversible pan-HER inhibitor.[4]
TucatinibHighly selective, reversible HER2 inhibitor.[4][5]
JNK1 SP600125ATP-competitive inhibitor of JNK1, JNK2, and JNK3.[6][8]
JNK-IN-8Covalent, irreversible inhibitor of JNK.[10]
BI-78D3Substrate-competitive inhibitor targeting the JIP1 docking site.[11]

Experimental Workflow for Comparative Benchmarking

A multi-tiered experimental approach is essential to comprehensively evaluate and compare the inhibitory profile of this compound.

experimental_workflow cluster_tier1 Tier 1: Biochemical Assays cluster_tier2 Tier 2: Cellular Assays cluster_tier3 Tier 3: Selectivity Profiling T1_A In Vitro Kinase Inhibition Assay (IC50 Determination) T1_B Mechanism of Action Studies (e.g., Lineweaver-Burk Plot) T1_A->T1_B Characterize Inhibition Type T2_A Cellular Phosphorylation Assay (Western Blot) T1_B->T2_A Validate in a Cellular Context T2_B Cell Proliferation/Viability Assay T2_A->T2_B Correlate Target Engagement with Cellular Effect T3_A Kinase Panel Screening T2_B->T3_A Assess Off-Target Effects

Figure 1: A tiered experimental workflow for benchmarking novel inhibitors.

Tier 1: Biochemical Assays - Direct Target Engagement

The initial step is to determine the direct inhibitory activity of this compound against purified HER2 and JNK1 enzymes.

Objective: To quantify the concentration of this compound required to inhibit 50% of HER2 and JNK1 kinase activity.

Protocol:

  • Reagents and Materials:

    • Recombinant human HER2 and JNK1 enzymes.

    • Specific peptide substrates for HER2 and JNK1.

    • ATP.

    • This compound and known inhibitors (dissolved in DMSO).

    • Kinase assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of this compound and the known inhibitors in DMSO.

    • Add the diluted compounds to the assay plate.

    • Add the kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature and time for the respective kinase.

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

Objective: To determine if this compound inhibits the kinases in an ATP-competitive, non-competitive, or uncompetitive manner.

Protocol:

  • Perform the in vitro kinase inhibition assay as described above, but with varying concentrations of both the inhibitor and ATP.

  • Measure the initial reaction velocities at each combination of inhibitor and ATP concentration.

  • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]) for each inhibitor concentration.

  • Analyze the plot to determine the mechanism of inhibition.

Tier 2: Cellular Assays - Target Engagement in a Biological Context

Cell-based assays are crucial to confirm that the compound can penetrate the cell membrane and inhibit the target kinase in its native environment.

Objective: To assess the ability of this compound to inhibit the phosphorylation of downstream substrates of HER2 and JNK1 in a cellular context.

Protocol:

  • Cell Culture:

    • For HER2: Use a HER2-overexpressing cell line (e.g., SK-BR-3).

    • For JNK1: Use a suitable cell line (e.g., HeLa) and stimulate the JNK pathway with an appropriate agonist (e.g., anisomycin).

  • Treatment:

    • Seed cells in multi-well plates and allow them to adhere.

    • Treat the cells with increasing concentrations of this compound or known inhibitors for a specified duration.

    • For JNK1, add the stimulus for a short period before harvesting.

  • Western Blot Analysis:

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-HER2 (pY1248) and total HER2, or phospho-c-Jun (a direct substrate of JNK) and total c-Jun.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Objective: To evaluate the effect of inhibiting HER2 or JNK1 on cell growth and survival.

Protocol:

  • Seed the appropriate cell lines in 96-well plates.

  • Treat the cells with a range of concentrations of this compound and the known inhibitors.

  • Incubate for a period of 48-72 hours.

  • Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).

  • Calculate the GI50 (concentration for 50% growth inhibition) or EC50 values.

Tier 3: Selectivity Profiling

Objective: To assess the selectivity of this compound against a broader panel of kinases.

Protocol:

  • Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).

  • Screen against a panel of representative kinases at a fixed concentration (e.g., 1 µM).

  • Analyze the results to identify any off-target activities and determine the selectivity profile.

Data Presentation and Interpretation

For a clear and objective comparison, the experimental data should be summarized in a tabular format.

Comparative Potency and Selectivity
CompoundTargetBiochemical IC50 (nM)Cellular Phosphorylation IC50 (nM)Cell Proliferation GI50 (nM)Kinase Selectivity (S-Score)
This compound HER2Experimental ValueExperimental ValueExperimental ValueExperimental Value
JNK1Experimental ValueExperimental ValueExperimental Value
Lapatinib HER2Literature ValueLiterature ValueLiterature ValueLiterature Value
Tucatinib HER2Literature ValueLiterature ValueLiterature ValueLiterature Value
SP600125 JNK1Literature ValueLiterature ValueLiterature ValueLiterature Value
JNK-IN-8 JNK1Literature ValueLiterature ValueLiterature ValueLiterature Value

Conclusion

This guide outlines a systematic approach to benchmark this compound against known HER2 and JNK1 inhibitors. By following these detailed protocols, researchers can generate robust and comparable data to elucidate the compound's inhibitory profile, mechanism of action, and selectivity. The insights gained from this comparative analysis will be instrumental in determining the potential of this compound as a novel therapeutic agent and will guide future drug development efforts.

References

A Comparative Toxicological Guide to Chlorinated Benzoxazines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the toxicology of chlorinated benzoxazines, a class of heterocyclic compounds with emerging interest in drug development and material sciences. As the degree and position of chlorine substitution on the benzoxazine ring can significantly influence its biological activity, a thorough understanding of their comparative toxicology is paramount for researchers, scientists, and drug development professionals. This document synthesizes available experimental data to offer insights into the structure-activity relationships that govern the cytotoxicity, genotoxicity, and endocrine-disrupting potential of these compounds.

Introduction: The Double-Edged Sword of Chlorination

Benzoxazines are a versatile class of compounds known for their unique chemical properties. The introduction of chlorine atoms to the benzoxazine scaffold can modulate its lipophilicity, metabolic stability, and interaction with biological targets. While this can enhance desired therapeutic effects, it also carries the potential for increased toxicity. This guide aims to dissect these toxicological nuances, providing a framework for the informed selection and development of chlorinated benzoxazine derivatives.

Comparative Cytotoxicity: Unraveling Structure-Toxicity Relationships

The cytotoxic potential of chlorinated benzoxazines is a primary concern in their toxicological assessment. In vitro studies on various human cancer cell lines provide valuable data for comparing the potency of different derivatives.

A study on a series of novel 6-chloro-7-(4-phenylimino-4H-3,1-benzoxazin-2-yl)-3-(substituted)-1,4,2-benzodithiazine 1,1-dioxides revealed that these complex chlorinated benzoxazine derivatives exhibit cytotoxic activity against human cancer cell lines. While this study focuses on more complex structures, it highlights the potential for chlorinated benzoxazines to interfere with cellular processes.

To provide a clear comparison, the following table summarizes the available data on the half-maximal inhibitory concentration (IC50) values of representative chlorinated benzoxazine derivatives against various cancer cell lines. It is important to note that direct comparative studies on a systematic series of mono-, di-, and tri-chlorinated simple benzoxazines are limited in the public domain. The data presented here is compiled from studies on more complex derivatives, which nonetheless provides initial insights.

Table 1: Comparative Cytotoxicity (IC50, µM) of Selected Chlorinated Benzoxazine Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Complex Chlorinated Benzoxazine-Dithiazine Hybrids
6-chloro-1,1-dioxo-7-{4-[(4-chlorophenyl)imino]-4H-3,1-benzoxazin-2-yl}-3-morpholino-1,4,2-benzodithiazineHuman Cancer Cell Line PanelData not quantified in abstract[1]
6-chloro-1,1-dioxo-7-{4-[(4-methylphenyl)imino]-4H-3,1-benzoxazin-2-yl}-3-methylthio-1,4,2-benzodithiazineHuman Cancer Cell Line PanelData not quantified in abstract[1]
Substituted Benzoxazine Derivatives (Non-chlorinated for baseline)
Compound 2b (a substituted 3,4-dihydro-2H-1,4-benzoxazine)MCF-7 (Breast Cancer)2.27[2]
HCT-116 (Colon Cancer)4.44[2]
Compound 4b (a substituted 3,4-dihydro-2H-1,4-benzoxazine)MCF-7 (Breast Cancer)3.26[2]
HCT-116 (Colon Cancer)7.63[2]

Expert Interpretation: The available data, although not directly comparing simple chlorinated benzoxazines, suggests that the benzoxazine scaffold, when appropriately substituted (including with chlorine), can exhibit potent cytotoxic effects. The activity of the complex chlorinated benzoxazine-dithiazine hybrids indicates that the presence of chlorine is compatible with, and may contribute to, cytotoxicity. Further research is critically needed to establish a clear structure-activity relationship by systematically evaluating the cytotoxicity of a series of chlorinated benzoxazines with varying chlorination patterns on the benzoxazine core.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[3][4]

Workflow for MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay A Seed cells in a 96-well plate B Incubate overnight (37°C, 5% CO2) A->B C Prepare serial dilutions of chlorinated benzoxazines D Treat cells with compounds C->D E Incubate for 24-72 hours D->E F Add MTT solution to each well G Incubate for 2-4 hours F->G H Solubilize formazan crystals (e.g., with DMSO) G->H I Measure absorbance at ~570 nm H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of the chlorinated benzoxazine compounds in appropriate cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Genotoxicity Assessment: Screening for DNA Damage Potential

Genotoxicity is a critical endpoint in toxicological evaluation, as DNA damage can lead to mutations and carcinogenesis. While no direct studies on the genotoxicity of a comparative series of chlorinated benzoxazines were identified, data from related chlorinated compounds suggest that chlorination can increase genotoxic potential. For instance, the chlorination of other aromatic compounds has been shown to enhance their genotoxicity.[5]

Key Experimental Assays for Genotoxicity

Ames Test (Bacterial Reverse Mutation Assay): This assay is a widely used primary screening tool for identifying compounds that can cause gene mutations.[6][7] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine). The assay determines if the test compound can induce a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Comet Assay (Single Cell Gel Electrophoresis): The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[8][9] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates further from the nucleus, creating a "comet" shape. The length and intensity of the comet tail are proportional to the extent of DNA damage.

Workflow for the Comet Assay

Comet_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_embedding Slide Preparation cluster_lysis_unwinding Lysis & DNA Unwinding cluster_electrophoresis_analysis Electrophoresis & Analysis A Treat cells with chlorinated benzoxazines B Harvest cells A->B C Mix cells with low-melting-point agarose D Layer on a pre-coated slide C->D E Immerse slide in lysing solution F Place slide in alkaline buffer for DNA unwinding E->F G Perform electrophoresis H Stain DNA with a fluorescent dye G->H I Visualize and score comets using fluorescence microscopy H->I

Caption: General workflow of the Comet assay for genotoxicity testing.

Endocrine Disruption Potential

Endocrine disrupting chemicals (EDCs) can interfere with the body's endocrine system, leading to adverse developmental, reproductive, neurological, and immune effects. Given the structural similarity of the benzoxazine core to some known EDCs, it is crucial to evaluate the endocrine-disrupting potential of chlorinated benzoxazines.

While a study on 3-aryl-7-hydroxybenzoxazine analogues (non-chlorinated) demonstrated their ability to act as selective estrogen receptor beta (ERβ) agonists, there is a lack of specific data on the endocrine activity of chlorinated benzoxazines.[10] The introduction of chlorine atoms could potentially alter the binding affinity and activity at various nuclear receptors.

Experimental Approach: Estrogen Receptor Binding Assay

A competitive binding assay is a common method to determine the ability of a test compound to bind to the estrogen receptor (ER).[11][12] This assay measures the displacement of a radiolabeled or fluorescently labeled estradiol from the ER by the test compound.

Principle of the Estrogen Receptor Competitive Binding Assay

ER_Binding_Assay cluster_components Assay Components cluster_reaction Competitive Binding cluster_outcome Outcome ER Estrogen Receptor (ER) ER_E2 ER-E2* Complex (Signal) ER->ER_E2 Binds ER_Test ER-Test Compound Complex (No Signal) ER->ER_Test Binds Labeled_E2 Labeled Estradiol (E2*) Labeled_E2->ER_E2 Binds Test_Compound Chlorinated Benzoxazine Test_Compound->ER_Test Competes with E2* Outcome Reduced Signal indicates binding of the test compound to ER

Caption: Principle of the estrogen receptor competitive binding assay.

Metabolism and its Toxicological Implications

The metabolism of chlorinated benzoxazines is a key determinant of their toxicological profile. Metabolic activation can lead to the formation of reactive intermediates that can covalently bind to cellular macromolecules, leading to toxicity. Conversely, metabolism can also be a detoxification pathway.

Currently, there is a lack of specific studies on the in vitro metabolism of simple chlorinated benzoxazines. However, a study on a more complex benzoxazine derivative, a cannabinoid receptor agonist, identified dihydrodiol metabolites formed via the arene oxide pathway, as well as hydroxylated and dehydrogenated products.[13] It is plausible that chlorinated benzoxazines could undergo similar oxidative metabolism, potentially leading to the formation of reactive epoxides or quinones, which are known to be involved in the toxicity of other halogenated aromatic compounds.

Conclusion and Future Directions

This guide provides a comparative overview of the current state of knowledge on the toxicology of chlorinated benzoxazines. The available data, while limited, suggests that chlorination can influence the cytotoxic potential of the benzoxazine scaffold. However, a significant knowledge gap exists regarding the systematic comparative toxicology of a series of chlorinated benzoxazines with varying degrees and positions of chlorine substitution.

Key recommendations for future research include:

  • Systematic Structure-Toxicity Relationship Studies: Synthesis and toxicological evaluation of a library of monochloro-, dichloro-, and trichloro-benzoxazine derivatives to establish clear structure-activity relationships for cytotoxicity, genotoxicity, and endocrine disruption.

  • Metabolic Profiling: In vitro and in vivo metabolism studies to identify the major metabolic pathways and to determine whether metabolism leads to bioactivation or detoxification.

  • Mechanism of Action Studies: Elucidation of the specific cellular and molecular mechanisms underlying the observed toxicities.

By addressing these research gaps, the scientific community can build a more comprehensive understanding of the toxicological properties of chlorinated benzoxazines, enabling the safer design and development of novel therapeutics and materials.

References

Safety Operating Guide

Guide to the Proper Disposal of 8-chloro-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 8-chloro-3,4-dihydro-2H-1,4-benzoxazine. As a chlorinated heterocyclic compound, it requires specific management protocols to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, chemists, and laboratory managers engaged in pharmaceutical and chemical research.

Immediate Actions & Hazard Profile

Before handling or disposal, it is critical to understand the hazard profile of this compound. This compound is classified as a hazardous substance, and adherence to safety protocols is mandatory.

1.1. Core Hazards Based on available safety data, this compound presents multiple hazards.[1][2] It is harmful if swallowed, inhaled, or in contact with skin, and causes significant skin and eye irritation.[1][2] Furthermore, it may cause respiratory irritation.[1][2] As a chlorinated organic compound, it is also recognized as toxic to aquatic life with long-lasting effects.

1.2. Personal Protective Equipment (PPE) Due to the identified hazards, the following minimum PPE must be worn at all times when handling this compound:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][4]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin exposure.[3]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, impervious clothing may be necessary.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][5]

Identifier Value
CAS Number 939759-05-4[1]
Molecular Formula C₈H₈ClNO[2]
Molecular Weight 169.61 g/mol [1][2]
GHS Hazard Statements H302, H312, H315, H319, H332, H335[1][2]
Signal Word Warning[1]

The Core Principle: Waste Segregation

The defining characteristic of this compound for disposal purposes is its chemical structure as a halogenated organic compound .[6] Environmental regulations, such as those from the U.S. Environmental Protection Agency (EPA), mandate specific disposal pathways for these substances due to their potential to form persistent and toxic byproducts if not treated correctly.[7][8]

Causality: Halogenated and non-halogenated organic waste streams are managed differently. Halogenated wastes must be incinerated at high temperatures in specially designed, regulated hazardous waste incinerators to ensure complete destruction of the carbon-halogen bonds.[6] Mixing these waste streams leads to the entire volume being treated via the more stringent and costly halogenated pathway.[9] Proper segregation is therefore not only a matter of compliance but also of cost-efficiency and environmental stewardship.

Step-by-Step Disposal Protocol

This protocol outlines the process from waste generation at the bench to final disposal by a certified contractor.

3.1. Waste Collection at the Source (Satellite Accumulation)

  • Select the Correct Container: Use a dedicated hazardous waste container that is in good condition, compatible with the chemical, and has a tightly sealing, threaded cap.[10] Do not use containers that previously held incompatible materials like strong oxidizing agents or acids.[3]

  • Label the Container Immediately: Before adding any waste, affix a "Hazardous Waste" label.[9] Clearly write the full chemical name: "Waste: this compound".[10] Do not use abbreviations or chemical formulas.[10] If it is a solution, indicate the solvent and approximate concentration.

  • Segregate: This container must be designated for HALOGENATED ORGANIC WASTE ONLY . Do not mix with non-halogenated solvents (like acetone, hexane, or ethanol) or aqueous/inorganic wastes.[6][9]

  • Keep Closed: The waste container must remain sealed at all times, except when you are actively adding waste.[9][10] This is a critical safety and regulatory requirement to prevent the release of vapors.

3.2. Managing Spills and Contaminated Materials

In the event of a small spill, follow these procedures:

  • Ensure Safety: Alert personnel in the area and ensure the space is well-ventilated.

  • Containment: Prevent the substance from entering drains.

  • Cleanup: For solid spills, carefully take up the material dry, avoiding dust generation. Use an absorbent, non-reactive material for liquid spills.

  • Dispose of Cleanup Debris: All contaminated materials (gloves, absorbent pads, wipes) must be placed in the designated halogenated organic waste container. Wash the affected area thoroughly after cleanup.

3.3. Final Disposal Procedure

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[4]

  • Arrange for Pickup: Do not dispose of this chemical down the drain or in regular trash.[9] Disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

  • Manifesting: The waste will be manifested and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Destruction: The required and accepted method for destroying this compound is high-temperature incineration .[6][11] This process ensures the complete breakdown of the molecule into less harmful components like carbon dioxide, water, and hydrogen chloride (which is subsequently scrubbed from the exhaust).

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Workflow for Disposal of this compound start Waste Generated in Lab decision_is_halogenated Is the waste This compound or contaminated with it? start->decision_is_halogenated process_halogenated Classify as: HALOGENATED ORGANIC WASTE decision_is_halogenated->process_halogenated  Yes process_non_halogenated Classify as: Non-Halogenated Waste (Follow separate protocol) decision_is_halogenated->process_non_halogenated No   process_segregate SEGREGATE Store in a dedicated, properly labeled, and sealed container. process_halogenated->process_segregate process_contact_ehs Contact EHS or certified vendor for waste pickup. process_segregate->process_contact_ehs end_disposal Final Disposal: High-Temperature Incineration at an approved TSDF. process_contact_ehs->end_disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.